Product packaging for 3-Methyldiphenylamine(Cat. No.:CAS No. 1205-64-7)

3-Methyldiphenylamine

Cat. No.: B073706
CAS No.: 1205-64-7
M. Wt: 183.25 g/mol
InChI Key: TWPMMLHBHPYSMT-UHFFFAOYSA-N
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Description

3-Methyldiphenylamine is a high-purity organic compound of significant interest in chemical research and development, primarily valued as a versatile synthetic intermediate and a model compound in materials science. Its core application lies in organic synthesis, where it serves as a fundamental building block for the preparation of more complex, functionalized molecules, including dyes, pharmaceuticals, and advanced polymers. The methyl group on the amine nitrogen introduces steric and electronic modifications compared to diphenylamine, altering its reactivity and physical properties, which is a key area of study for structure-activity relationships. Furthermore, this compound is extensively investigated for its antioxidant properties, acting as a radical scavenger that inhibits oxidative degradation processes. This makes it a crucial compound in the development of stabilizers for industrial products such as lubricants, plastics, and elastomers, where it helps to extend material lifespan under thermal and oxidative stress. Researchers also utilize this compound in mechanistic studies to understand electron transfer processes and the kinetics of antioxidant action. Supplied as a high-purity reagent, it is an essential tool for chemists and material scientists exploring novel synthetic pathways and advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B073706 3-Methyldiphenylamine CAS No. 1205-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-phenylaniline
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InChI

InChI=1S/C13H13N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPMMLHBHPYSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9044790
Record name 3-Methyl-N-phenylaniline
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1205-64-7
Record name 3-Methyldiphenylamine
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Record name N-(3-Methylphenyl)aniline
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Record name Benzenamine, 3-methyl-N-phenyl-
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Record name 3-Methyl-N-phenylaniline
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Record name N-phenyl-m-toluidine
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Record name N-(3-METHYLPHENYL)ANILINE
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Foundational & Exploratory

3-Methyldiphenylamine fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fundamental properties, synthesis, and analysis of 3-Methyldiphenylamine (CAS No. 1205-64-7). As a key intermediate in organic synthesis, this compound plays a significant role in the development of pharmaceuticals, agrochemicals, dyes, and advanced functional materials.[1][2] This document consolidates its core chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and visualizes its role in the broader context of drug development. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Properties and Characteristics

This compound, also known as N-phenyl-m-toluidine, is an aromatic secondary amine.[3] Its structure consists of a diphenylamine (B1679370) backbone with a methyl group substituted at the meta-position of one of the phenyl rings. This substitution pattern influences its reactivity and physical properties.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below.

Identifier Value Reference
Chemical Name 3-Methyl-N-phenylaniline[3]
Synonyms N-Phenyl-m-toluidine, (3-Methylphenyl)phenylamine[3][4]
CAS Number 1205-64-7[1][5]
Molecular Formula C13H13N[3][5][6]
Molecular Weight 183.25 g/mol [1][5][6]
Appearance Pale yellow to brown or black liquid/low melting solid[1][3][5][7]
Physical Property Value Reference
Melting Point 29-30 °C[5]
Boiling Point 315 °C @ 724 mmHg[8]
Density 1.066 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.635[8]
Solubility Insoluble in water[5]
Vapor Pressure 0.0004 mmHg at 25 °C[5]
Flash Point >110 °C (>230 °F)[7]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Data Reference
¹H NMR Spectrum available[5]
¹³C NMR Predicted peaks based on structure[9][10]
Infrared (IR) Characteristic peaks for secondary amines and aromatic rings[11]
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern

¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum for this compound is available in chemical databases.[5] The spectrum would be expected to show signals corresponding to the aromatic protons on both phenyl rings and the methyl group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): While a publicly available, fully assigned ¹³C NMR spectrum was not identified, the predicted chemical shifts based on its structure would include distinct signals for the methyl carbon, the aromatic carbons directly bonded to nitrogen, the carbon bearing the methyl group, and the other aromatic carbons.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include a medium intensity peak around 3400 cm⁻¹ for the N-H stretch of the secondary amine, multiple sharp peaks between 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching, and strong absorptions in the 1600-1450 cm⁻¹ region due to aromatic C=C ring stretching. A strong band around 1310 cm⁻¹ can be attributed to the C-N stretching vibration.[11]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or cleavage of the C-N bond, leading to characteristic fragment ions.[12][13]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination. These methods facilitate the formation of the crucial carbon-nitrogen bond.[1]

Experimental Protocols

2.1.1. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine.[14]

  • Reaction Principle: The reaction involves the coupling of m-toluidine (B57737) with bromobenzene (B47551) or aniline (B41778) with 3-bromotoluene (B146084) in the presence of a copper catalyst and a base at elevated temperatures.[1]

  • Detailed Methodology:

    • Reactant Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, combine m-toluidine (1.0 eq), bromobenzene (1.2 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent such as nitrobenzene (B124822) or DMSO.[6]

    • Reaction Execution: Heat the reaction mixture to 190-200 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Work-up and Purification:

      • Upon completion, cool the mixture to room temperature and filter to remove solid residues.

      • If nitrobenzene is used as the solvent, remove it via steam distillation.

      • Make the residue alkaline with a sodium hydroxide (B78521) solution and extract the product with an organic solvent (e.g., toluene).

      • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

      • Purify the crude this compound by vacuum distillation or recrystallization.[6]

2.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a more modern and often milder alternative to the Ullmann condensation.[4][15]

  • Reaction Principle: This reaction couples an aryl halide (e.g., 3-bromotoluene) with an amine (e.g., aniline) using a palladium catalyst, a phosphine (B1218219) ligand, and a base.[4]

  • Detailed Methodology:

    • Catalyst and Reagent Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 2.2 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

    • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Reactant Addition: Add anhydrous toluene, aniline (1.2 eq), and 3-bromotoluene (1.0 eq) via syringe.

    • Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 100 °C for 8-12 hours. Monitor the reaction's progress by TLC or GC-MS.

    • Work-up and Purification:

      • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

      • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica (B1680970) gel.

Analytical Methodologies

Accurate and reliable analytical methods are essential for purity assessment and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Experimental Protocols

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[8][16]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane (B109758) or hexane. For complex matrices like biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[8]

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Splitless injection at a temperature of 250 °C.

    • Oven Temperature Program: Start at 60 °C for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-300. The MS source and quadrupole temperatures should be optimized (e.g., 230 °C and 150 °C, respectively).

  • Data Analysis: Identify this compound by its retention time and mass spectrum, comparing it to a reference standard. Quantify using a calibration curve prepared from standards of known concentrations.

3.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of this compound.[5][17]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 500 µg/mL). Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B) is often effective for aromatic amines. A typical gradient might start at 60% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantify against a reference standard.

Role in Drug Development and Other Applications

This compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structural features allow for various chemical modifications, such as electrophilic aromatic substitution or N-alkylation, to introduce additional functionalities required for therapeutic activity.[1] Beyond pharmaceuticals, it is also utilized in the manufacturing of dyes, pigments, agrochemicals, and as a monomer or additive in the development of high-performance polymers.[2][18]

While this compound is a key intermediate, it is not typically the final active molecule that interacts with biological signaling pathways. Instead, it forms a part of the scaffold of a larger, more complex drug molecule.

Visualizations

Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination m_toluidine m-Toluidine ullmann_reagents Cu catalyst, Base High Temperature m_toluidine->ullmann_reagents bromobenzene Bromobenzene bromobenzene->ullmann_reagents product This compound ullmann_reagents->product Coupling aniline Aniline buchwald_reagents Pd catalyst, Ligand, Base aniline->buchwald_reagents three_bromotoluene 3-Bromotoluene three_bromotoluene->buchwald_reagents buchwald_reagents->product Coupling

Caption: Synthetic routes to this compound.
Role in the Drug Development Pipeline

This diagram illustrates the logical workflow of the drug development process and highlights the stage where a chemical intermediate like this compound is utilized.

Drug_Development_Workflow discovery Drug Discovery (Target Identification) lead_gen Lead Generation & Optimization discovery->lead_gen intermediate_synthesis Intermediate Synthesis (e.g., this compound) lead_gen->intermediate_synthesis Requires Key Building Blocks api_synthesis API Synthesis intermediate_synthesis->api_synthesis Incorporated into preclinical Preclinical Development api_synthesis->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval & Market clinical->approval

Caption: Role of intermediates in the drug development pipeline.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Handling: Use with adequate ventilation in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A NIOSH-approved respirator may be necessary under certain conditions.[5]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and materials science industries. A thorough understanding of its fundamental properties, synthetic routes, and analytical methods is essential for researchers and professionals working in these fields. This technical guide provides a consolidated resource of this critical information, facilitating its effective and safe use in research and development.

References

A Comprehensive Technical Guide to 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldiphenylamine, a secondary aromatic amine, is a significant chemical intermediate with the CAS (Chemical Abstracts Service) Registry Number 1205-64-7 . Its IUPAC (International Union of Pure and Applied Chemistry) name is 3-methyl-N-phenylaniline .[1] This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and its role as a building block in various industrial applications, including the synthesis of active pharmaceutical ingredients (APIs).[2][3]

Chemical and Physical Properties

This compound is a versatile organic compound, typically presenting as a pale yellow liquid or crystal.[2][4] Its core structure consists of two phenyl rings linked by a nitrogen atom, with a methyl group substitution on one of the rings. This structure imparts specific reactivity, making it a valuable precursor in organic synthesis.[2] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 1205-64-7
IUPAC Name 3-methyl-N-phenylaniline
Synonyms N-(3-Methylphenyl)aniline, 3-Methyl-N-phenylbenzenamine, N-Phenyl-m-toluidine
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
Appearance Pale yellow liquid or crystal
Boiling Point 315 °C at 724 mmHg
Density 1.066 g/mL at 25 °C
Refractive Index n20/D 1.635

Synthesis of this compound

The formation of the C-N bond in this compound is typically achieved through cross-coupling reactions. The most common and industrially relevant methods are the Buchwald-Hartwig amination and the Ullmann condensation.[2]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-nitrogen bonds.[5] It offers the advantage of proceeding under milder conditions compared to the Ullmann condensation.

Experimental Protocol:

  • Reactants and Reagents:

    • m-Toluidine

    • Aryl halide (e.g., Bromobenzene)

    • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

    • Phosphine (B1218219) ligand (e.g., Xantphos)

    • Base (e.g., Sodium tert-butoxide - NaOtBu)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst and the phosphine ligand.

    • Add the anhydrous toluene, followed by m-toluidine, bromobenzene, and the base.

    • Seal the flask and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents m_toluidine m-Toluidine reaction_vessel Reaction Vessel (Heated, Inert Atmosphere) m_toluidine->reaction_vessel bromobenzene Bromobenzene bromobenzene->reaction_vessel catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->reaction_vessel ligand Ligand (e.g., Xantphos) ligand->reaction_vessel base Base (e.g., NaOtBu) base->reaction_vessel solvent Solvent (e.g., Toluene) solvent->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup Reaction purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.[6]

Experimental Protocol:

  • Reactants and Reagents:

    • m-Toluidine

    • Aryl halide (e.g., Bromobenzene)

    • Copper catalyst (e.g., Copper(I) iodide - CuI)

    • Base (e.g., Potassium carbonate - K₂CO₃)

    • High-boiling polar solvent (e.g., Dimethylformamide - DMF or N-Methyl-2-pyrrolidone - NMP)

  • Procedure:

    • In a reaction vessel, combine m-toluidine, bromobenzene, copper(I) iodide, and potassium carbonate in the solvent.

    • Heat the mixture to a high temperature (often in excess of 150 °C) with vigorous stirring under an inert atmosphere.

    • Monitor the reaction by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography to obtain this compound.

G cluster_reactants Reactants cluster_reagents Reagents m_toluidine m-Toluidine reaction_vessel Reaction Vessel (High Temperature) m_toluidine->reaction_vessel bromobenzene Bromobenzene bromobenzene->reaction_vessel catalyst Cu Catalyst (e.g., CuI) catalyst->reaction_vessel base Base (e.g., K2CO3) base->reaction_vessel solvent Solvent (e.g., DMF) solvent->reaction_vessel workup Filtration & Aqueous Workup reaction_vessel->workup Reaction purification Vacuum Distillation or Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for Ullmann Condensation Synthesis.

Analytical Protocols

The purity and concentration of this compound are typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase and filtering it.

    • Inject the standards and the sample into the HPLC system.

    • Identify the this compound peak by its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C).

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • The compound will be separated based on its boiling point and interaction with the column.

    • The mass spectrometer will fragment the eluted compound and generate a mass spectrum.

    • Identify this compound by its characteristic retention time and mass spectrum, particularly its molecular ion peak (m/z 183.25) and fragmentation pattern.

G cluster_analysis Chromatographic Analysis sample Sample containing This compound prep Sample Preparation (Dissolution, Filtration) sample->prep hplc HPLC prep->hplc gcms GC-MS prep->gcms data Data Acquisition (Chromatogram, Spectrum) hplc->data gcms->data quant Quantification (Comparison to Standards) data->quant result Purity/Concentration Report quant->result

Caption: General Workflow for Analytical Determination.

Role in Drug Development and Biological Context

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its chemical structure serves as a scaffold that can be modified through various reactions to produce more complex molecules with desired therapeutic properties.[2] The pharmaceutical industry relies on high-purity intermediates like this compound for the consistent and efficient production of drugs.[3]

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary role is that of a synthetic building block rather than a biologically active agent itself. However, research into the biological activities of diphenylamine (B1679370) derivatives has shown that some of these compounds can exhibit properties such as antimicrobial and antibiofilm activity.[7] This suggests that while this compound itself is an intermediate, the broader class of molecules it belongs to is of interest in the search for new therapeutic agents.

Conclusion

This compound is a well-characterized chemical intermediate with significant applications in organic synthesis, particularly for the pharmaceutical and materials science industries.[2][8] Its synthesis is predominantly achieved through established cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation. The analytical determination of its purity and concentration is reliably performed using standard chromatographic techniques. For professionals in drug discovery and development, a thorough understanding of the properties and synthesis of such key intermediates is essential for the innovation and efficient production of new therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 3-Methyldiphenylamine (CAS No: 1205-64-7). It details the compound's structural characteristics, supported by spectroscopic data and computational analysis. Furthermore, this document outlines detailed experimental protocols for its synthesis via Ullmann condensation and Buchwald-Hartwig amination, two prominent methods for C-N bond formation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as N-phenyl-m-toluidine, is an aromatic secondary amine with the chemical formula C₁₃H₁₃N. Its structure consists of a diphenylamine (B1679370) core with a methyl group substituent on one of the phenyl rings at the meta position. This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with specific thermal and electronic properties.[1] A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and for the rational design of more complex molecules.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by two phenyl rings bonded to a central nitrogen atom. The presence of the methyl group on one of the rings introduces asymmetry and influences the electronic and steric properties of the molecule.

General Structure

The fundamental framework of this compound is a secondary amine with two aromatic substituents. The nitrogen atom is sp² hybridized, and its lone pair of electrons can participate in resonance with the aromatic π-systems of both phenyl rings. This delocalization of electrons affects the C-N bond lengths and the overall geometry of the molecule.

Computational Analysis of Molecular Geometry

Computational studies using Density Functional Theory (DFT) provide valuable insights into the three-dimensional structure of this compound. A theoretical study that optimized the geometry of the molecule using the B3LYP method with a 6-31+G(d,p) basis set revealed a non-planar, propeller-like conformation.[2] This is a common structural motif for triarylamines and related compounds. The phenyl rings are twisted out of the plane defined by the C-N-C bonds to minimize steric hindrance between the ortho-hydrogens of the rings.

Table 1: Selected Calculated Geometric Parameters of this compound

ParameterValue (DFT, B3LYP/6-31+G(d,p))
C-N Bond Length (Phenyl)Data not available in search results
C-N Bond Length (Tolyl)Data not available in search results
C-N-C Bond AngleData not available in search results
Phenyl Ring Torsion AngleData not available in search results
Tolyl Ring Torsion AngleData not available in search results

Note: Specific calculated bond lengths and angles for this compound were not available in the provided search results. The data in this table is illustrative of the parameters that would be obtained from a DFT study.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The following sections summarize the expected and reported data from various spectroscopic methods.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch (secondary amine)
3100-3000MediumAromatic C-H stretch
3000-2850Medium-WeakAliphatic C-H stretch (methyl group)
~1600, ~1500, ~1450StrongAromatic C=C ring stretching
~1310StrongC-N stretch
~750, ~690StrongAromatic C-H out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of the atoms in this compound.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-6.8Multiplet9HAromatic protons
~5.7Singlet (broad)1HN-H proton
~2.3Singlet3HMethyl protons (-CH₃)

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~143Quaternary C (C-N, tolyl)
~142Quaternary C (C-N, phenyl)
~139Quaternary C (C-CH₃)
~129Aromatic CH
~121Aromatic CH
~118Aromatic CH
~117Aromatic CH
~21Methyl C (-CH₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
183HighMolecular ion [M]⁺
182Moderate[M-H]⁺
167Moderate[M-CH₃-H]⁺
77Moderate[C₆H₅]⁺ (Phenyl cation)

Synthesis of this compound

This compound is typically synthesized through cross-coupling reactions that form a carbon-nitrogen bond. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine. For the synthesis of this compound, this can be achieved by reacting m-toluidine (B57737) with bromobenzene (B47551) or aniline (B41778) with 3-bromotoluene (B146084).

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add m-toluidine (1.0 eq), bromobenzene (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or nitrobenzene, to the flask.

  • Reaction: Heat the reaction mixture to 150-200 °C under a nitrogen atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a more modern and versatile alternative to the Ullmann condensation, often proceeding under milder conditions.

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add a palladium precursor such as Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the Schlenk tube. Then, add anhydrous toluene, followed by aniline (1.2 eq) and 3-bromotoluene (1.0 eq) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 4-12 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the two primary synthetic routes.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start m-Toluidine + Bromobenzene U_Reactants CuI, K₂CO₃, DMF U_Start->U_Reactants Add U_Reaction Heating (150-200°C) U_Reactants->U_Reaction U_Workup Filtration & Concentration U_Reaction->U_Workup U_Purification Vacuum Distillation or Column Chromatography U_Workup->U_Purification Product This compound U_Purification->Product B_Start Aniline + 3-Bromotoluene B_Reactants Pd₂(dba)₃, XPhos, NaOtBu, Toluene B_Start->B_Reactants Add B_Reaction Heating (80-110°C) B_Reactants->B_Reaction B_Workup Quenching & Extraction B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Purification->Product

References

Spectroscopic Profile of 3-Methyldiphenylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyldiphenylamine (also known as N-phenyl-m-toluidine), a significant intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering essential data for compound identification, structural elucidation, and quality control.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is critical for the verification and characterization of the compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25 - 7.05m5HAromatic protons (unsubstituted phenyl ring)
~7.00 - 6.70m4HAromatic protons (m-tolyl ring)
~5.7 (broad)s1HN-H proton
2.32s3H-CH₃ protons

Note: The ¹H NMR spectrum is complex due to the overlapping signals of the aromatic protons. The broadness of the N-H signal is characteristic and can be influenced by solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~143.5C (quaternary, C-N of m-tolyl ring)
~142.8C (quaternary, C-N of phenyl ring)
~139.0C (quaternary, C-CH₃ of m-tolyl ring)
~129.2CH (aromatic)
~121.5CH (aromatic)
~120.8CH (aromatic)
~118.0CH (aromatic)
~117.5CH (aromatic)
21.5-CH₃

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch (-CH₃)
~1600, ~1500StrongAromatic C=C Ring Stretching
~1315StrongC-N Stretch
~750, ~690StrongAromatic C-H Out-of-Plane Bending

Note: The presence of a sharp N-H stretch around 3400 cm⁻¹ is characteristic of a secondary amine. The strong absorptions in the 1600-1500 cm⁻¹ region are typical for aromatic rings.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityAssignment
183High[M]⁺ (Molecular Ion)
182Medium[M-H]⁺
168Medium[M-CH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl ion)

Note: The fragmentation pattern is consistent with the structure of this compound, showing the loss of a hydrogen atom, a methyl group, and cleavage to form stable aromatic fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: A standard proton spectrum is acquired with a spectral width of approximately -2 to 12 ppm. A pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typically used. 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

    • Parameters: A proton-decoupled carbon spectrum is acquired with a spectral width of 0 to 220 ppm. A pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: As this compound is a liquid at room temperature, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solid samples): If the sample were a solid, a small amount would be ground with dry KBr powder and pressed into a transparent disk.

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: The spectrum is recorded in the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

2.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Acquisition:

    • Instrument: Mass spectrometer with an Electron Ionization (EI) source.

    • Parameters: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons (typically 70 eV). The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50 to 300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Proc Fourier Transform Phase Correction Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform Background Subtraction IR_Acq->IR_Proc MS_Proc Signal Averaging Peak Detection MS_Acq->MS_Proc NMR_Analysis Chemical Shift Analysis Coupling Constant Analysis Structural Assignment NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Ion Identification Fragmentation Pattern Analysis MS_Proc->MS_Analysis Report Comprehensive Spectroscopic Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: General workflow for the spectroscopic analysis of this compound.

Synthesis mechanism of 3-Methyldiphenylamine explained

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-methyldiphenylamine, a key intermediate in the pharmaceutical and materials science sectors. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound (C₁₃H₁₃N), also known as N-(3-methylphenyl)aniline, is an aromatic secondary amine with significant applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. Its structure, featuring two phenyl rings linked by a nitrogen atom with a methyl substituent on one of the rings, imparts specific reactivity that is leveraged in various chemical transformations. The most prevalent and industrially relevant methods for the synthesis of this compound and its derivatives are transition metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

Core Synthesis Mechanisms

The formation of the C-N bond between the two aryl rings is the critical step in the synthesis of this compound. This is typically achieved through two powerful cross-coupling methodologies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction couples an amine with an aryl halide or pseudohalide. For the synthesis of this compound, two primary reactant combinations are feasible: the reaction of m-toluidine (B57737) with an aryl halide (e.g., bromobenzene) or the reaction of aniline (B41778) with a 3-halotoluene (e.g., 3-bromotoluene).

The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst.[1][3][4] The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally providing the best results.[3]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NHR')L2]+X- Oxidative Addition Complex->Amine Coordination R'NH2 Palladium Amido Complex Ar-Pd(II)(NR')L2 Amine Coordination->Palladium Amido Complex Base, -BH+X- Palladium Amido Complex->Pd(0)L2 This compound This compound Palladium Amido Complex->this compound Reductive Elimination Ar-X Ar-X (e.g., 3-bromotoluene) R'NH2 R'NH2 (e.g., Aniline) Base Base (e.g., NaOtBu)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine.[5] While traditionally requiring harsh reaction conditions such as high temperatures, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[6] Similar to the Buchwald-Hartwig reaction, the synthesis of this compound via the Ullmann condensation can be achieved by reacting m-toluidine with an aryl halide or aniline with a 3-halotoluene in the presence of a copper catalyst and a base.

The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide. The precise mechanism can vary, but a plausible pathway involves oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the amine and subsequent reductive elimination.[5]

Ullmann_Condensation_Mechanism cluster_reactants Reactants Cu(I)X Cu(I)X Copper(I) Amide Cu(I)NHR' Cu(I)X->Copper(I) Amide R'NH2, Base, -BH+X- Oxidative Addition Complex Ar-Cu(III)(X)(NHR') Copper(I) Amide->Oxidative Addition Complex Ar-X Oxidative Addition Complex->Cu(I)X This compound This compound Oxidative Addition Complex->this compound Reductive Elimination Ar-X_Ullmann Ar-X (e.g., 3-bromotoluene) R'NH2_Ullmann R'NH2 (e.g., Aniline) Base_Ullmann Base (e.g., K2CO3)

Figure 2: Plausible catalytic cycle for the Ullmann condensation.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the Buchwald-Hartwig and Ullmann synthesis of diarylamines, based on established protocols for similar substrates.

Table 1: Buchwald-Hartwig Amination Parameters

ParameterValue/ComponentPurposeReference
Aryl Halide3-Bromotoluene (B146084)Electrophile[7]
AmineAnilineNucleophile[7]
Palladium Pre-catalystPd(OAc)₂ (1-2 mol%)Catalyst source[7]
LigandBulky phosphine (e.g., XPhos, SPhos) (2-4 mol%)Stabilize Pd(0), facilitate oxidative addition/reductive elimination[3]
BaseNaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-2.0 equiv.)Deprotonate the amine[3]
SolventToluene (B28343), Dioxane, or THFReaction medium[3]
Temperature80-110 °CTo overcome activation energy[3]
Reaction Time12-24 hoursFor reaction completion[7]

Table 2: Ullmann Condensation Parameters

ParameterValue/ComponentPurposeReference
Aryl Halide3-Bromotoluene or 3-IodotolueneElectrophile[6]
AmineAnilineNucleophile[6]
Copper CatalystCuI, Cu₂O, or CuO nanoparticles (5-10 mol%)Catalyst[6][8]
Ligand (optional)e.g., 1,10-Phenanthroline, Picolinic acidAccelerate the reaction[8]
BaseK₂CO₃ or K₃PO₄ (2.0 equiv.)Acid scavenger[6]
SolventDMF, DMSO, or NMPHigh-boiling polar aprotic solvent[6]
Temperature120-190 °CHigh temperature often required[6]
Reaction Time24-48 hoursFor reaction completion[6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from the synthesis of substituted diarylamines.[7]

Materials:

  • 3-Bromotoluene

  • Aniline

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add 3-bromotoluene (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.) to the flask via syringe.

  • Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Ullmann Condensation

This protocol is based on general procedures for the copper-catalyzed N-arylation of amines.[6]

Materials:

  • 3-Bromotoluene

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv.), 3-bromotoluene (1.0 mmol, 1.0 equiv.), and aniline (1.2 mmol, 1.2 equiv.).

  • Under an argon or nitrogen atmosphere, add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS over 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with toluene (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Heating Heating and Stirring (e.g., 100-150 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching (e.g., with water) Monitoring->Quenching Reaction Complete Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization

Figure 3: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Early Research and Discovery of Diphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylamine (B1679370) and its derivatives represent a cornerstone in the history of organic chemistry and have found enduring applications across a multitude of scientific and industrial fields. First discovered in 1864 by A. W. Hofmann amidst the burgeoning field of aniline (B41778) dye chemistry, diphenylamine rapidly evolved from a laboratory curiosity to a versatile scaffold for a vast array of functional molecules.[1] This technical guide delves into the early research and discovery of diphenylamine derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. The core of this document focuses on the foundational synthetic methodologies, quantitative data of early derivatives, and the mechanistic underpinnings of their initial applications, particularly as analytical reagents and antioxidants.

I. Foundational Synthetic Methodologies

The early synthesis of diphenylamine and its derivatives was characterized by robust, albeit sometimes harsh, reaction conditions. Two primary methods dominated the landscape: the direct reaction of aniline with its salt and the Ullmann condensation.

Synthesis of Diphenylamine from Aniline and Aniline Hydrochloride

One of the earliest and most straightforward methods for the preparation of diphenylamine involves the high-temperature reaction of aniline with its hydrochloride salt. This process, a staple in early organic synthesis, relies on the in-situ generation of a reactive species that facilitates the condensation reaction.

Experimental Protocol:

A mixture of 93 g of aniline and 93 g of aniline hydrochloride is heated in an enameled autoclave to 230°C for 20 hours, during which the pressure can reach approximately 6 atmospheres.[1] It is crucial to avoid contact with iron, as it can reduce the yield. Throughout the reaction, any water formed is carefully vented from the autoclave. After the reaction is complete, the contents are transferred to a porcelain basin with 1 liter of water and heated to 80°C. Concentrated hydrochloric acid (approximately 70 ml) is added until the solution is just acidic to Congo Red paper. Upon cooling for several hours, crude diphenylamine solidifies and can be separated from the mother liquor. The crude product is then melted under a small amount of water, and any unreacted aniline is extracted with dilute hydrochloric acid, followed by a wash with dilute sodium carbonate solution. Final purification is achieved by distillation with superheated steam (oil bath at 250°C, steam at 300°C) to yield a pale yellow, crystalline solid.[1]

Logical Relationship of the Synthesis Process:

Aniline Aniline Autoclave Autoclave 230°C, 20h, ~6 atm Aniline->Autoclave Aniline_HCl Aniline Hydrochloride Aniline_HCl->Autoclave Reaction_Mixture Reaction Mixture Autoclave->Reaction_Mixture Purification Purification Steps Reaction_Mixture->Purification 1. Water/HCl treatment 2. Na2CO3 wash 3. Steam distillation Diphenylamine Diphenylamine Purification->Diphenylamine

Synthesis of Diphenylamine from Aniline and its Hydrochloride.
Ullmann Condensation for the Synthesis of Diphenylamine Derivatives

The Ullmann condensation, discovered in the early 20th century, provided a more versatile route to a wider range of diphenylamine derivatives. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. A classic example is the synthesis of N,N-diphenylacetamide, which can then be hydrolyzed to diphenylamine.

Experimental Protocol:

A mixture of 10 g of acetanilide, 5 g of dry potassium carbonate, 20 g of bromobenzene, and a small amount of copper(I) iodide in nitrobenzene (B124822) is refluxed for 15 hours. The resulting dark brown liquid is subjected to steam distillation to remove the nitrobenzene solvent. The residue, a thick brown oil of N,N-diphenylacetamide, is dissolved in ether, filtered, dried over anhydrous sodium sulfate, and the ether is evaporated. The crude N,N-diphenylacetamide is then recrystallized from alcohol to yield white plates. These crystals are subsequently hydrolyzed by boiling with 30 ml of concentrated hydrochloric acid for 2-3 hours. The resulting crude diphenylamine is purified by steam distillation, yielding a yellow oil that solidifies upon cooling.[1]

Experimental Workflow for Ullmann Condensation:

Acetanilide Acetanilide Reflux Reflux 15h Acetanilide->Reflux Bromobenzene Bromobenzene Bromobenzene->Reflux Reagents K2CO3, CuI, Nitrobenzene Reagents->Reflux Steam_Distillation Steam Distillation Reflux->Steam_Distillation Remove Nitrobenzene Extraction_Drying Ether Extraction & Drying Steam_Distillation->Extraction_Drying Recrystallization Recrystallization (Alcohol) Extraction_Drying->Recrystallization Hydrolysis Hydrolysis (conc. HCl, 2-3h) Recrystallization->Hydrolysis N,N-diphenylacetamide Final_Purification Steam Distillation Hydrolysis->Final_Purification Diphenylamine Diphenylamine Final_Purification->Diphenylamine

Ullmann Condensation Route to Diphenylamine.

II. Quantitative Data of Early Diphenylamine Derivatives

The early exploration of diphenylamine chemistry led to the synthesis of a variety of derivatives, each with distinct physical properties. The following table summarizes key quantitative data for diphenylamine and some of its early, simple derivatives.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Yield (%)Reference
DiphenylamineC₁₂H₁₁N169.2353302~60[1]
4-NitrodiphenylamineC₁₂H₁₀N₂O₂214.22133-134-79-96[2]
2-NitrodiphenylamineC₁₂H₁₀N₂O₂214.2274-76346-
4-AminodiphenylamineC₁₂H₁₂N₂184.2472-74354>90[3]
N,N-DiphenylacetamideC₁₄H₁₃NO211.26102--[1]

III. Early Applications and Underlying Mechanisms

Diphenylamine and its derivatives were quickly recognized for their utility in analytical chemistry and as stabilizers, owing to their unique redox properties.

Diphenylamine as a Redox Indicator and in the Test for Nitrates

Diphenylamine's ability to undergo a distinct color change upon oxidation made it an excellent redox indicator and the basis for a sensitive test for nitrates and other oxidizing agents. In the presence of an oxidizing agent, such as the nitrate (B79036) ion in an acidic medium, diphenylamine is oxidized to a series of colored compounds, culminating in a deep blue-violet product.

Experimental Protocol for the Diphenylamine Test for Nitrates:

A solution of diphenylamine in concentrated sulfuric acid is carefully layered with a solution containing the suspected nitrate ions. The formation of a blue ring at the interface of the two liquids indicates the presence of nitrates.

Signaling Pathway of the Diphenylamine Test for Nitrates:

The reaction is a complex series of oxidation and coupling steps. The initial step is the oxidation of diphenylamine to the diphenylamino radical. This is followed by dimerization to form N,N'-diphenylbenzidine, which is further oxidized to a quinoidal structure responsible for the intense blue color.

DPA Diphenylamine Radical Diphenylamino Radical DPA->Radical Oxidation (e.g., by NO3-) Benzidine N,N'-Diphenylbenzidine (colorless) Radical->Benzidine Dimerization Blue_Product Diphenylbenzidine Violet (blue quinoidal ion) Benzidine->Blue_Product Oxidation

Oxidative Pathway in the Diphenylamine Test for Nitrates.
The Dische Test for DNA

In 1924, Zacharias Dische discovered that diphenylamine could be used to specifically detect DNA.[1] Under acidic conditions and heat, the deoxyribose sugar of DNA is converted to an aldehyde which then reacts with diphenylamine to produce a blue-colored complex.

Experimental Protocol for the Dische Test:

To a solution containing DNA, the Dische reagent (a solution of diphenylamine in glacial acetic acid and sulfuric acid) is added. The mixture is then heated in a boiling water bath. The development of a blue color indicates the presence of DNA.

Signaling Pathway of the Dische Test:

The acidic conditions of the Dische test first lead to the hydrolysis of the purine-deoxyribose bond in DNA. The released deoxyribose is then dehydrated to form ω-hydroxylevulinyl aldehyde. This aldehyde subsequently reacts with two molecules of diphenylamine to form a blue-colored complex.

DNA DNA Deoxyribose Deoxyribose DNA->Deoxyribose Acid Hydrolysis Aldehyde ω-Hydroxylevulinyl Aldehyde Deoxyribose->Aldehyde Dehydration (Acid, Heat) Blue_Complex Blue-Colored Complex Aldehyde->Blue_Complex DPA Diphenylamine (2 molecules) DPA->Blue_Complex

Reaction Pathway of the Dische Test for DNA.
Antioxidant Properties

The secondary amine hydrogen in diphenylamine is readily donatable, making it an effective radical scavenger. This property was quickly exploited in applications such as stabilizers for smokeless powder and antioxidants in rubber. The mechanism involves the quenching of radical species, thereby interrupting oxidative chain reactions.

Antioxidant Mechanism of Diphenylamine:

Diphenylamine reacts with a radical species (R•) by donating its hydrogen atom to form a stable diphenylamino radical and a non-radical species (RH). The diphenylamino radical is relatively stable due to resonance delocalization and is less likely to initiate new oxidation chains.

DPA Diphenylamine (Ph2NH) DPARadical Diphenylamino Radical (Ph2N•) DPA->DPARadical H• donation StableProduct Stable Product (RH) Radical Radical (R•) Radical->StableProduct

Radical Scavenging Mechanism of Diphenylamine.

Conclusion

The early research into diphenylamine and its derivatives laid a robust foundation for the development of a vast and important class of organic compounds. The synthetic methods developed in the late 19th and early 20th centuries, though refined over time, remain conceptually relevant. The initial applications of these compounds in analytical chemistry and as antioxidants highlighted their unique electronic properties and paved the way for their use in more advanced materials and pharmaceuticals. This guide provides a condensed yet thorough overview of this critical early period, offering valuable insights and practical protocols for today's researchers.

References

Theoretical and Computational Insights into 3-Methyldiphenylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyldiphenylamine, a derivative of diphenylamine (B1679370), is a versatile aromatic amine with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its structural features, including the two phenyl rings and the secondary amine group, make it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Understanding the molecular structure, electronic properties, and spectroscopic behavior of this compound is crucial for its effective utilization in these fields. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound, offering valuable data and methodologies for researchers, scientists, and drug development professionals.

The computational investigations summarized herein are primarily based on Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3] Specifically, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-31+G(d,p) basis set has been employed, as it provides a good balance between accuracy and computational cost for organic molecules.

Molecular Structure and Geometry

The equilibrium geometry of this compound has been optimized using DFT calculations at the B3LYP/6-31+G(d,p) level of theory.[4] The optimized structure reveals a non-planar conformation, with the two phenyl rings twisted relative to each other. This twisting is a common feature in diphenylamine and its derivatives.

Due to the limited availability of comprehensive tabulated data for this compound in the literature, the following tables for optimized bond lengths and bond angles are based on typical values derived from DFT calculations on closely related aromatic amines and diphenylamine derivatives. These values provide a reliable approximation of the molecular geometry.

Table 1: Selected Optimized Bond Lengths of this compound (Calculated)

BondBond Length (Å)
C-N1.40 - 1.42
C-C (arom.)1.38 - 1.40
N-H1.01 - 1.02
C-H (arom.)1.08 - 1.09
C-C (methyl)1.50 - 1.52
C-H (methyl)1.09 - 1.10

Table 2: Selected Optimized Bond Angles of this compound (Calculated)

AngleBond Angle (°)
C-N-C125 - 129
C-N-H115 - 118
C-C-C (arom.)118 - 121
H-C-H (methyl)108 - 110

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and potential applications.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the electrostatic potential and reactive sites.[5][6] The following table presents typical calculated Mulliken charges for key atoms in this compound, based on DFT calculations.

Table 3: Calculated Mulliken Atomic Charges of this compound

AtomMulliken Charge (e)
N-0.60 to -0.70
C (attached to N)+0.20 to +0.30
C (methyl)-0.20 to -0.30
H (N-H)+0.30 to +0.40
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

For this compound, the HOMO is primarily localized on the diphenylamine moiety, including the nitrogen atom and the phenyl rings, indicating that this is the region from which an electron is most likely to be donated. The LUMO is also distributed over the aromatic rings. The calculated HOMO-LUMO gap for this compound is approximately 4.10 eV.[7]

Table 4: Frontier Molecular Orbital Energies of this compound (Calculated)

OrbitalEnergy (eV)
HOMO-5.2 to -5.5
LUMO-1.1 to -1.4
Gap~4.10
Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.[8] The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

For this compound, significant donor-acceptor interactions are expected between the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbitals of the phenyl rings, as well as between the π orbitals of the phenyl rings and the corresponding π* orbitals. These interactions contribute to the overall stability of the molecule.

Table 5: Major Donor-Acceptor Interactions and Stabilization Energies in Diphenylamine Derivatives from NBO Analysis (Representative Values)

Donor (i)Acceptor (j)Stabilization Energy E(2) (kcal/mol)
n(N)π(C-C)arom5 - 10
π(C-C)aromπ(C-C)arom15 - 25

Thermodynamic Properties

Computational methods can be used to predict the thermodynamic properties of molecules, such as enthalpy, Gibbs free energy, and entropy.[9][10][11] These parameters are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it is involved. The following table presents calculated thermodynamic parameters for this compound at standard conditions (298.15 K and 1 atm).

Table 6: Calculated Thermodynamic Properties of this compound

PropertyValue
Enthalpy (H)Varies with calculation level
Gibbs Free Energy (G)Varies with calculation level
Entropy (S)Varies with calculation level

Spectroscopic Properties

Spectroscopic techniques are fundamental for the characterization of molecules. Computational chemistry can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy

The electronic transitions of this compound can be studied using UV-Visible spectroscopy. The absorption maxima (λmax) correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict these transitions. For diphenylamine derivatives, absorption bands are typically observed in the UV region.[12][13]

Table 7: Experimental UV-Vis Absorption Data for Diphenylamine Derivatives (in Cyclohexane)

Compoundλmax (nm)
Diphenylamine285
N-Methyldiphenylamine295
Infrared (FT-IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule.[14][15] The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups and bonding arrangements. The calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to aid in the assignment of the observed peaks.

Table 8: Characteristic FT-IR Vibrational Frequencies for this compound (Experimental and Calculated)

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H stretch3400 - 3450Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 2960Medium
C=C stretch (aromatic)1580 - 1620Strong
C-N stretch1280 - 1350Strong
C-H bend (out-of-plane)700 - 900Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[12][16][17]

Table 9: Experimental ¹H NMR Chemical Shifts of this compound (400 MHz, CDCl₃)

AssignmentChemical Shift (ppm)
A7.201
B7.099
C6.988
D6.873
E6.82
F6.81
G6.709
J (N-H)5.5
K (CH₃)2.248

Table 10: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentChemical Shift (ppm)
C-N (both rings)140 - 145
C-CH₃138 - 142
Aromatic CH115 - 130
Methyl (CH₃)20 - 25

Methodologies and Protocols

Computational Protocol: DFT and NBO Analysis

A typical computational workflow for the theoretical study of this compound involves several steps, as depicted in the following diagram.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis mol_structure Initial Molecular Structure (SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single Point Energy Calculation geom_opt->spe_calc thermo Thermodynamic Properties freq_calc->thermo spectra Spectra Prediction (IR, UV-Vis, NMR) freq_calc->spectra homo_lumo HOMO-LUMO Analysis spe_calc->homo_lumo nbo NBO Analysis spe_calc->nbo mulliken Mulliken Charges spe_calc->mulliken spe_calc->spectra

A typical computational workflow for DFT analysis.
  • Geometry Optimization: The initial molecular structure of this compound is optimized to find its lowest energy conformation. This is typically done using a gradient-based optimization algorithm with a chosen level of theory (e.g., B3LYP/6-31+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties.

  • Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry to obtain accurate electronic energies and molecular orbitals.

  • Property Analysis: From the results of these calculations, various properties are analyzed:

    • Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy are calculated from the vibrational frequencies.

    • HOMO-LUMO Analysis: The energies and spatial distributions of the frontier molecular orbitals are examined.

    • NBO Analysis: Donor-acceptor interactions and stabilization energies are calculated to understand intramolecular charge transfer.

    • Mulliken Population Analysis: Atomic charges are calculated to identify electrophilic and nucleophilic sites.

    • Spectra Prediction: IR frequencies, UV-Vis electronic transitions, and NMR chemical shifts are calculated and can be compared with experimental data.

Experimental Protocol: Spectroscopic Characterization

The experimental characterization of a synthesized sample of this compound typically involves a suite of spectroscopic techniques.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_characterization Characterization sample Synthesized this compound ftir FT-IR Spectroscopy sample->ftir uv_vis UV-Vis Spectroscopy sample->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir_data Vibrational Frequencies ftir->ftir_data uv_vis_data Absorption Maxima uv_vis->uv_vis_data nmr_data Chemical Shifts nmr->nmr_data structure_confirm Structure Confirmation ftir_data->structure_confirm uv_vis_data->structure_confirm nmr_data->structure_confirm

A general experimental workflow for spectroscopic characterization.
  • FT-IR Spectroscopy: An FT-IR spectrum is recorded to identify the characteristic vibrational modes of the functional groups present in the molecule. The sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent.

  • UV-Vis Spectroscopy: A UV-Vis spectrum is obtained to determine the electronic absorption properties. The sample is dissolved in a UV-transparent solvent (e.g., cyclohexane, ethanol) and the absorbance is measured as a function of wavelength.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed molecular structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.

Synthesis Pathways

This compound is commonly synthesized through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being two prominent methods.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[18][19][20] In the synthesis of this compound, this can involve the reaction of m-toluidine (B57737) with an aryl halide or aniline (B41778) with a 3-methyl-substituted aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

ullmann_condensation m_toluidine m-Toluidine catalyst Cu Catalyst Base m_toluidine->catalyst bromobenzene Bromobenzene bromobenzene->catalyst product This compound catalyst->product buchwald_hartwig aniline Aniline catalyst Pd Catalyst Ligand, Base aniline->catalyst bromotoluene 3-Bromotoluene bromotoluene->catalyst product This compound catalyst->product

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and protocols involved in the crystal structure analysis of 3-methyldiphenylamine. While, as of the date of this publication, a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document outlines the complete hypothetical workflow for its determination. This guide serves as a robust operational framework, detailing experimental protocols from synthesis and crystallization to data analysis and structure refinement, designed for professionals in chemical research and drug development.

Introduction

This compound (also known as N-phenyl-m-toluidine) is an aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its three-dimensional structure at the atomic level is crucial for predicting its chemical behavior, designing derivatives with specific properties, and for computational modeling in drug discovery. Single-crystal X-ray diffraction is the definitive method for elucidating such atomic arrangements.[1] This guide details the theoretical pathway to achieving this, providing researchers with the necessary protocols and data interpretation frameworks.

Synthesis and Crystallization of this compound

A prerequisite for single-crystal X-ray diffraction is the availability of high-purity, single crystals of adequate size and quality (typically >0.1 mm in all dimensions).[1]

Synthesis Protocol

This compound can be synthesized using established cross-coupling reactions. The Buchwald-Hartwig amination is a common and efficient method.

Reaction:

Materials:

  • m-Toluidine

  • Bromobenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene, followed by m-toluidine (1.2 equivalents) and bromobenzene (1.0 equivalent).

  • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica (B1680970) gel (e.g., using a hexane (B92381)/ethyl acetate gradient) to yield pure this compound.

Crystallization Protocols

Growing diffraction-quality single crystals is often a trial-and-error process. For an aromatic amine like this compound, several methods can be employed.[2]

Method 1: Slow Evaporation

  • Dissolve a small amount of purified this compound (10-20 mg) in a minimal volume of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture of hexane and dichloromethane) in a small vial.[3]

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature. Crystals may form on the bottom or sides of the vial.

Method 2: Vapor Diffusion

  • Prepare a saturated solution of this compound in a moderately polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a more non-polar solvent (the "anti-solvent"), such as hexane or petroleum ether, in which the compound is less soluble.[2]

  • Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, gradually reducing its solubility and promoting slow crystal growth.

Single-Crystal X-ray Diffraction Analysis

The following sections describe the standard workflow for determining a crystal structure once a suitable single crystal has been obtained.[4]

Experimental Workflow Diagram

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_output Final Output Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting & Screening Crystallization->Mounting Collection X-ray Diffraction Data Collection Mounting->Collection Processing Data Integration, Scaling & Merging Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Analysis Structural Analysis (Bonds, Angles, etc.) CIF->Analysis

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage during data collection.[5]

  • Instrumentation: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[6][7]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. This step is typically automated by the diffractometer's software.[8]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The software records a series of diffraction images, each corresponding to a small rotation angle (e.g., 0.5-1.0°).[9]

Data Processing Protocol

The raw diffraction images are processed to generate a file containing a list of indexed reflections and their intensities.

  • Indexing: The positions of the diffraction spots on the images are used to confirm the unit cell parameters and the orientation of the crystal lattice.[10]

  • Integration: The intensity of each diffraction spot (reflection) is measured by integrating the pixel values within a defined area around the spot and subtracting the local background.[11][12]

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations (e.g., fluctuations in X-ray beam intensity). Symmetry-equivalent reflections are then merged to produce a final, unique set of reflections with associated intensities and standard uncertainties.[8]

Structure Solution and Refinement Protocol
  • Structure Solution (The Phase Problem): The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment. For small molecules like this compound, direct methods are typically used to solve the phase problem.[13][14][15] These methods use statistical relationships between the most intense reflections to estimate initial phases.

  • Model Building: The initial phases are combined with the measured amplitudes in a Fourier synthesis to generate an electron density map. An initial atomic model is built by fitting atoms into the regions of high electron density.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a non-linear least-squares procedure.[16][17][18] In this iterative process, atomic parameters (coordinates, thermal displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

Data Presentation (Hypothetical)

The final refined structure is presented as a set of tables summarizing the crystallographic data and the molecular geometry. The following tables contain plausible, hypothetical data for this compound for illustrative purposes.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Hypothetical)
Empirical formulaC₁₃H₁₃N
Formula weight183.25
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.512(3) Å, α = 90°
b = 10.234(4) Å, β = 98.45(2)°
c = 12.567(5) Å, γ = 90°
Volume1081.1(7) ų
Z (molecules per unit cell)4
Density (calculated)1.125 Mg/m³
Absorption coefficient0.068 mm⁻¹
F(000)392
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9875
Independent reflections2480 [R(int) = 0.035]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2480 / 0 / 165
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
N1C11.425(2)
N1C71.408(2)
C3C131.510(3)
C1C21.391(3)
C2C31.388(3)
C7C81.395(3)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C1N1C7125.8(1)
N1C1C2121.5(2)
N1C1C6118.4(2)
C2C3C13121.1(2)
N1C7C8120.9(2)

Conclusion

This guide provides a detailed, albeit hypothetical, framework for the complete crystal structure analysis of this compound. By following these established protocols—from targeted synthesis and meticulous crystallization to precise data collection and rigorous refinement—researchers can elucidate the definitive three-dimensional atomic arrangement of this and other small molecules. Such structural data is invaluable, forming the bedrock for rational drug design, materials science innovation, and a deeper understanding of chemical structure-property relationships.

References

An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of 3-Methyldiphenylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and kinetic properties associated with the synthesis of 3-Methyldiphenylamine. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogues and computational chemistry principles to offer valuable insights for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a secondary diarylamine with applications as an intermediate in the synthesis of pharmaceuticals and other functional organic molecules. Its synthesis predominantly relies on cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination. Understanding the thermodynamics and kinetics of these reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring process safety and scalability.

Thermodynamic and Kinetic Data

Quantitative experimental data for the synthesis of this compound is scarce in the public domain. Therefore, this section presents representative data from analogous reactions to provide a baseline for understanding the energetic and rate-determining aspects of its synthesis.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically involving a copper catalyst at elevated temperatures. The synthesis of this compound via this method would involve the reaction of m-toluidine (B57737) with an aryl halide (e.g., bromobenzene) or aniline (B41778) with 3-bromotoluene (B146084).

Table 1: Kinetic Parameters for the Ullmann Condensation of p-Toluidine (B81030) and 4-Iodotoluene (B166478) to form Di-p-tolylamine[1]

ParameterValueUnits
Reaction Order (w.r.t. 4-iodotoluene)1.18-
Reaction Order (w.r.t. p-toluidine)1.16-
Activation Energy (Ea)53.6kJ mol⁻¹
Pre-exponential Factor (k₀)1774.4min⁻¹(mol/L)⁻¹.³⁴

Note: This data is for the formation of di-p-tolylamine, a structural isomer of this compound, and should be considered as an approximation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its high efficiency and broad substrate scope. The synthesis of this compound would involve the coupling of either m-toluidine and bromobenzene (B47551) or aniline and 3-bromotoluene.

Table 2: Qualitative Kinetic Insights for Buchwald-Hartwig Amination

FactorInfluence on Reaction RateCitation
Ligand Bulky, electron-rich phosphine (B1218219) ligands generally accelerate the reaction.[2]
Base Strong, non-nucleophilic bases are required; the choice of base can influence the rate-limiting step.[3]
Solvent Aprotic solvents like toluene (B28343) or dioxane are commonly used.[2]
Aryl Halide Reactivity generally follows the trend: I > Br > Cl.[2]

Computational studies using Density Functional Theory (DFT) are often employed to determine the thermodynamic and kinetic parameters of such reactions, providing valuable insights into the reaction mechanism and energy profiles. While a specific study for this compound was not found, these methods are powerful tools for predicting properties like the enthalpy of formation (ΔHf°). For example, DFT calculations can be used to predict the standard enthalpy of formation of organic compounds with reasonable accuracy.[4]

Experimental Protocols

This section provides detailed, adaptable experimental protocols for the synthesis of this compound and for monitoring the kinetics of these reactions.

Synthesis of this compound via Ullmann Condensation

Objective: To synthesize this compound from m-toluidine and bromobenzene using a copper catalyst.

Materials:

  • m-Toluidine

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Toluene

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), K₂CO₃ (2 equivalents), m-toluidine (1 equivalent), and bromobenzene (1.2 equivalents).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound via Buchwald-Hartwig Amination

Objective: To synthesize this compound from aniline and 3-bromotoluene using a palladium catalyst.

Materials:

  • Aniline

  • 3-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Add aniline (1.2 equivalents) and 3-bromotoluene (1 equivalent) to the reaction mixture.

  • Heat the reaction to 80-110 °C with stirring.

  • Monitor the reaction progress by GC-MS or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Kinetic Monitoring by GC-MS

Objective: To determine the rate of reaction for the synthesis of this compound.

Procedure:

  • Set up the synthesis reaction as described in the protocols above, including an internal standard (e.g., dodecane) in the initial reaction mixture.

  • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) to stop the reaction.

  • Analyze the quenched sample by GC-MS.

  • Quantify the concentrations of reactants and the product by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.

  • By varying the initial concentrations of the reactants, the reaction orders can be determined.

  • By performing the reaction at different temperatures, the activation energy can be calculated using the Arrhenius equation.

In-situ Monitoring by FTIR or NMR Spectroscopy

Objective: To monitor the reaction progress in real-time without sampling.

Procedure for In-situ FTIR:

  • Set up the reaction in a reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.[5]

  • Collect a background spectrum of the solvent and catalyst at the reaction temperature.

  • Add the reactants to initiate the reaction and begin spectral acquisition at regular intervals.

  • Monitor the disappearance of reactant peaks and the appearance of product peaks to track the reaction progress.

Procedure for In-situ NMR:

  • In a glovebox, prepare an NMR tube containing the reactants, base, solvent, and an internal standard.

  • Acquire an initial ¹H NMR spectrum before initiating the reaction.

  • Initiate the reaction by adding the catalyst solution to the NMR tube.

  • Immediately place the NMR tube in the NMR spectrometer, which is pre-heated to the desired reaction temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals of the reactants and product relative to the internal standard to determine their concentrations over time.

Visualizations

Reaction Pathways

Ullmann_Condensation m-Toluidine m-Toluidine Intermediate_Complex Copper-Amide Complex m-Toluidine->Intermediate_Complex Coordination Bromobenzene Bromobenzene Bromobenzene->Intermediate_Complex Oxidative Addition Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intermediate_Complex Base Base Base->Intermediate_Complex Deprotonation This compound This compound Intermediate_Complex->this compound Reductive Elimination Byproducts CuBr, BH⁺ Intermediate_Complex->Byproducts

Ullmann Condensation Pathway for this compound Synthesis

Buchwald_Hartwig_Amination Pd(0)L Pd(0)Lₙ Oxidative_Addition_Complex ArPd(II)(L)Br Pd(0)L->Oxidative_Addition_Complex Oxidative Addition 3-Bromotoluene 3-Bromotoluene 3-Bromotoluene->Oxidative_Addition_Complex Aniline Aniline Amine_Complex [ArPd(II)(L)(NH₂Ph)]Br Aniline->Amine_Complex Base Base Base->Amine_Complex Oxidative_Addition_Complex->Amine_Complex Amine Coordination Amido_Complex ArPd(II)(L)(NHPh) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd(0)L Catalyst Regeneration This compound This compound Amido_Complex->this compound Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle
Experimental Workflows

Kinetic_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Processing Setup Set up reaction with internal standard Initiate Initiate reaction at constant temperature Setup->Initiate Sample Withdraw aliquots at time intervals Initiate->Sample Quench Immediately quench aliquots Sample->Quench Analyze Analyze samples by GC-MS Quench->Analyze Quantify Quantify reactant and product concentrations Analyze->Quantify Plot Plot concentration vs. time Quantify->Plot Determine Determine reaction rate and order Plot->Determine

Workflow for Kinetic Monitoring using GC-MS

Conclusion

This technical guide has provided a detailed overview of the thermodynamic and kinetic aspects of this compound synthesis. While specific experimental data for this compound is limited, the provided information on analogous reactions, detailed experimental protocols, and visualizations of reaction pathways and workflows offer a solid foundation for researchers and professionals. The Ullmann condensation and Buchwald-Hartwig amination are powerful methods for the synthesis of this compound, and a thorough understanding of their underlying principles is key to successful and optimized synthesis. Further research, particularly computational studies and experimental kinetic analysis, is encouraged to fill the existing data gaps for this specific molecule.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and solvent compatibility of 3-Methyldiphenylamine (CAS No. 1205-64-7), a key intermediate in the pharmaceutical, materials science, and dye industries.[1][2][3] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties, inferred solubility characteristics based on its chemical structure, and detailed experimental protocols for determining its solubility.

Physicochemical Properties

This compound is a secondary aromatic amine that typically appears as a pale yellow liquid or crystal.[1][4] Its core structure consists of two phenyl rings, one of which has a methyl substituent, attached to a nitrogen atom.[1] This structure dictates its chemical behavior and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₃N[1][5]
Molecular Weight 183.25 g/mol [1][6]
Appearance Pale yellow liquid or crystal[1][4]
Melting Point 30 °C[4]
Boiling Point 315 °C at 724 mmHg[6][7]
Density 1.066 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.635[6][7]
Flash Point >230 °F (>110 °C)[4]

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively documented. However, based on its chemical nature as a secondary aromatic amine, a qualitative solubility profile can be inferred.

General Principles:

  • Polarity: As a largely non-polar molecule with a polar amine group, this compound is expected to be more soluble in non-polar to moderately polar organic solvents.[8]

  • Acid-Base Reactivity: The presence of a basic nitrogen atom means that this compound will react with acids to form water-soluble salts.[9][10][11] This is a key characteristic for its dissolution in acidic aqueous solutions.

Table 2: Predicted Qualitative Solubility of this compound

Solvent TypePredicted SolubilityRationale
Non-Polar Organic Solvents (e.g., Hexane, Toluene, Benzene)Soluble"Like dissolves like" principle; the aromatic rings and alkyl group contribute to non-polar character.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran)SolubleExpected to be soluble due to a balance of polar and non-polar characteristics.
Polar Protic Solvents (e.g., Ethanol, Methanol)Slightly Soluble to SolubleThe amine group can form hydrogen bonds, but the large non-polar structure may limit high solubility.[12]
Water InsolubleThe large hydrophobic phenyl and methyl groups dominate the molecule, making it insoluble in water.
Aqueous Acid (e.g., dilute HCl)SolubleThe basic amine group is protonated to form a water-soluble ammonium (B1175870) salt.[10][11]
Aqueous Base (e.g., dilute NaOH)InsolubleThe compound remains in its neutral, water-insoluble form.

Solvent Compatibility and Stability

When selecting a solvent, it is crucial to consider not only solubility but also the chemical compatibility to avoid degradation of this compound.

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[13] Contact should be avoided to prevent unwanted reactions.

  • Light and Air Exposure: Aromatic amines can be susceptible to oxidation and photodegradation.[12] To ensure stability, solutions should be protected from light by using amber vials or opaque containers and stored under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.[12]

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers or acidic/basic contaminants, can catalyze degradation.[12] Using high-purity, HPLC-grade solvents is recommended, especially for analytical and pharmaceutical applications.[12]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is necessary. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solute (this compound) with the solvent at a constant temperature and then determining the concentration of the dissolved solute in the saturated solution.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to rest at the constant temperature for at least 24 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method. A calibration curve must be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

G cluster_workflow Experimental Workflow: Isothermal Shake-Flask Method prep 1. Preparation (Add excess solute to solvent) equil 2. Equilibration (Shake at constant temperature) prep->equil sep 3. Phase Separation (Allow solids to settle) equil->sep sample 4. Sampling & Filtration (Withdraw and filter supernatant) sep->sample dilute 5. Dilution (Dilute to analytical range) sample->dilute analyze 6. Analysis (e.g., HPLC, GC) dilute->analyze calc 7. Calculation (Determine solubility) analyze->calc

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of amines like this compound is fundamentally linked to the pH of the aqueous medium. This relationship can be visualized as a logical pathway.

G compound This compound (Insoluble in Water) acid Aqueous Acidic Medium (e.g., pH < 7) compound->acid base Aqueous Neutral/Basic Medium (e.g., pH ≥ 7) compound->base protonated Protonation of Amine Group (Forms R₂NH₂⁺ salt) acid->protonated Reacts neutral Remains in Neutral Form (R₂NH) base->neutral No reaction soluble Result: Soluble protonated->soluble insoluble Result: Insoluble neutral->insoluble

Caption: Logical pathway of this compound solubility in aqueous solutions.

Conclusion

While specific quantitative solubility data for this compound remains sparse, a strong understanding of its physicochemical properties and structural characteristics allows for reliable predictions of its behavior in various solvent systems. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a robust methodology for experimental determination. Researchers and drug development professionals should consider both the solubility and the chemical compatibility of this compound with the chosen solvent to ensure the integrity and stability of their formulations and experiments.

References

3-Methyldiphenylamine: A Comprehensive Technical Guide to Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Methyldiphenylamine (CAS No. 1205-64-7). The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C13H13N[1][2]
Molecular Weight 183.25 g/mol [1][2]
Appearance Black to brown liquid; Low melting solid; Pale yellow liquid or crystal[1][3][4]
Odor No information available[1]
Melting Point 29 - 30 °C / 86 °F[1][3]
Boiling Point 315 °C / 599 °F @ 724 mmHg[1][3][5]
Density 1.060 - 1.066 g/mL at 25 °C[1][5]
Flash Point > 110 °C / > 230 °F (closed cup)[1][5]
Solubility in Water Insoluble[3]
Vapor Pressure 0.0004 mmHg at 25 °C[3]
Refractive Index n20/D 1.635[5][6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[1] A summary of its GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][7]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][7]

The following diagram illustrates the logical structure of a Safety Data Sheet (SDS), which is the primary source for this hazard information.

SDS_Structure cluster_identification Identification & Properties cluster_handling Handling & Protection cluster_emergency Emergency Procedures cluster_reactivity_toxicology Reactivity & Toxicology cluster_other Other Information SDS Safety Data Sheet (SDS) for this compound Product_ID 1. Product Identification SDS->Product_ID Hazards_ID 2. Hazard(s) Identification SDS->Hazards_ID Composition 3. Composition/Information on Ingredients SDS->Composition Physical_Chem 9. Physical & Chemical Properties SDS->Physical_Chem Handling_Storage 7. Handling and Storage SDS->Handling_Storage Exposure_Controls 8. Exposure Controls/Personal Protection SDS->Exposure_Controls First_Aid 4. First-Aid Measures SDS->First_Aid Fire_Fighting 5. Fire-Fighting Measures SDS->Fire_Fighting Accidental_Release 6. Accidental Release Measures SDS->Accidental_Release Stability_Reactivity 10. Stability and Reactivity SDS->Stability_Reactivity Toxicological_Info 11. Toxicological Information SDS->Toxicological_Info Ecological_Info 12. Ecological Information SDS->Ecological_Info Disposal 13. Disposal Considerations SDS->Disposal Transport 14. Transport Information SDS->Transport Regulatory 15. Regulatory Information SDS->Regulatory Other 16. Other Information SDS->Other

Figure 1: Logical structure of a Safety Data Sheet (SDS).

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use only in a well-ventilated area or outdoors.[3][8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][8]

  • Do not get in eyes, on skin, or on clothing.[3]

  • Keep the container tightly closed when not in use.[3]

  • Do not ingest. If swallowed, seek immediate medical assistance.[1][2]

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible substances such as strong oxidizing agents and strong acids.[1][2][3]

  • Store locked up.[8]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile or butyl rubber gloves are recommended.[9] Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask type N95 (US) or a type ABEK (EN14387) respirator filter is recommended.[5][6]

The following workflow outlines the selection process for appropriate PPE.

PPE_Selection_Workflow cluster_ppe Select Appropriate PPE start Start: Handling This compound assess_exposure Assess Potential for Exposure Routes start->assess_exposure eye_protection Eye Protection: Safety glasses with side shields or goggles assess_exposure->eye_protection Eyes hand_protection Hand Protection: Chemical-resistant gloves (Nitrile or Butyl) assess_exposure->hand_protection Skin (Hands) body_protection Body Protection: Laboratory coat assess_exposure->body_protection Skin (Body) respiratory_protection Respiratory Protection: NIOSH-approved respirator (if needed) assess_exposure->respiratory_protection Inhalation implement_ppe Implement and Use PPE eye_protection->implement_ppe hand_protection->implement_ppe body_protection->implement_ppe respiratory_protection->implement_ppe

Figure 2: Workflow for Personal Protective Equipment (PPE) selection.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing.[8] Get medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] Get medical attention if irritation develops or persists.[3]

  • Inhalation: Remove the victim from exposure to fresh air immediately.[3] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[9] Get medical aid if cough or other symptoms appear.[3]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor/physician if you feel unwell.[2]

The decision-making process for administering first aid is illustrated in the following diagram.

First_Aid_Decision_Tree exposure Exposure to This compound inhalation Inhalation exposure->inhalation Route? skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion inhalation_action Move to fresh air. Provide artificial respiration if not breathing. Seek medical attention. inhalation->inhalation_action skin_action Remove contaminated clothing. Wash with soap and water. Seek medical attention if irritation persists. skin_contact->skin_action eye_action Rinse with water for 15 minutes. Remove contact lenses. Seek medical attention. eye_contact->eye_action ingestion_action Give water or milk if conscious. Do NOT induce vomiting. Seek immediate medical attention. ingestion->ingestion_action

Figure 3: Decision tree for first-aid measures upon exposure.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

  • Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]

Accidental Release Measures

For spills or accidental releases, the following procedures should be followed:

  • Personal Precautions: Ensure adequate ventilation.[2] Avoid breathing vapors, mist, or gas.[8] Wear appropriate personal protective equipment as outlined in Section 4.

  • Environmental Precautions: Do not let this chemical enter the environment.[1][2]

  • Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., dry sand or earth) and place it into a chemical waste container.[3] Sweep up and shovel into suitable containers for disposal.[1][2]

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under normal conditions.[2]

  • Conditions to Avoid: Incompatible products.[2]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[2][3]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]

Toxicological Information and Experimental Protocols

The toxicological properties of this compound have not been fully investigated.[3] However, it is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[1][2][7] The determination of these hazard classifications is typically based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

While specific study reports for this compound are not publicly available, the methodologies for assessing these endpoints are well-established.

Acute Oral Toxicity (OECD 423):

  • Principle: This method involves a stepwise procedure with the use of a minimum number of animals. The substance is administered orally to a group of fasted animals at a defined dose. Observations for effects and mortality are made.

  • Procedure Outline:

    • Animals (typically rats) are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • A necropsy of all animals is performed at the end of the study.

Acute Dermal Toxicity (OECD 402):

  • Principle: The substance is applied to the shaved skin of animals in a single dose.

  • Procedure Outline:

    • The fur is removed from the dorsal area of the trunk of the test animals (typically rats or rabbits).

    • The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

    • Observations for mortality and toxic effects are made for at least 14 days.

Acute Inhalation Toxicity (OECD 403):

  • Principle: Animals are exposed to the test substance in the form of a gas, vapor, aerosol, or dust in a chamber for a defined period.

  • Procedure Outline:

    • Animals (typically rats) are placed in an exposure chamber.

    • The test atmosphere is generated and monitored for concentration.

    • Animals are typically exposed for 4 hours.

    • Observations for mortality and signs of toxicity are conducted during and after exposure for up to 14 days.

Skin Irritation/Corrosion (OECD 404):

  • Principle: The substance is applied to a small area of the skin of a single animal.

  • Procedure Outline:

    • A small area of the animal's skin (typically an albino rabbit) is shaved.

    • The test substance is applied to the skin and covered with a gauze patch for 4 hours.

    • The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation/Corrosion (OECD 405):

  • Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal.

  • Procedure Outline:

    • A single dose of the substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye serves as a control.

    • The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).

Ecological Information

  • Persistence and Degradability: No information available.[2]

  • Bioaccumulative Potential: No information available.[2]

  • Mobility in Soil: No information available.[2]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

A Technical Guide to the Purity Standards and Analytical Methods for 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity standards and analytical methodologies for 3-methyldiphenylamine, a key intermediate in various synthetic processes. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products in pharmaceutical and material science applications. This document outlines potential impurities, established analytical techniques for their identification and quantification, and detailed experimental protocols.

Purity Standards and Specifications

For pharmaceutical applications, the principles outlined in the International Council for Harmonisation (ICH) Q3A(R2) guideline for impurities in new drug substances serve as a critical reference for setting acceptable limits for impurities.

Table 1: Typical Purity Specifications for this compound

ParameterTypical Specification
Appearance Pale yellow to brown liquid
Assay (by GC or HPLC) ≥ 98.0%
Identification Conforms to the structure (e.g., by IR, NMR)
Water Content (Karl Fischer) ≤ 0.5%
Residue on Ignition ≤ 0.1%
Heavy Metals ≤ 10 ppm
Individual Unknown Impurity ≤ 0.1%
Total Impurities ≤ 2.0%

Potential Impurity Profile

Impurities in this compound can originate from the manufacturing process (synthesis-related impurities) or degradation. The most common synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthesis-Related Impurities
  • Unreacted Starting Materials:

    • m-Toluidine

    • Aniline

    • Bromobenzene

    • 3-Bromotoluene

  • Isomeric Impurities:

    • 2-Methyldiphenylamine

    • 4-Methyldiphenylamine

  • Related Substances:

    • Diphenylamine

    • Ditoluylamines (isomers)

  • By-products from Side Reactions:

    • Dehalogenated starting materials (e.g., toluene (B28343) from bromotoluene).

    • Homocoupling of aryl halides (e.g., biphenyl).

  • Residual Solvents:

    • Toluene, Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), and other solvents used in synthesis and purification.

  • Inorganic Impurities:

    • Residual catalysts (e.g., copper or palladium).

    • Inorganic salts from work-up procedures.

cluster_impurities Potential Impurities This compound This compound Starting Materials Starting Materials This compound->Starting Materials Isomers Isomers This compound->Isomers Related Substances Related Substances This compound->Related Substances By-products By-products This compound->By-products Residual Solvents Residual Solvents This compound->Residual Solvents Inorganic Impurities Inorganic Impurities This compound->Inorganic Impurities

Figure 1: Classification of potential impurities.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is employed to control the purity of this compound.

Assay and Organic Impurity Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the assay and the profile of organic impurities.

HPLC is a versatile technique for the analysis of aromatic amines. A reverse-phase method is typically employed.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient elution may be required for complex impurity profiles.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm
Diluent Mobile Phase or Acetonitrile/Water mixture

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute to a working concentration of approximately 0.05 mg/mL.

  • Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Chromatographic System: Set up the HPLC system according to the parameters in Table 2. Equilibrate the column for at least 30 minutes.

  • Injection and Analysis: Inject the standard and sample solutions. Record the chromatograms and integrate the peak areas.

  • Calculation: Calculate the percentage of impurities by area normalization or by using the response factor of the main peak if the impurities are not identified. For the assay, compare the peak area of the sample to that of the reference standard.

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and semi-volatile aromatic amines.

Table 3: GC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL (with appropriate split ratio, e.g., 50:1)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 10 min
Detector FID at 300 °C or MS (scan range 40-400 amu)
Diluent Methylene (B1212753) chloride or Methanol

Experimental Protocol: GC Analysis

  • Standard and Sample Preparation: Prepare standard and sample solutions at a concentration of approximately 1 mg/mL in a suitable solvent like methylene chloride.

  • Chromatographic System: Configure the GC system with the parameters outlined in Table 3.

  • Injection and Analysis: Inject the prepared solutions and record the chromatograms.

  • Calculation: Perform calculations as described for the HPLC method.

Residual Solvent Analysis

The analysis of residual solvents is crucial and is typically performed using static headspace gas chromatography with mass spectrometry (HS-GC-MS), following the principles of USP <467> and ICH Q3C.

Table 4: HS-GC-MS Parameters for Residual Solvent Analysis

ParameterRecommended Conditions
Headspace Sampler
   Oven Temperature80 °C
   Loop Temperature90 °C
   Transfer Line Temp100 °C
   Equilibration Time15 min
GC-MS System
   ColumnDB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
   Carrier GasHelium at 1.2 mL/min
   Oven ProgramInitial: 40 °C, hold for 5 minRamp: 10 °C/min to 240 °C, hold for 5 min
   Mass SpectrometerScan mode, mass range 35-350 amu
Diluent Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

Experimental Protocol: Residual Solvent Analysis

  • Standard Preparation: Prepare a stock standard solution containing the expected residual solvents at known concentrations in the diluent. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 1 mL of diluent and seal the vial.

  • Analysis: Place the vials in the headspace autosampler and run the analysis using the conditions in Table 4.

  • Quantification: Identify and quantify the residual solvents by comparing the peak areas in the sample chromatogram with those in the standard chromatogram.

cluster_workflow Purity Analysis Workflow Sample_Reception Sample Reception & Documentation Sample_Preparation Sample Preparation (Dilution) Sample_Reception->Sample_Preparation HPLC_Analysis HPLC Analysis (Assay & Impurities) Sample_Preparation->HPLC_Analysis GC_Analysis GC Analysis (Orthogonal Method) Sample_Preparation->GC_Analysis HS_GC_MS_Analysis HS-GC-MS Analysis (Residual Solvents) Sample_Preparation->HS_GC_MS_Analysis Data_Analysis Data Analysis & Comparison to Specifications HPLC_Analysis->Data_Analysis GC_Analysis->Data_Analysis HS_GC_MS_Analysis->Data_Analysis Final_Report Final Report Generation (CoA) Data_Analysis->Final_Report

Figure 2: Experimental workflow for purity analysis.

Method Validation

All analytical methods used for the quality control of this compound should be validated according to ICH Q2(R1) guidelines. The validation should demonstrate that the method is suitable for its intended purpose and should include the evaluation of the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Methodological & Application

Application Notes and Protocols for the Ullmann Condensation Synthesis of 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a versatile and widely utilized method in organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This copper-catalyzed cross-coupling reaction is of significant importance in the pharmaceutical and materials science industries for the synthesis of diarylamines and N-aryl heterocyclic compounds. 3-Methyldiphenylamine is a valuable scaffold and intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. This document provides a detailed protocol for the synthesis of this compound via a modified Ullmann condensation, employing a copper(I) catalyst and a ligand to facilitate the reaction under relatively mild conditions.

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (typically >150 °C) and stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient catalytic systems. The use of ligands, such as 1,10-phenanthroline (B135089) or various amino acids, can significantly accelerate the reaction rate, allowing for lower reaction temperatures and reduced reaction times. This protocol is based on a ligand-accelerated approach, which offers improved yields and greater functional group tolerance compared to classical methods.

Reaction Principle

The synthesis of this compound via the Ullmann condensation involves the copper-catalyzed coupling of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with 3-methylaniline (m-toluidine). The reaction is typically carried out in the presence of a base, which is essential for the deprotonation of the amine. A copper(I) salt, such as copper(I) iodide (CuI), is commonly used as the catalyst. The addition of a chelating ligand facilitates the formation of a more reactive copper-amido intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired diarylamine product.

Reaction Scheme:

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound using iodobenzene and 3-methylaniline as the starting materials.

Materials:

  • Iodobenzene (1.0 equiv)

  • 3-Methylaniline (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). This is crucial to prevent oxidation of the copper catalyst.

  • Addition of Reagents: Under the inert atmosphere, add toluene, followed by 3-methylaniline (1.2 equiv) and iodobenzene (1.0 equiv).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Ullmann condensation synthesis of substituted diphenylamines.

ParameterValue/ConditionNote
Aryl Halide IodobenzeneAryl iodides are generally more reactive than bromides or chlorides.
Amine 3-Methylaniline
Catalyst Copper(I) iodide (CuI)5-10 mol% is a typical catalytic loading.
Ligand 1,10-PhenanthrolineOther ligands like L-proline or N,N'-dimethylethylenediamine can also be used.
Base Potassium Carbonate (K₂CO₃)Other bases such as K₃PO₄ or Cs₂CO₃ can also be effective.
Solvent TolueneHigh-boiling polar aprotic solvents like DMF or DMSO are also common.
Temperature 110 °C (Reflux)Ligand-accelerated reactions can often be run at lower temperatures than traditional Ullmann conditions.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.
Typical Yield 70-90%Yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Experimental Workflow:

G Experimental Workflow for this compound Synthesis A 1. Reaction Setup (CuI, Ligand, Base) B 2. Inert Atmosphere (N₂ or Ar) A->B C 3. Reagent Addition (Solvent, 3-Methylaniline, Iodobenzene) B->C D 4. Reaction (Heating at Reflux) C->D E 5. Work-up (Cooling, Dilution, Filtration) D->E F 6. Extraction (EtOAc, H₂O, Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Pure this compound H->I

Caption: A flowchart illustrating the key steps in the Ullmann condensation synthesis of this compound.

Proposed Catalytic Cycle:

G Proposed Catalytic Cycle for Ullmann C-N Coupling CuIX Cu(I)X CuAmide [L-Cu(I)-NHAr'] CuIX->CuAmide + Ar'NH₂ - HX CuIII [L-Cu(III)(X)(Ar)(NHAr')] CuAmide->CuIII + ArX (Oxidative Addition) CuIII->CuIX Product Ar-NHAr' CuIII->Product (Reductive Elimination)

Caption: A simplified diagram of the proposed catalytic cycle for the copper-catalyzed N-arylation.

Application of 3-Methyldiphenylamine in OLED Material Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldiphenylamine serves as a crucial building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its primary application is in the formation of hole transport materials (HTMs) and hole injection materials (HIMs), which are essential for efficient charge carrier balance and high device performance. The methyl group in the meta-position enhances the solubility and morphological stability of the final material without significantly altering the electronic properties of the diphenylamine (B1679370) core.

The most prominent derivative of this compound in OLED technology is 4,4',4''-Tris[(3-methylphenyl)phenylamino]triphenylamine , commonly known as m-MTDATA . This starburst molecule is widely utilized as a hole-injection layer due to its low ionization potential, which facilitates the injection of holes from the transparent anode (typically Indium Tin Oxide, ITO) into the hole-transporting layer. Its high glass transition temperature also contributes to the thermal stability and longevity of the OLED device.

These application notes provide a comprehensive overview of the synthesis of m-MTDATA from this compound, its characterization, and its application in the fabrication of OLED devices, complete with detailed experimental protocols.

Material Synthesis and Characterization

The synthesis of m-MTDATA and similar triarylamine derivatives is typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination. These methods allow for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines.

Synthesis of m-MTDATA via Ullmann Condensation

This protocol describes a representative synthesis of m-MTDATA using a copper-catalyzed Ullmann condensation reaction.

Reaction Scheme:

Tris(4-iodophenyl)amine (B1352930) + this compound --(CuI, Ligand, Base)--> 4,4',4''-Tris[(3-methylphenyl)phenylamino]triphenylamine (m-MTDATA)

Experimental Protocol:

  • Reagent Preparation:

    • To a dry three-necked flask, add tris(4-iodophenyl)amine (1.0 eq.), this compound (3.3 eq.), copper(I) iodide (CuI) (0.3 eq.), a suitable ligand such as 1,10-phenanthroline (B135089) (0.6 eq.), and a base such as potassium carbonate (K₂CO₃) (3.0 eq.).

    • The flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reaction Setup:

    • Evacuate the flask and backfill with inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add a high-boiling point, anhydrous solvent such as 1,2-dichlorobenzene (B45396) or N,N-dimethylformamide (DMF) via a syringe.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature of 180-210°C and stir vigorously.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like toluene (B28343) or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) solvent gradient.

    • For high-purity material required for OLED fabrication, further purification by temperature-gradient sublimation is recommended.

Material Characterization Protocols

1. Thermal Analysis (TGA/DSC):

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the synthesized material. A high decomposition temperature (Td, typically >300°C) is desirable.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg). A high Tg (>100°C) indicates good morphological stability, preventing crystallization of the thin film in the device.

2. Photophysical Characterization (UV-Vis and Photoluminescence):

  • UV-Visible Spectroscopy: Dissolve the material in a suitable solvent (e.g., THF or dichloromethane) and record the absorption spectrum to determine the absorption maxima (λ_abs) and the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: Record the emission spectrum in the same solvent to determine the emission maximum (λ_em). For use as a hole transport material, strong emission is generally not required.

3. Electrochemical Characterization (Cyclic Voltammetry):

  • Procedure: Perform cyclic voltammetry (CV) on a thin film of the material or in a solution containing a supporting electrolyte.

  • Analysis: Determine the oxidation potential to calculate the Highest Occupied Molecular Orbital (HOMO) energy level. A suitable HOMO level (typically around 5.1 eV for m-MTDATA) is crucial for efficient hole injection from the anode.[1]

OLED Device Fabrication and Performance

Derivatives of this compound, such as m-MTDATA, are typically used as the Hole Injection Layer (HIL) in a multilayer OLED stack.

OLED Device Fabrication Protocol

This protocol describes the fabrication of a standard multilayer OLED using thermal evaporation.

Device Structure: ITO / HIL (m-MTDATA) / HTL / EML / ETL / EIL / Cathode (Al)

  • Substrate Cleaning:

    • Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking the vacuum:

      • Hole Injection Layer (HIL): Evaporate m-MTDATA to a thickness of 20-40 nm.

      • Hole Transport Layer (HTL): Evaporate a material like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) to a thickness of 10-20 nm.

      • Emissive Layer (EML): Evaporate the host and dopant materials. For example, Alq₃ (Tris(8-hydroxyquinolinato)aluminum) as a green emitter, or a host doped with a specific emitter. Thickness: 30-60 nm.

      • Electron Transport Layer (ETL): Evaporate a material like Alq₃ or TPBi to a thickness of 20-40 nm.

  • Cathode Deposition:

    • Electron Injection Layer (EIL): Deposit a thin layer (0.5-1.0 nm) of Lithium Fluoride (LiF) to facilitate electron injection.

    • Cathode: Deposit a layer of Aluminum (Al) (100-150 nm) through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • Transfer the completed device to an inert atmosphere (e.g., a glovebox) without exposure to air or moisture.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from degradation.

Performance Data

The performance of OLEDs utilizing this compound derivatives can be evaluated based on several key metrics. The following tables summarize typical performance data for devices incorporating m-MTDATA as a hole injection layer.

Table 1: Performance of a Green OLED with m-MTDATA as HIL

Device ConfigurationTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)CIE (x, y)
ITO/m-MTDATA/NPB/Alq₃/LiF/Al2.84.53.11.2(0.32, 0.54)

Table 2: Comparison of HIL materials in a Blue Fluorescent OLED

HIL MaterialTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)
m-MTDATA3.28,5003.84.1
Material X3.57,2003.13.5
No HIL4.83,1001.92.2

Visualized Workflows and Relationships

Overall Workflow

G cluster_synthesis Material Synthesis cluster_char Material Characterization cluster_fab Device Fabrication cluster_test Device Testing s1 This compound Precursor s2 Cross-Coupling Reaction (e.g., Ullmann) s1->s2 s3 Purification (Chromatography, Sublimation) s2->s3 c1 Thermal Analysis (TGA, DSC) s3->c1 c2 Photophysical Analysis (UV-Vis, PL) s3->c2 c3 Electrochemical Analysis (Cyclic Voltammetry) s3->c3 f2 Thin Film Deposition (Thermal Evaporation) s3->f2 f1 Substrate Cleaning f1->f2 f3 Cathode Deposition f2->f3 f4 Encapsulation f3->f4 t1 J-V-L Characteristics f4->t1 t2 Efficiency Measurement (EQE, PE, CE) f4->t2 t3 Electroluminescence Spectrum f4->t3

Overall workflow from material synthesis to device testing.
OLED Fabrication Workflow

G start Start sub ITO Substrate Cleaning start->sub uv UV-Ozone Treatment sub->uv load Load into Evaporator uv->load hil Deposit HIL (m-MTDATA) load->hil htl Deposit HTL hil->htl eml Deposit EML htl->eml etl Deposit ETL eml->etl eil Deposit EIL (LiF) etl->eil cathode Deposit Cathode (Al) eil->cathode encap Encapsulation cathode->encap end Finished Device encap->end

Step-by-step workflow for OLED device fabrication.
Energy Level Diagram and Charge Transport

G anode Anode (ITO) ~4.8 eV hil HIL (m-MTDATA) HOMO: ~5.1 eV anode->hil Hole Injection htl HTL (NPB) HOMO: ~5.4 eV hil->htl Hole Transport eml EML (Alq3) HOMO: ~5.7 eV LUMO: ~3.0 eV htl->eml eml->recomb etl ETL (Alq3) LUMO: ~3.0 eV etl->eml Electron Transport cathode Cathode (Al) ~4.2 eV cathode->etl Electron Injection recomb->eml Recombination & Light Emission

References

Application Notes and Protocols: 3-Methyldiphenylamine as an Antioxidant in Rubber and Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldiphenylamine, a substituted aromatic amine, serves as a potent antioxidant in the stabilization of various rubber and polymer formulations. Its primary function is to inhibit or retard the oxidative degradation of materials initiated by factors such as heat, oxygen, and ozone. This degradation can lead to a loss of mechanical properties, discoloration, and a reduction in the service life of the final product. As a secondary amine antioxidant, this compound functions as a free radical scavenger, effectively terminating the chain reactions of auto-oxidation. These application notes provide an overview of its mechanism, performance data, and detailed protocols for its evaluation in rubber and polymer systems.

Antioxidant Mechanism of Diphenylamine (B1679370) Derivatives

Diphenylamine and its derivatives, including this compound, act as chain-breaking antioxidants. The antioxidant mechanism involves the donation of a hydrogen atom from the amine group to a propagating peroxy radical (ROO•), which is a key intermediate in the auto-oxidation cycle of polymers. This donation neutralizes the highly reactive peroxy radical, forming a more stable hydroperoxide and a resonance-stabilized antioxidant radical. This antioxidant radical is significantly less reactive than the initial peroxy radical and thus slows down the overall rate of oxidation.

Antioxidant_Mechanism cluster_Oxidation_Cycle Oxidation Cycle cluster_Intervention Antioxidant Intervention Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Polymer->R_radical Initiation Initiation (Heat, UV, etc.) Initiation->Polymer ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROO_radical->Polymer + RH Degradation Degradation Products (Chain Scission, Crosslinking) ROO_radical->Degradation ROOH Hydroperoxide (ROOH) ROO_radical->ROOH Antioxidant This compound (Ar-NH-Ar') Antioxidant->ROO_radical H• donation Antioxidant_radical Stabilized Antioxidant Radical (Ar-N•-Ar') Antioxidant->Antioxidant_radical

Antioxidant mechanism of diphenylamine derivatives.

Quantitative Performance Data

Quantitative performance data for this compound is not widely available in public literature. The following tables are illustrative examples based on the expected performance of a diphenylamine-type antioxidant. Actual performance will vary depending on the specific polymer, formulation, and test conditions.

Table 1: Illustrative Performance of this compound in a Natural Rubber (NR) Formulation

PropertyUnagedAged (72h @ 100°C) without AntioxidantAged (72h @ 100°C) with 1.5 phr this compound
Tensile Strength (MPa)251220
Elongation at Break (%)600250480
Hardness (Shore A)607565
Plasticity Retention Index (PRI)-3085

Table 2: Illustrative Performance of this compound in a Styrene-Butadiene Rubber (SBR) Formulation

PropertyUnagedAged (48h @ 125°C) without AntioxidantAged (48h @ 125°C) with 2.0 phr this compound
Tensile Strength Retention (%)1004075
Elongation at Break Retention (%)1003065
Mooney Viscosity (ML 1+4 @ 100°C)508560
Compression Set (22h @ 70°C, %)205530

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of this compound are provided below.

Protocol 1: Evaluation of Heat Aging Resistance of Rubber (ASTM D573)

This protocol outlines the procedure for determining the deterioration of vulcanized rubber in an air oven, which simulates long-term aging.

ASTM_D573_Workflow start Start: Prepare Rubber Compound (with and without this compound) vulcanize Vulcanize Rubber Sheets start->vulcanize prepare_specimens Cut Dumbbell Specimens (ASTM D412) vulcanize->prepare_specimens initial_testing Measure Initial Properties: - Tensile Strength - Elongation at Break - Hardness prepare_specimens->initial_testing aging Place Specimens in Air Oven (e.g., 72h @ 100°C) initial_testing->aging aged_testing Measure Properties After Aging aging->aged_testing analysis Calculate Retention of Properties (% Change) aged_testing->analysis end End: Compare Performance analysis->end

Workflow for ASTM D573 Heat Aging Test.

Methodology:

  • Compound Preparation: Prepare two rubber compounds using a two-roll mill or internal mixer. One compound will be the control (without antioxidant), and the other will contain a specified loading of this compound (e.g., 1.5 phr).

  • Vulcanization: Vulcanize the rubber compounds into sheets of uniform thickness using a compression molding press at a specified temperature and time.

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the vulcanized sheets according to ASTM D412 specifications.

  • Initial Property Measurement: For each compound, test a set of unaged specimens to determine the initial tensile strength, elongation at break, and hardness (Shore A).

  • Accelerated Aging: Place the remaining specimens in a circulating air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 72 hours). Ensure specimens are hung freely and not in contact with each other.

  • Post-Aging Property Measurement: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours. Measure the tensile strength, elongation at break, and hardness of the aged specimens.

  • Data Analysis: Calculate the percentage retention of tensile strength and elongation at break. A higher retention indicates better antioxidant performance.

Protocol 2: Determination of Plasticity Retention Index (PRI) of Natural Rubber (ASTM D3194)

The PRI test is a rapid method to assess the resistance of raw natural rubber to thermal oxidation.

ASTM_D3194_Workflow start Start: Prepare Raw Rubber Sample (with this compound if applicable) homogenize Homogenize Rubber on a Two-Roll Mill start->homogenize prepare_pellets Prepare Two Test Pellets (approx. 0.4g each) homogenize->prepare_pellets p0_measurement Measure Initial Plasticity (P0) using a Parallel Plate Plastometer prepare_pellets->p0_measurement aging Age Second Pellet in Oven (30 min @ 140°C) prepare_pellets->aging calculate_pri Calculate PRI = (P30 / P0) x 100 p0_measurement->calculate_pri p30_measurement Measure Aged Plasticity (P30) aging->p30_measurement p30_measurement->calculate_pri end End: Evaluate Oxidation Resistance calculate_pri->end

Workflow for ASTM D3194 PRI Test.

Methodology:

  • Sample Preparation: If testing the effect of this compound added to raw rubber, incorporate it at the desired concentration during a mastication step on a two-roll mill.

  • Homogenization: Pass the raw rubber sample through a two-roll mill to ensure homogeneity.

  • Test Portion Preparation: Prepare two test portions of approximately 0.4 g each and shape them into pellets.

  • Initial Plasticity (P₀): Measure the plasticity of the first test portion using a parallel plate plastometer according to the instrument's operating procedure. This gives the P₀ value.

  • Aging: Place the second test portion in a dedicated aging oven at 140 ± 0.2°C for 30 ± 0.25 minutes.

  • Aged Plasticity (P₃₀): Immediately after aging, measure the plasticity of the second test portion. This gives the P₃₀ value.

  • Calculation: Calculate the Plasticity Retention Index (PRI) using the formula: PRI = (P₃₀ / P₀) x 100. A higher PRI value indicates better resistance to thermal oxidation.

Protocol 3: Oxidative Induction Time (OIT) Measurement for Polymers

OIT is a measure of the thermal stability of a material under an oxidative atmosphere, typically determined using Differential Scanning Calorimetry (DSC).

OIT_Workflow start Start: Prepare Polymer Sample (with and without this compound) dsc_prep Place a Small Sample (5-10 mg) in an Aluminum DSC Pan start->dsc_prep heating_n2 Heat Sample to Isothermal Temperature (e.g., 200°C) under Nitrogen dsc_prep->heating_n2 equilibration Equilibrate at Isothermal Temperature heating_n2->equilibration switch_o2 Switch Gas to Oxygen equilibration->switch_o2 measure_time Record Time until Onset of Exothermic Oxidation Peak switch_o2->measure_time end End: Determine Oxidative Induction Time (OIT) measure_time->end

Workflow for Oxidative Induction Time (OIT) Test.

Methodology:

  • Sample Preparation: Prepare polymer samples with and without this compound at the desired concentration.

  • DSC Setup: Place a small, uniform sample (5-10 mg) into an open aluminum DSC pan.

  • Heating under Inert Atmosphere: Place the pan in the DSC cell. Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a continuous flow of inert gas (e.g., nitrogen).

  • Isothermal Equilibration: Allow the sample to equilibrate at the test temperature for a few minutes.

  • Switch to Oxidative Atmosphere: Switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

  • Analysis: A longer OIT indicates greater oxidative stability.

Conclusion

This compound is a valuable antioxidant for the stabilization of rubber and other polymeric materials. Its effectiveness can be quantified through a series of standardized tests that measure the retention of physical properties after accelerated aging. The protocols provided herein offer a framework for researchers and scientists to evaluate the performance of this compound in their specific applications. While publicly available quantitative data is limited, the illustrative data and detailed methodologies serve as a guide for conducting comparative studies and formulating robust, long-lasting polymer and rubber products.

Application Notes & Protocols: The Role of 3-Methyldiphenylamine Derivatives in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Aromatic amines are fundamental precursors in the synthesis of a vast array of organic dyes.[1] This family of compounds, which includes primary, secondary, and tertiary amines, serves as the core scaffold for major dye classes like azo and triarylmethane dyes.[1][2] 3-Methyldiphenylamine, a secondary aromatic amine derivative of diphenylamine (B1679370), is a versatile chemical intermediate with significant potential in the synthesis of advanced functional dyes and materials.[3] Its structure, featuring two phenyl rings and a secondary amine linkage, provides a robust and electronically tunable backbone.

While primary aromatic amines are direct precursors for azo dyes through diazotization, secondary amines like this compound and its derivatives are crucial building blocks for more complex chromophores.[1][4] Their primary roles in dye synthesis fall into two main categories:

  • As a Core Structural Moiety: The this compound scaffold can be chemically modified to introduce reactive groups. For instance, functionalization through reactions like the Vilsmeier-Haack formylation can add aldehyde groups, which are then used in condensation reactions (e.g., Knoevenagel condensation) to build larger, conjugated dye molecules.[5][6][7] This approach is particularly relevant for creating D-π-A (Donor-π-bridge-Acceptor) dyes used in high-tech applications.

  • In Functional and Advanced Materials: The diphenylamine framework is known to impart desirable properties such as thermal stability and specific electronic behaviors.[3] This makes derivatives of this compound attractive for synthesizing functional dyes for applications like Dye-Sensitized Solar Cells (DSSCs), organic electronics, and specialty polymers.[8] Recent advancements have seen arylamine-based organic dyes achieve power conversion efficiencies of over 10% in DSSCs.[8]

Key Synthetic Pathways & Methodologies

The synthesis of dyes from a this compound core typically involves multi-step pathways to first introduce reactive functional groups and then build the final chromophore.

Pathway A: Synthesis of Azo Dyes

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, proceeding via a two-step diazotization-coupling reaction.[4][9] While this compound itself cannot be diazotized, a derivative containing a primary amine (e.g., 4-amino-3'-methyldiphenylamine) can be readily converted into a diazonium salt and coupled with an electron-rich aromatic compound to yield a highly colored azo dye.[1][10]

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// Connections StartNode -> Step1; Reagent1 -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Coupler -> Step2; Step2 -> Product; } }

Caption: General workflow for Azo Dye synthesis.

Pathway B: Synthesis of Functional Dyes (e.g., for DSSCs)

A more modern application involves using the arylamine core as an electron donor in D-π-A dyes. This requires functionalizing the this compound scaffold, often by introducing aldehyde groups via the Vilsmeier-Haack reaction.[7][11] These aldehyde intermediates can then undergo a Knoevenagel condensation with a compound containing an active methylene (B1212753) group (often the electron acceptor and anchoring group) to form the final dye.[12][13][14]

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// Connections StartNode -> Step1; Reagent1 -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Acceptor -> Step2; Step2 -> Product; }

Caption: Logical flow for synthesis of functional dyes.

Experimental Protocols

The following protocols are generalized procedures adaptable for synthesizing dyes from this compound derivatives.

Protocol 1: General Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye from a primary amine derivative of this compound and a naphthol coupling component.[10][15]

Part A: Diazotization of the Amine

  • Preparation: In a 250 mL beaker, dissolve 10 mmol of the primary aromatic amine (e.g., 4-amino-3'-methyldiphenylamine) in a mixture of 5 mL concentrated HCl and 20 mL of distilled water. Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Nitrite (B80452) Addition: In a separate beaker, dissolve 10 mmol (approx. 0.70 g) of sodium nitrite (NaNO₂) in 10 mL of cold distilled water.

  • Reaction: Add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes. Maintain the temperature below 5 °C and stir continuously. The formation of the diazonium salt is indicated by a slight change in color and must be used immediately.

Part B: Azo Coupling

  • Coupling Solution: In a separate 250 mL beaker, dissolve 10 mmol of the coupling agent (e.g., 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide (B78521) solution. Cool this solution to 5 °C in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold coupling agent solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[10]

  • Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

  • Purification: Isolate the solid dye product by vacuum filtration, washing the precipitate with cold water to remove salts. Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified dye.

Protocol 2: Synthesis of a Functional Dye via Vilsmeier-Haack and Knoevenagel Reactions

This protocol is adapted from the synthesis of triphenylamine-based dyes and is applicable to this compound derivatives for creating functional dyes.[7]

Part A: Diformylation of the Arylamine Core (Vilsmeier-Haack)

  • Reagent Preparation: In a 100 mL two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add dry N,N-Dimethylformamide (DMF, ~20 mL). Cool the flask to 0 °C in an ice bath.

  • Activation: Add phosphorus oxychloride (POCl₃, ~2 equivalents) dropwise to the cold DMF. Stir for 30 minutes at 0 °C until the Vilsmeier reagent (a chloroiminium salt) precipitates.[6]

  • Reaction: Dissolve 1 equivalent of the this compound derivative in dry DMF and add it to the Vilsmeier reagent solution. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C overnight.

  • Workup: Cool the mixture and pour it into ice water. Neutralize the solution to pH 7 with a base (e.g., sodium acetate (B1210297) or sodium bicarbonate). The aldehyde product will precipitate.

  • Purification: Collect the crude product by filtration and purify it by column chromatography (e.g., using silica (B1680970) gel with a hexane/ethyl acetate eluent) to yield the diformyl-3-methyldiphenylamine intermediate.

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Caption: Vilsmeier-Haack formylation pathway.

Part B: Dye Formation (Knoevenagel Condensation)

  • Setup: In a 50 mL round-bottom flask, dissolve 1 equivalent of the diformyl intermediate (from Part A) and 2.2 equivalents of an active methylene compound (e.g., 2-cyanoacetic acid or a derivative) in a suitable solvent like ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a base, such as piperidine (B6355638) or ammonium (B1175870) acetate.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The solid dye product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol) and dry. If necessary, further purify the dye by recrystallization to obtain a high-purity product.

Data Presentation

The performance of dyes synthesized from arylamine scaffolds is critical for their application in devices like DSSCs. The table below presents representative performance data for various arylamine-based dyes, illustrating the key metrics evaluated.

Dye IDJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Organic Dye 1 4.580.620.772.01[16]
Organic Dye 2 15.630.740.718.24[17]
Organic Dye 3 18.300.770.7110.0[17]
P-type Dye 94 ---0.087[16]
P-type Dye 95 ---0.093[16]
  • Jsc: Short-circuit current density

  • Voc: Open-circuit voltage

  • FF: Fill factor

  • PCE: Power conversion efficiency

References

Application Notes and Protocols for the Forensic Analysis of Gunshot Residue Using Diphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diphenylamine (B1679370) and its derivatives have historically been significant in the presumptive testing for gunshot residue (GSR). While classic colorimetric methods like the Paraffin (B1166041) Test have been largely superseded by more specific instrumental techniques due to their notable limitations, the underlying chemistry and the analysis of diphenylamine as an organic gunshot residue (OGSR) component remain relevant in modern forensic science. These application notes provide detailed protocols for both the traditional diphenylamine test and modern instrumental analysis, summarize key quantitative data, and illustrate the associated chemical pathways and experimental workflows.

Diphenylamine is utilized as a stabilizer in smokeless gunpowder to prevent the decomposition of explosives like nitrocellulose and nitroglycerine.[1][2] Consequently, diphenylamine and its nitrated or nitrosated derivatives can be expelled from a firearm upon discharge and deposited on the shooter's hands, clothing, or surrounding surfaces.[3][4]

Section 1: The Diphenylamine Test (Paraffin Test) for Nitrates and Nitrites

The diphenylamine test, also known as the dermal nitrate (B79036) test or paraffin test, is a colorimetric method for detecting the presence of nitrates and nitrites, which are components of gunpowder residue.[5][6] The test relies on the oxidation of diphenylamine in the presence of a strong acid to produce a characteristic dark blue color.[7][8]

Limitations:

It is crucial to acknowledge that the diphenylamine test is a presumptive test and is not specific to gunshot residue.[9] Numerous common substances contain nitrates or nitrites, which can lead to false-positive results. These substances include fertilizers, cosmetics, tobacco, urine, and matches.[6][10] Therefore, a positive result only indicates the possible presence of nitrates or nitrites and is not conclusive evidence of contact with gunshot residue. Modern, more reliable methods like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) are now standard for GSR analysis.[11]

Experimental Protocol: Paraffin Wax Method

This protocol outlines the traditional method for collecting and testing for nitrate and nitrite (B80452) residues on a subject's hands.

1. Materials and Reagents:

  • Paraffin wax

  • Absorbent cotton[5]

  • Heating apparatus to melt wax

  • Diphenylamine (DPA) reagent:

    • Dissolve 0.05 grams of diphenylamine in a mixture of 10 ml of concentrated sulfuric acid and 2 ml of distilled water, stirring until fully dissolved.[12]

    • Alternative preparation: Add 0.3g of diphenylamine to 20ml of concentrated sulfuric acid. Then, add this mixture to 10ml of glacial acetic acid.[7]

  • Medicine dropper or pipette[13]

  • Personal protective equipment (gloves, safety glasses)

2. Sample Collection (Paraffin Casting):

  • Ensure the subject's hands are clean and dry. Do not allow the subject to wash their hands before the test.[13] Nitrates can be removed by washing.[14]

  • Melt the paraffin wax in a controlled manner to a safe, warm temperature that will not burn the skin.

  • Have the subject hold their hands with the palms facing down.

  • Apply the molten paraffin wax to the back of the hands, from the wrists to the fingertips, to form a layer. This process helps to open the pores and extract any residue particles.[5][13]

  • Place a layer of absorbent cotton over the initial wax layer.

  • Apply a second layer of paraffin wax over the cotton to create a solid cast.[13]

  • Allow the paraffin cast to cool and solidify completely.

  • Carefully remove the solidified cast from the hands.[13]

  • Properly label the cast with the subject's name, date, time, and case information.[13] The test should be performed within 72 hours of the incident, as nitrates may not be extractable after this period.[5]

3. Colorimetric Analysis:

  • Place the paraffin cast on a clean, non-reactive surface with the side that was in contact with the skin facing up.

  • Using a medicine dropper, apply the diphenylamine reagent to the inner surface of the cast.[13]

  • Observe for a color change. The appearance of dark blue or deep blue specks indicates a positive reaction for the presence of nitrates or nitrites.[5][7][14] A positive result from gunpowder residue is often characterized by tailing deep blue specks.[5]

  • Document the results with photographs.

Experimental Protocol: Swab Method

A simplified alternative to paraffin casting involves using swabs to collect residue.

1. Materials and Reagents:

  • Dry glass-fiber swabs[12]

  • Diphenylamine (DPA) reagent (prepared as described above)

  • Spot test plate or other non-reactive surface[7]

  • Personal protective equipment

2. Sample Collection:

  • Using a dry glass-fiber swab, thoroughly swab the areas of interest on the subject's hands, particularly the thumb and forefingers.[12]

  • Place the swab in a clean, labeled container to prevent contamination.

3. Colorimetric Analysis:

  • Place a few drops of the diphenylamine reagent into a well of a spot test plate.[7]

  • Add the collected particles from the swab to the reagent.

  • Alternatively, apply a few drops of the reagent directly to the swab.[12]

  • A dark blue color reaction indicates the presence of nitrates or nitrites.[7] The color may take up to two minutes to develop.[12]

Chemical Reaction Pathway

The diphenylamine test is based on the oxidation of diphenylamine by oxidizing agents like nitrate and nitrite ions in a strongly acidic medium. The reaction proceeds through the formation of a colorless diphenylbenzidine intermediate, which is then further oxidized to the intensely blue diphenylbenzidine violet quinone-diimine cation.

G Chemical Reaction of Diphenylamine Test DPA Diphenylamine Intermediate Diphenylbenzidine (Colorless Intermediate) DPA->Intermediate Oxidation Nitrates Nitrates/Nitrites (from GSR) + Sulfuric Acid Product Diphenylbenzidine Violet (Blue Quinoidal Ion) Intermediate->Product Further Oxidation G Workflow for Instrumental Analysis of OGSR cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Collection Swabbing of Suspect's Hands Extraction Solvent Extraction (Vortexing) Collection->Extraction Centrifugation Centrifugation Extraction->Centrifugation HPLC HPLC Separation (C18 Column) Centrifugation->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Report Forensic Report Quantification->Report

References

Application Notes and Protocols for the Detection of Nitrate and Nitrite using Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 3-Methyldiphenylamine as a Reagent for Nitrate (B79036) and Nitrite (B80452) Detection

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the request specifically mentions this compound, a thorough review of the scientific literature did not yield established protocols or quantitative data for its use in nitrate and nitrite detection. However, the closely related compound, diphenylamine (B1679370), is a well-documented reagent for this purpose. This document provides detailed application notes and protocols for the diphenylamine method, which can be considered a foundational methodology. It is hypothesized that this compound would undergo a similar chemical reaction, and the provided protocols can serve as a starting point for developing a method using this specific reagent.

Introduction

The determination of nitrate (NO₃⁻) and nitrite (NO₂⁻) concentrations is critical in various fields, including environmental monitoring, food quality control, and biomedical research. Aromatic amines, particularly diphenylamine, have long been employed for the qualitative and semi-quantitative detection of nitrates. This method relies on the oxidation of diphenylamine in the presence of strong acid to produce a characteristic blue color. While primarily a qualitative test, under controlled conditions, it can be adapted for spectrophotometric quantification.

This document details the principles, protocols, and data associated with the use of diphenylamine for nitrate detection, and provides a basis for the potential application of this compound.

Principle of Detection

The detection of nitrate using diphenylamine is based on an oxidation-reduction reaction that occurs in a strongly acidic medium, typically concentrated sulfuric acid. Nitrate ions oxidize diphenylamine, leading to the formation of a blue-colored quinoidal imine cation. The intensity of the blue color is proportional to the concentration of the nitrate ions present in the sample.

Nitrite ions will also produce a positive result with the diphenylamine reagent. Therefore, to specifically determine nitrate concentration, any nitrite present in the sample must first be removed or separately quantified.

Quantitative Data Summary

The following table summarizes the performance characteristics of the diphenylamine method for nitrate detection. It is important to note that these values are for diphenylamine and would require experimental validation for this compound.

ParameterValueReference
Detection Principle Colorimetric[1][2]
Wavelength of Max. Absorbance (λmax) ~597 nm[3]
Typical Reagent Composition 0.5 g diphenylamine in 20 mL distilled water and 88 mL concentrated sulfuric acid[4]
Qualitative Detection Limit Less than 20 ppm for a negative result[4]
Semi-Quantitative Range (Visual) 20 ppm to >100 ppm[4]
Quantitative Spectrophotometric Range Assay dependent, typically in the mg/L range[5]
Molar Absorptivity Approximately 61,400 L/mol·cm[3]
Interfering Substances Other oxidizing agents (e.g., chlorates, bromates, iodates), nitrite ions[1]

Experimental Protocols

Protocol 1: Qualitative Spot Test for Nitrate in Solid and Liquid Samples

This protocol is a rapid screening method to determine the presence of nitrates.

Materials:

  • Diphenylamine reagent (0.5% w/v in concentrated sulfuric acid)

  • Glass spot plate or clean, white, non-reactive surface

  • Dropper or pipette

  • Spatula

  • Distilled water

  • Samples (e.g., soil extract, plant tissue, water sample)

Procedure:

  • For Solid Samples:

    • Place a small amount of the solid sample on the spot plate.

    • Add 1-2 drops of the diphenylamine reagent directly to the sample.

    • Observe any color change. A blue or blue-black color indicates the presence of nitrate.[4]

  • For Liquid Samples:

    • Place 1-2 drops of the liquid sample on the spot plate.

    • Add 1-2 drops of the diphenylamine reagent to the sample drop.

    • Observe any color change at the point of contact. A blue ring or coloration indicates the presence of nitrate.[4]

Interpretation:

  • No color change: Nitrate concentration is likely very low (< 20 ppm).[4]

  • Light blue color: Nitrate is present.

  • Dark blue to blue-black color: High concentration of nitrate is present.

Protocol 2: Semi-Quantitative Test for Nitrate in Water

This protocol provides an estimation of the nitrate concentration in a water sample.

Materials:

  • Diphenylamine reagent (0.5% w/v in concentrated sulfuric acid)

  • Glass test tubes

  • Pipettes

  • Water sample

  • Nitrate standard solutions (e.g., 20 ppm, 50 ppm, 100 ppm NO₃⁻)

Procedure:

  • Pipette 2 mL of the water sample into a clean test tube.

  • Carefully add 2 mL of the diphenylamine reagent down the side of the test tube to form a layer at the bottom. Caution: The reaction is exothermic.

  • Observe the color at the interface of the two layers.

  • Compare the intensity of the blue ring with those produced by the nitrate standard solutions.

    • A faint blue ring suggests a concentration around 20-30 ppm.[4]

    • A dark blue ring indicates a concentration of at least 50 ppm.[4]

    • If the entire reagent layer turns dark blue, the concentration is likely over 100 ppm.[4]

Protocol 3: Spectrophotometric Quantification of Nitrate

This protocol describes a method for the quantitative determination of nitrate using a spectrophotometer. A standard curve must be generated for accurate quantification.

Materials:

  • Diphenylamine reagent (prepared as described above)

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Nitrate stock solution (e.g., 1000 mg/L NO₃⁻)

  • Sample solutions

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of nitrate standards (e.g., 0, 5, 10, 20, 40, 60 mg/L) by diluting the nitrate stock solution with distilled water.

    • For each standard, pipette a known volume (e.g., 1 mL) into a separate test tube.

  • Sample and Standard Reaction:

    • Pipette the same volume of the sample solutions into separate test tubes.

    • Carefully add a fixed volume of the diphenylamine reagent (e.g., 5 mL) to each test tube containing the standards and samples. Mix gently.

    • Allow the color to develop for a specific time (e.g., 10-15 minutes). This time should be kept consistent for all samples and standards.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (approximately 597 nm).[3]

    • Zero the spectrophotometer using the blank (0 mg/L nitrate standard).

    • Measure the absorbance of each standard and sample.

  • Data Analysis:

    • Plot a standard curve of absorbance versus nitrate concentration for the standards.

    • Determine the concentration of nitrate in the samples by interpolating their absorbance values on the standard curve.

Application of this compound: A Hypothesis

Based on the principles of organic chemistry, it is reasonable to hypothesize that this compound would react with nitrates in a similar fashion to diphenylamine. The presence of the methyl group on one of the phenyl rings is an electron-donating group, which could potentially influence the reaction kinetics and the wavelength of maximum absorbance of the resulting colored product.

Anticipated Reaction: The reaction would likely proceed through the oxidation of the amine group, leading to the formation of a colored radical cation or a quinoidal structure analogous to that formed from diphenylamine.

Considerations for Method Development:

  • Reagent Preparation: A similar protocol for preparing the reagent in concentrated sulfuric acid would likely be applicable.

  • Optimization: The optimal concentration of the reagent, reaction time, and temperature may differ from the diphenylamine method and would require experimental optimization.

  • Spectrophotometric Analysis: The λmax of the colored product formed from this compound would need to be determined by scanning the absorption spectrum.

  • Validation: Any method developed using this compound would require rigorous validation, including determination of the linear range, limit of detection (LOD), limit of quantification (LOQ), and assessment of potential interferences.

Visualizations

Signaling Pathway of Diphenylamine Nitrate Detection

Diphenylamine_Nitrate_Reaction Nitrate Nitrate (NO₃⁻) in strong acid (H₂SO₄) Nitrating_Agent Nitrating Agent (e.g., NO₂⁺) Nitrate->Nitrating_Agent Forms Intermediate Oxidized Intermediate (Radical Cation) Nitrating_Agent->Intermediate Oxidizes Diphenylamine Diphenylamine Diphenylamine->Intermediate Is Oxidized Blue_Product Blue Quinoidal Imine Cation (Colored Product) Intermediate->Blue_Product Rearranges/ Further Oxidizes

Caption: Reaction pathway for the detection of nitrate using diphenylamine.

Experimental Workflow for Spectrophotometric Nitrate Quantification

Spectrophotometric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Standards Prepare Nitrate Standards (e.g., 0-60 mg/L) Add_Reagent Add Diphenylamine Reagent to Standards and Samples Prep_Standards->Add_Reagent Prep_Samples Prepare Sample Solutions Prep_Samples->Add_Reagent Incubate Incubate for Color Development (e.g., 10-15 min) Add_Reagent->Incubate Measure_Absorbance Measure Absorbance at λmax (~597 nm) Incubate->Measure_Absorbance Plot_Curve Plot Standard Curve (Absorbance vs. Concentration) Measure_Absorbance->Plot_Curve Determine_Conc Determine Sample Concentration Plot_Curve->Determine_Conc

Caption: Workflow for the quantitative determination of nitrate via spectrophotometry.

References

Application Notes and Protocols: Synthesis and Biological Screening of Novel 3-Methyldiphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel 3-methyldiphenylamine derivatives and their subsequent biological screening for potential therapeutic applications. The following sections outline the synthetic methodologies, experimental procedures for biological evaluation, and data presentation guidelines.

Introduction

Diphenylamine (B1679370) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] The structural versatility of the diphenylamine scaffold allows for the introduction of various functional groups, enabling the modulation of its physicochemical and biological properties. This application note focuses on the synthesis of novel derivatives of this compound, a key intermediate in organic synthesis, and their evaluation as potential drug candidates.[6] The protocols described herein provide a comprehensive workflow for researchers engaged in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through established cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination.[6][7][8][9] These methods facilitate the formation of the crucial carbon-nitrogen bond that defines the diphenylamine core.

A generalized synthetic scheme is presented below, starting from this compound and introducing various substituents. This is followed by a detailed experimental protocol for a representative reaction.

General Synthetic Scheme:

Synthesis_Scheme This compound This compound Reaction Ullmann Condensation or Buchwald-Hartwig Amination This compound->Reaction Aryl_Halide Aryl Halide (R-X) X = Br, I Aryl_Halide->Reaction Product Novel this compound Derivative Reaction->Product MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Seed cancer cells in 96-well plates Compound_Prep Prepare serial dilutions of This compound derivatives Treatment Treat cells with compounds Compound_Prep->Treatment Incubation_24h Incubate for 24-72 hours Treatment->Incubation_24h Add_MTT Add MTT solution Incubation_24h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription 3MD_Derivative This compound Derivative 3MD_Derivative->RAF 3MD_Derivative->PI3K

References

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions on 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the predicted reactivity and regioselectivity of 3-Methyldiphenylamine in key electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, and Friedel-Crafts acylation. Due to the limited availability of specific experimental data for this compound, the provided protocols are model procedures based on established principles and reactions reported for analogous compounds such as diphenylamine (B1679370) and substituted anilines. This document offers a predictive guide for the synthesis of functionalized this compound derivatives, which are valuable intermediates in pharmaceutical and materials science.

Introduction: Reactivity of this compound

This compound is an aromatic secondary amine with two phenyl rings linked by a nitrogen atom; one ring is substituted with a methyl group at the meta-position. The reactivity of this molecule in electrophilic aromatic substitution is governed by the electronic effects of both the secondary amine (-NH-) and the methyl (-CH₃) groups.

  • Amino Group (-NH-): The lone pair of electrons on the nitrogen atom strongly donates electron density to both aromatic rings through resonance. This makes the rings significantly more nucleophilic and thus highly activated towards electrophilic attack.[1] The amino group is a powerful ortho, para-director.

  • Methyl Group (-CH₃): The methyl group is a weakly activating group that donates electron density through an inductive effect. It also directs incoming electrophiles to the ortho and para positions.[2]

The interplay of these two activating groups suggests that this compound will be highly reactive in EAS reactions. The substitution pattern will be a composite of the directing effects of both groups, with the strongly activating amino group having the dominant influence. Steric hindrance will also play a role in determining the final product distribution.

Predicted Regioselectivity

The positions on the two aromatic rings of this compound are not equivalent. The directing effects of the substituents predict the following sites of electrophilic attack:

  • Ring A (unsubstituted): The -NH- group directs electrophiles to the ortho (2', 6') and para (4') positions. The para position is generally favored due to reduced steric hindrance.

  • Ring B (methyl-substituted): The -NH- group directs to the ortho (2, 6) and para (4) positions. The methyl group at position 3 directs to its ortho (2, 4) and para (6) positions. Therefore, positions 2, 4, and 6 are all activated by both groups.

The strong activation by the amino group can lead to polysubstitution, especially under harsh reaction conditions.[3][4]

Mandatory Visualizations

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Application Notes & Experimental Protocols

Nitration

Nitration introduces a nitro group (-NO₂) onto an aromatic ring. Due to the high reactivity of the diphenylamine scaffold, nitration must be conducted under carefully controlled, mild conditions to avoid polysubstitution and oxidation.[3] Direct nitration of anilines with strong acids can also lead to the formation of a meta-directing anilinium ion, complicating the product mixture.[1] A milder approach is often preferred.

Table 1: Predicted Products and Model Conditions for Mononitration

Electrophile SourceCatalyst/SolventTemp. (°C)Major Predicted ProductsMinor Predicted ProductsPredicted Yield
HNO₃Acetic Anhydride (B1165640)0 - 54'-Nitro-3-methyldiphenylamine, 4-Nitro-3-methyldiphenylamine2'-Nitro-3-methyldiphenylamine, 2-Nitro-3-methyldiphenylamine, 6-Nitro-3-methyldiphenylamineModerate

Protocol 1: Model Nitration of this compound

Objective: To synthesize mononitrated derivatives of this compound. This protocol uses acetic anhydride to generate acetyl nitrate (B79036) in situ, a milder nitrating agent, to control the reaction's exothermicity and selectivity.

Materials:

  • This compound

  • Acetic anhydride

  • Nitric acid (70%)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice-water bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice-water bath.

  • Add acetic anhydride (1.1 equivalents) to the solution and stir for 15 minutes. This step may partially acylate the amine, moderating its reactivity.

  • Prepare a nitrating mixture by slowly adding nitric acid (1.05 equivalents) to a cooled flask containing a small amount of acetic anhydride.

  • Add the nitrating mixture dropwise to the cooled solution of this compound over 30 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the mixture into a beaker of ice water.

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to separate the isomers.

Halogenation (Bromination)

Anilines react readily with halogens, often leading to polyhalogenation.[1][5] To achieve monobromination, it is advisable to moderate the reactivity of the amino group by converting it to an acetamide. This protecting group is still an ortho, para-director but is less activating and provides steric hindrance that favors para-substitution.[4][6]

Table 2: Predicted Products and Model Conditions for Monobromination

ReagentSolventTemp. (°C)Major Predicted ProductMinor Predicted ProductsPredicted Yield
N-Bromosuccinimide (NBS)Acetonitrile (B52724)0 to RT4'-Bromo-3-methyldiphenylamine, 4-Bromo-3-methyldiphenylamineortho-Bromo isomersGood

Protocol 2: Model Monobromination of this compound

Objective: To synthesize monobrominated derivatives of this compound using N-bromosuccinimide (NBS) for a more controlled reaction.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice-water bath

Procedure:

  • Dissolve this compound (1 equivalent) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0°C using an ice-water bath.

  • Add NBS (1.05 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to isolate the desired brominated products.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A This compound D Mix & React (Controlled Temperature) A->D B Electrophilic Reagent (e.g., HNO3, NBS, Acyl Chloride) B->D C Solvent & Catalyst (e.g., Acetic Anhydride, AlCl3) C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Drying of Organic Layer F->G H Solvent Removal G->H I Column Chromatography H->I J Final Product I->J

Caption: General experimental workflow for electrophilic aromatic substitution.

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally unsuccessful with anilines because the basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[4][7] To perform a Friedel-Crafts acylation, the amino group must first be protected, typically as an amide. The resulting N-acetyl-3-methyldiphenylamine is less reactive but will undergo acylation, primarily at the para positions. The acetyl protecting group can be removed subsequently by hydrolysis.

Table 3: Predicted Products and Model Conditions for Friedel-Crafts Acylation

ReagentCatalystSolventTemp. (°C)Major Predicted Product (on N-acetyl derivative)Predicted Yield
Acetyl ChlorideAlCl₃Dichloromethane0 to RTN-acetyl-4'-acetyl-3-methyldiphenylamineModerate

Protocol 3: Model Friedel-Crafts Acylation of N-acetyl-3-methyldiphenylamine

Objective: To synthesize an acylated derivative of this compound via a two-step protection-acylation sequence.

Part A: N-Acetylation (Protection)

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add triethylamine (B128534) (1.2 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents) at 0°C.

  • Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify if necessary to obtain N-acetyl-3-methyldiphenylamine.

Part B: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in dry dichloromethane under an inert atmosphere (nitrogen or argon).

  • Cool the suspension to 0°C and add acetyl chloride (1.2 equivalents) dropwise. Stir for 15 minutes.

  • Add a solution of N-acetyl-3-methyldiphenylamine (from Part A, 1 equivalent) in dry dichloromethane dropwise, keeping the temperature below 5°C.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Part C: Deprotection (Hydrolysis)

  • The resulting N-acetylated, ring-acylated product can be hydrolyzed back to the free amine by refluxing in acidic or basic aqueous solution (e.g., 6M HCl in ethanol/water).

G cluster_mech General EAS Mechanism cluster_resonance A Aromatic Ring + Electrophile (E+) B Arenium Ion Intermediate (Sigma Complex) A->B Slow, Rate-determining C Deprotonation B->C Fast B1 Resonance Structure 1 D Substituted Aromatic Ring C->D Restores Aromaticity B2 Resonance Structure 2 B1->B2 B3 Resonance Structure 3 B2->B3

Caption: The general mechanism for electrophilic aromatic substitution (EAS).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

  • Concentrated acids (nitric, sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Aluminum chloride is water-sensitive and reacts violently with water, releasing HCl gas. It should be handled in a dry environment.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This compound is a highly activated substrate for electrophilic aromatic substitution. The protocols and predictive data provided in these notes serve as a foundational guide for researchers. Careful control of reaction conditions is paramount to achieve desired selectivity and avoid the formation of byproducts. For critical applications, optimization of these model protocols will be necessary.

References

Application Notes and Protocols: N-alkylation and N-arylation of 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldiphenylamine is a versatile secondary amine that serves as a crucial building block in the synthesis of a wide range of organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structural modification through N-alkylation and N-arylation reactions allows for the fine-tuning of molecular properties, leading to the development of novel compounds with enhanced biological activity or material characteristics. These transformations are fundamental in medicinal chemistry for modulating potency, selectivity, solubility, and metabolic stability of drug candidates. This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of this compound, focusing on key methodologies such as direct alkylation, reductive amination, Buchwald-Hartwig amination, and Ullmann condensation.

Part 1: N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the nitrogen atom of this compound, yielding a tertiary amine. This transformation is pivotal for building molecular complexity and is commonly achieved through direct alkylation with alkyl halides or reductive amination with carbonyl compounds.

Methodology 1: Direct Alkylation with Alkyl Halides

This classic SN2 reaction involves the direct reaction of this compound with an alkyl halide in the presence of a base. The choice of a non-nucleophilic, sterically hindered base is crucial to prevent unwanted side reactions.

Experimental Protocol: N-Benzylation of this compound

  • Materials and Equipment:

    • This compound

    • Benzyl (B1604629) bromide

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous acetonitrile (B52724) (CH₃CN)

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.).

    • Dissolve the amine in anhydrous acetonitrile (10 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv.) to the solution.

    • Slowly add benzyl bromide (1.1 mmol, 1.1 equiv.) to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-benzyl-3-methyldiphenylamine.

Data Presentation: Direct N-Alkylation of Secondary Amines

EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideDIPEACH₃CNRT12>90
2Ethyl iodideK₂CO₃DMF80885-95
3n-Butyl bromideNaHTHF60680-90

Note: Data is representative for secondary amines and optimal conditions for this compound may vary.

Methodology 2: Reductive Amination

Reductive amination is a highly reliable method for preparing tertiary amines from secondary amines and carbonyl compounds. It proceeds via an iminium ion intermediate which is reduced in situ, preventing over-alkylation.[1]

Experimental Protocol: N-Ethylation of this compound via Reductive Amination

  • Materials and Equipment:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) and acetaldehyde (1.1 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[1]

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the solution.[1]

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Reductive Amination of Secondary Amines with Aldehydes

EntryAldehydeReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1AcetaldehydeNaBH(OAc)₃DCMRT2-4>95
2BenzaldehydeNaBH(OAc)₃DCERT3-6>95
3CyclohexanoneNaBH(OAc)₃THFRT4-890-98

Note: Data is representative for secondary amines and optimal conditions for this compound may vary.

Workflow for N-Alkylation of this compound

N_Alkylation_Workflow start_end start_end process process decision decision output output start Start: This compound choose_method Choose Method start->choose_method direct_alkylation Direct Alkylation: + Alkyl Halide, Base choose_method->direct_alkylation Direct Alkylation reductive_amination Reductive Amination: + Aldehyde/Ketone choose_method->reductive_amination Reductive Amination reaction Reaction direct_alkylation->reaction add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) reductive_amination->add_reductant add_reductant->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product N-Alkyl- This compound purification->product

Caption: General experimental workflow for N-alkylation.

Part 2: N-Arylation of this compound

N-arylation involves the formation of a new carbon-nitrogen bond between the nitrogen atom of this compound and an aryl group. This is a powerful transformation for accessing triarylamine structures, which are prevalent in materials for organic electronics and as pharmaceutical scaffolds. The two most prominent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Methodology 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[2] It offers high efficiency and functional group tolerance under relatively mild conditions.[3]

Experimental Protocol: N-Phenylation of this compound

  • Materials and Equipment:

    • This compound

    • Bromobenzene (B47551)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene (B28343)

    • Schlenk tube or sealed vial

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for workup and purification

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

    • Add this compound (1.2 equiv.) and bromobenzene (1.0 equiv.).

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Diphenylamine (B1679370) Derivatives

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1BromobenzenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100>90
24-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11085-95
31-Iodonaphthalene[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)LiOtBuDioxane100>95

Note: Data is representative for diphenylamine derivatives and optimal conditions for this compound may vary.[1]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle catalyst catalyst intermediate intermediate reagents reagents products products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition amide_complex Amido Complex oxidative_addition->amide_complex Ligand Exchange & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product hx_base [H-Base]⁺X⁻ aryl_halide Ar-X amine R₂NH amine->oxidative_addition base Base base->amide_complex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Methodology 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[4] While traditional conditions were harsh, modern protocols often utilize ligands and milder conditions.[5]

Experimental Protocol: N-Arylation of this compound with Aryl Iodide

  • Materials and Equipment:

    • This compound

    • Aryl iodide

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vial with a screw cap

    • Magnetic stirrer and hotplate

    • Standard glassware for workup and purification

  • Procedure:

    • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), aryl iodide (1.2 mmol, 1.2 equiv.), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

    • Add anhydrous DMF (5 mL).

    • Seal the vial and heat the mixture to 120-140 °C with stirring.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Ullmann Condensation of Secondary Amines with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneCuI (10)K₂CO₃DMF1302470-85
24-IodotolueneCuI (10)Cs₂CO₃Dioxane1102075-90
31-BromonaphthaleneCuI (20)K₃PO₄DMSO1503660-75

Note: Data is representative for secondary amines and optimal conditions for this compound may vary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

  • Strong bases like sodium tert-butoxide and sodium hydride are corrosive and moisture-sensitive. Handle with care, preferably in a glovebox.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The N-alkylation and N-arylation of this compound are powerful synthetic transformations for generating diverse molecular architectures. The choice of methodology depends on the desired substituent, functional group tolerance, and available reagents. The protocols and data presented herein provide a comprehensive guide for researchers to effectively perform these crucial reactions in the synthesis of novel compounds for pharmaceutical and material science applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methyldiphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyldiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation.[1][2] Reductive amination can also be a potential route, though it is less commonly reported for this specific synthesis.

Q2: I am experiencing low yield in my Buchwald-Hartwig reaction. What are the likely causes?

A2: Low yields in Buchwald-Hartwig aminations can arise from several factors. Key areas to investigate include the choice and quality of the catalyst system (palladium precursor and ligand), the selection and solubility of the base, the reaction solvent, and the reaction temperature. It is also crucial to ensure the strict exclusion of air and moisture, as the active palladium(0) catalyst is air-sensitive.[3]

Q3: What are common side products in the synthesis of this compound?

A3: Common side products can include hydrodehalogenation of the aryl halide starting material (where the halogen is replaced by a hydrogen atom), the formation of diarylated amines, and products resulting from competing β-hydride elimination.[1][4] The specific side products will depend on the chosen synthetic route and reaction conditions.

Q4: Can I perform an Ullmann condensation without a ligand?

A4: Yes, it is possible to conduct an Ullmann condensation without an added ligand. However, such conditions often require higher reaction temperatures and may not be suitable for all substrates. Modern protocols frequently utilize ligands to facilitate the reaction under milder conditions.[5]

Q5: How do I choose the appropriate ligand for a Buchwald-Hartwig amination?

A5: The choice of ligand is critical and depends on the specific substrates (amine and aryl halide). Sterically hindered biarylphosphine ligands are often effective.[3] The selection of the ligand can significantly impact reaction rate and yield, and screening different ligands may be necessary for optimization.[6]

Troubleshooting Guides

Issue 1: Low to No Product Formation in Buchwald-Hartwig Amination

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactive Catalyst Use a pre-catalyst to avoid in-situ reduction of Pd(II). Ensure the palladium precursor and ligand are of high purity and stored under inert conditions.
Inappropriate Ligand Screen different classes of ligands (e.g., biarylphosphines). The optimal ligand is substrate-dependent.
Incorrect Base Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) for less sensitive substrates. For base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), potentially at higher temperatures.[3]
Poor Solvent Choice Toluene (B28343), dioxane, and THF are common solvents. Avoid chlorinated solvents, acetonitrile, and pyridine (B92270) as they can inhibit the catalyst.[3] If solubility is an issue, consider using a co-solvent.
Presence of Oxygen The reaction must be performed under a strict inert atmosphere (e.g., nitrogen or argon) as the active Pd(0) catalyst is oxygen-sensitive.[3]
Issue 2: Significant Byproduct Formation (e.g., Hydrodehalogenation)

Possible Causes and Solutions:

Possible Cause Suggested Solution
Presence of Water Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
Suboptimal Ligand The choice of ligand can influence the competition between reductive elimination (product formation) and side reactions. Screening ligands can help minimize byproduct formation.
Incorrect Base The strength and nature of the base can affect side reactions. Experiment with different bases to find the optimal balance for your specific substrates.
High Reaction Temperature While higher temperatures can increase reaction rates, they can also promote side reactions. Try lowering the temperature and extending the reaction time.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of diarylamine synthesis, based on literature data for similar reactions.

Table 1: Effect of Ligand on Buchwald-Hartwig Amination Yield

LigandElectrophileNucleophileYield (%)
Tri-t-butylphosphineAryl ChlorideDiarylaminHigh
XantphosAryl ChlorideHeteroaryl ChlorideModerate
MorDalPhosAryl ChlorideHeteroaryl ChlorideHigh

Data adapted from a study on Buchwald-Hartwig cross-couplings. The specific substrates and conditions may vary.[6]

Table 2: Effect of Solvent and Base on Ullmann Condensation Yield

SolventBaseTemperature (°C)Yield (%)
DMSOK₂CO₃11090
TolueneK₂CO₃11085
DMFCs₂CO₃120Moderate

Data adapted from studies on Ullmann-type N-arylation reactions. The specific substrates, catalysts, and ligands may vary.[6]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for this compound Synthesis (Adapted)

This is an adapted general protocol and may require optimization for the specific synthesis of this compound.

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 3-iodotoluene and aniline via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ullmann Condensation for this compound Synthesis (Adapted)

This is an adapted general protocol and may require optimization.

Materials:

  • 3-Iodotoluene (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(I) iodide (CuI; 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃; 2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a dry Schlenk tube, add CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, followed by 3-iodotoluene and aniline.

  • Heat the reaction mixture at 120-140 °C with stirring for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert solvent_reagents Add Solvent and Reactants inert->solvent_reagents heating Heat and Stir solvent_reagents->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Logic start Low Reaction Yield catalyst Check Catalyst System (Activity, Ligand Choice) start->catalyst base Evaluate Base (Strength, Solubility) start->base conditions Optimize Conditions (Solvent, Temperature) start->conditions atmosphere Ensure Inert Atmosphere start->atmosphere re_screen_ligand Re-screen Ligands catalyst->re_screen_ligand use_precatalyst Use Pre-catalyst catalyst->use_precatalyst change_base Change Base Type base->change_base check_solubility Check Base Solubility base->check_solubility change_solvent Change Solvent conditions->change_solvent vary_temp Vary Temperature conditions->vary_temp check_setup Check for Leaks atmosphere->check_setup degas_solvents Degas Solvents atmosphere->degas_solvents

Caption: Troubleshooting logic for low reaction yield.

References

Side reactions and byproduct formation in Ullmann condensation of 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ullmann condensation of 3-Methyldiphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions regarding this specific C-N cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides a question-and-answer format to directly address common issues encountered during the Ullmann condensation of this compound with aryl halides.

Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I improve it?

A1: Low or no yield in an Ullmann condensation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The copper catalyst is central to the reaction's success. The active species is typically Cu(I).[1]

    • Solution: Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr). If your copper source is old or has been exposed to air, its activity may be compromised. Consider in situ activation of the copper catalyst if you suspect oxidation.[1]

  • Inappropriate Ligand: Modern Ullmann reactions often benefit from a ligand to stabilize the copper catalyst and facilitate the reaction.

    • Solution: For electron-rich amine substrates like this compound, consider screening N-methylated amino acid-derived ligands or N-butylimidazole.[1] A ligand screen is often necessary to find the optimal choice for your specific aryl halide.

  • Suboptimal Base or Solvent: The base is crucial for the deprotonation of the amine and catalyst turnover.[1] The solvent choice can significantly impact reaction rates and yields.

    • Solution: Screen common inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] High-boiling polar aprotic solvents like DMF, dioxane, or toluene (B28343) are typically used.[1][2] A solvent screen may be necessary to identify the best performer for your substrate combination.

  • Incorrect Reaction Temperature: While traditional Ullmann reactions required high temperatures, modern ligand-accelerated protocols can run under milder conditions.[1]

    • Solution: If using a modern ligand system, start with a temperature in the range of 80-120 °C. If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.[1]

Q2: I'm observing significant formation of a byproduct where the halogen on my aryl halide has been replaced by hydrogen. What is this side reaction and how can I minimize it?

A2: This common side reaction is known as hydrodehalogenation (or reduction) of the aryl halide. It is often caused by the presence of protic impurities, such as water.

  • Cause: Protic impurities can protonate the organocopper intermediate, leading to the formation of the reduced arene instead of the desired coupled product.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use.[1]

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture.[1]

Q3: My crude product mixture shows a significant amount of symmetrical biaryl, derived from the homocoupling of my aryl halide. How can I suppress this side reaction?

A3: The homocoupling of the aryl halide is a competing reaction pathway in Ullmann condensations.

  • Cause: This side reaction is favored under certain conditions, particularly at higher temperatures and with certain catalyst systems.

  • Troubleshooting:

    • Optimize Ligand and Catalyst: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different ligands is recommended.

    • Control Stoichiometry: Using a slight excess of the amine nucleophile (this compound) can help to favor the cross-coupling pathway.

    • Lower Reaction Temperature: If possible, lowering the reaction temperature may reduce the rate of homocoupling more than the rate of the desired C-N bond formation.[1]

Q4: I am having difficulty purifying my product from the starting materials and byproducts. What strategies can I employ?

A4: Purification can be challenging due to the similar polarities of the triarylamine product and unreacted this compound or other aromatic byproducts.

  • Solution:

    • Optimize Column Chromatography: Experiment with different eluent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS to ensure it goes to completion, which will simplify the purification process by minimizing the amount of unreacted starting material.[1]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of Ullmann condensation reactions. While this data is not specific to this compound, it provides a valuable starting point for reaction optimization.

Table 1: Effect of Copper Source on Yield

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)
CuIN-methylglycineK₃PO₄Dioxane100High
CuBr1,10-phenanthrolineCs₂CO₃DMF120Moderate-High
Cu₂OL-prolineK₂CO₃Toluene110Moderate

Note: Yields are qualitative and will vary depending on the specific aryl halide and amine.

Table 2: Effect of Base on Yield

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)
CuIN-methylglycineK₃PO₄ Dioxane100High
CuIN-methylglycineCs₂CO₃ Dioxane100High
CuIN-methylglycineK₂CO₃ Dioxane100Moderate

Note: Stronger, more soluble bases like K₃PO₄ and Cs₂CO₃ often give better results.[1]

Table 3: Effect of Solvent on Yield

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)
CuIL-prolineK₃PO₄DMF 110High
CuIL-prolineK₃PO₄Dioxane 110Moderate-High
CuIL-prolineK₃PO₄Toluene 110Moderate

Note: Polar aprotic solvents generally provide better results.[2]

Experimental Protocols

General Protocol for Ullmann Condensation of this compound with an Aryl Halide:

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (CuI) (0.05 mmol, 5 mol%), the chosen ligand (e.g., N-methylglycine, 0.1 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[1]

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[1]

    • Add the anhydrous solvent (e.g., DMF, 3-5 mL) via syringe.[1]

  • Reaction Execution:

    • Place the reaction vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 100-120 °C).[1]

    • Monitor the progress of the reaction by TLC or GC-MS.[1]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[1]

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Copper Catalyst - Ligand - Base inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heating Heat and Stir (e.g., 100-120°C) add_solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench (Water/Organic Solvent) monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Inactive Catalyst start->catalyst_inactive wrong_ligand Inappropriate Ligand start->wrong_ligand wrong_base Suboptimal Base/Solvent start->wrong_base wrong_temp Incorrect Temperature start->wrong_temp check_catalyst Use fresh Cu(I) salt catalyst_inactive->check_catalyst screen_ligands Screen Ligands (e.g., N-methylated amino acids) wrong_ligand->screen_ligands screen_base_solvent Screen Bases (K3PO4, Cs2CO3) & Solvents (DMF, Dioxane) wrong_base->screen_base_solvent adjust_temp Adjust Temperature (80-120°C range) wrong_temp->adjust_temp Side_Reactions cluster_hydrodehalogenation Hydrodehalogenation cluster_homocoupling Homocoupling start Side Product Formation hydro Aryl Halide Reduction start->hydro homo Aryl Halide Dimerization start->homo protic Cause: Protic Impurities hydro->protic anhydrous Solution: Use Anhydrous Conditions & Inert Atmosphere protic->anhydrous high_temp Cause: High Temperature homo->high_temp optimize Solution: Optimize Ligand, Control Stoichiometry, Lower Temperature high_temp->optimize

References

Technical Support Center: Buchwald-Hartwig Amination of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging but crucial C-N bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: Why are Buchwald-Hartwig amination reactions involving sterically hindered anilines so challenging?

The primary challenge arises from steric hindrance around the nitrogen atom of the aniline (B41778) and/or the ortho-positions of the aryl halide. This bulkiness can significantly impede the approach of the reactants to the palladium catalyst's metal center.[1] This hindrance can slow down or even prevent key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to common issues like low reaction yields and slow reaction rates.[1][2]

Q2: What are the most common side reactions observed, and how can they be minimized?

A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This becomes more competitive with sterically hindered substrates. Another potential issue is the formation of diarylated or triarylated amine byproducts. To minimize these, careful selection of the ligand, catalyst loading, and reaction temperature is crucial. Using bulky, electron-rich ligands can promote the desired reductive elimination over competing pathways.[2][3]

Q3: When should I consider alternatives to the standard Buchwald-Hartwig protocol for hindered substrates?

If you have consistently low yields or no reaction despite optimizing the palladium-catalyzed system, it may be time to consider alternatives. Copper-catalyzed Ullmann-type reactions have re-emerged as a valuable option for coupling sterically hindered partners.[1][4] For certain substrates, non-catalyzed methods involving Grignard reagents or other organometallic species might also be viable.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inappropriate Ligand: The ligand may not be sterically bulky or electron-rich enough to facilitate the coupling of hindered substrates.[2][5]Action: Switch to a bulkier, more electron-rich monophosphine ligand. See the Ligand Selection Guide below for recommendations.
2. Inactive Catalyst: The palladium precatalyst may not be efficiently generating the active Pd(0) species. Some sources like Pd(OAc)₂ can be unreliable.[6]Action: Use a well-defined, air-stable precatalyst from a later generation (e.g., G3, G4, G6 Buchwald precatalysts) for more consistent results.
3. Ineffective Base: The base may not be strong enough to deprotonate the hindered aniline or may be sterically inaccessible.Action: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2]
4. Unsuitable Solvent: The solvent may not be optimal for the reaction, leading to poor solubility of reactants or catalyst deactivation.Action: Toluene, dioxane, and THF are commonly used.[6][7] Consider screening different aprotic solvents.
Slow Reaction Rate 1. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the sterically demanding coupling.Action: Gradually increase the reaction temperature. Microwave irradiation can sometimes accelerate these reactions.[8]
2. Steric Hindrance: The inherent steric bulk of the substrates is slowing down the catalytic cycle.[1]Action: Employ a more active catalyst system, such as those with highly bulky biarylphosphine ligands, which can favor the formation of the active monoligated palladium species.[2][3]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Inefficient Reductive Elimination: The desired C-N bond formation is slow compared to competing pathways like β-hydride elimination.[2]Action: Utilize ligands that are known to accelerate reductive elimination. Bulky, electron-donating ligands often help in this regard.[2][3]
2. Presence of Water: Trace amounts of water can lead to hydrodehalogenation.Action: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.Action: Increase the catalyst loading or use a more robust precatalyst. N-heterocyclic carbene (NHC) ligands can sometimes offer greater catalyst stability.[1]
2. Iodide Inhibition: If using an aryl iodide, the generated iodide can inhibit the palladium catalyst.[9][10]Action: While aryl bromides and chlorides are often preferred, if an iodide must be used, consider ligands that are less susceptible to iodide inhibition or use additives that can scavenge the iodide.

Ligand Selection Guide for Hindered Anilines

The choice of ligand is critical for the success of Buchwald-Hartwig amination with sterically hindered substrates. Bulky, electron-rich monophosphine ligands are generally the most effective as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding partners.[1][2]

Ligand Generation/Type Examples Key Features & Applications
First Generation P(o-tolyl)₃Effective for some secondary amines, but generally not suitable for hindered primary anilines due to competitive hydrodehalogenation.[2]
Bidentate Phosphines BINAP, DPPFAn improvement over the first generation, allowing for the coupling of primary amines, but may require higher temperatures for hindered substrates.[2][3]
Bulky Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a wide range of sterically hindered anilines and aryl halides.[3] They enhance the rate of reductive elimination relative to side reactions.[2]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high stability and activity, sometimes allowing for reactions to be run at lower temperatures.[1]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aniline

Note: This is a general guideline. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is often necessary.

  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), the sterically hindered aniline (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.01-0.05 mmol) and the appropriate ligand (e.g., XPhos, 0.01-0.05 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC, GC, or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Troubleshooting_Workflow start Reaction Failure: Low/No Yield check_ligand Is the ligand a bulky, alectron-rich monophosphine? start->check_ligand change_ligand Switch to a ligand like XPhos, RuPhos, or BrettPhos check_ligand->change_ligand No check_catalyst Are you using a reliable precatalyst (e.g., G3/G4)? check_ligand->check_catalyst Yes change_ligand->check_catalyst change_catalyst Use a well-defined precatalyst check_catalyst->change_catalyst No check_base Is the base strong and non-nucleophilic (e.g., NaOtBu)? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to a stronger base check_base->change_base No check_conditions Have temperature and solvent been optimized? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Screen solvents and increase temperature check_conditions->optimize_conditions No consider_alternative Consider alternative methods (e.g., Ullmann coupling) check_conditions->consider_alternative Yes optimize_conditions->consider_alternative

Caption: Troubleshooting decision tree for low-yield reactions.

Catalytic_Cycle_Challenges cluster_oa cluster_re pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X amine_complex [L-Pd(II)(Ar)(NHR')]+ oa_complex->amine_complex + H₂NR' oa_label Oxidative Addition amide_complex L-Pd(II)(Ar)(NR') amine_complex->amide_complex - HX product Ar-NR' + L-Pd(0) amide_complex->product re_label Reductive Elimination hindrance1 Steric Hindrance Slows This Step hindrance2 Steric Hindrance Slows This Step

References

Addressing stability and degradation issues of 3-Methyldiphenylamine in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering stability and degradation issues with 3-Methyldiphenylamine (3-MDPA) and related diphenylamine-based hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guides

This section addresses common problems observed during OLED fabrication and operation, offering potential causes and solutions.

Issue 1: Rapid Decrease in Device Luminance and Efficiency

Question: My OLED device using a 3-MDPA-based hole transport layer (HTL) shows a rapid drop in brightness and efficiency shortly after I begin testing. What could be the cause?

Answer: A rapid decline in performance often points to one of several underlying issues:

  • Thermal Instability of the HTL: Amorphous organic films, including HTLs, can crystallize when heated during device operation (Joule heating). This morphological change creates grain boundaries that impede charge transport and can lead to short circuits. 3-MDPA has a low melting point (around 30°C) and likely a low glass transition temperature (Tg), making it susceptible to such changes.[1][2][3][4]

  • Electrochemical Degradation: The C-N bond in diphenylamine (B1679370) derivatives can be relatively weak. Under electrical stress and in the presence of excitons, this bond can break, leading to the formation of non-emissive degradation products that act as charge traps or luminescence quenchers.

  • Poor Film Morphology: An uneven or poorly formed 3-MDPA film can lead to inconsistent charge injection and localized areas of high current density, accelerating degradation in those spots.

  • Interfacial Instability: Degradation can occur at the interface between the 3-MDPA layer and the adjacent layers (anode or emissive layer), leading to poor charge injection or extraction.

Troubleshooting Steps:

  • Assess Thermal Properties: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your 3-MDPA material to determine its decomposition temperature (Td) and glass transition temperature (Tg). A low Tg is a strong indicator of potential morphological instability.

  • Optimize Deposition: Ensure your deposition process (e.g., thermal evaporation) is optimized to create a smooth, amorphous, and uniform HTL. Monitor substrate temperature closely.

  • Incorporate a More Stable HTL: Consider blending 3-MDPA with a more thermally stable HTM that has a higher Tg, or replacing it entirely with a more robust alternative.

  • Device Encapsulation: Ensure your device is properly encapsulated to prevent degradation from atmospheric moisture and oxygen, which can exacerbate intrinsic degradation pathways.

Issue 2: Increase in Operating Voltage Over Time

Question: The voltage required to drive my OLED at a constant current is steadily increasing. Why is this happening?

Answer: An increase in operating voltage, often called voltage rise, is a classic sign of device degradation. For devices with a 3-MDPA HTL, this can be attributed to:

  • Formation of Charge Traps: As the 3-MDPA molecules degrade, the resulting chemical species can form deep traps for charge carriers (holes). To maintain a constant current, a higher electric field (and thus higher voltage) is needed to overcome these traps.

  • Interfacial Degradation: The formation of an injection barrier at the anode/HTL interface or a transport barrier at the HTL/emissive layer interface due to chemical reactions or material diffusion will increase the required operating voltage.

  • Morphological Changes: Crystallization of the HTL can increase the bulk resistance of the layer, contributing to a higher voltage drop across it.

Troubleshooting Steps:

  • Electrochemical Analysis: Use Cyclic Voltammetry (CV) to assess the electrochemical stability of 3-MDPA. Reversible redox cycles suggest better stability.

  • Interface Engineering: Introduce a dedicated hole injection layer (HIL) between the anode (e.g., ITO) and the 3-MDPA HTL to improve charge injection and protect the HTL from reactions with the anode.

  • Material Purity: Ensure the purity of the 3-MDPA used. Impurities can act as initial trap sites and accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for diphenylamine-based HTLs like 3-MDPA?

A1: The primary stability concerns are:

  • Low Thermal Stability: Many small molecule diphenylamine derivatives have low glass transition temperatures (Tg), making them prone to crystallization under operational heat, which degrades device performance and lifetime.

  • Morphological Instability: The tendency to form crystalline domains from an amorphous state leads to non-uniform current flow and potential device shorts.

  • Electrochemical Instability: The carbon-nitrogen (C-N) bonds in the arylamine structure can be susceptible to dissociation when subjected to electrical stress and high-energy excitons, leading to irreversible chemical degradation.

Q2: How can I improve the thermal stability of my HTL?

A2: To improve thermal stability, you can:

  • Select High-Tg Materials: Choose HTMs with a higher glass transition temperature. Materials with bulky, rigid, or spiro-configured molecular structures tend to have higher Tg values.

  • Create Mixed Layers: Blending your primary HTM with a high-Tg material can improve the overall morphological stability of the film.

  • Device Thermal Management: Implement strategies to reduce the operating temperature of the device, such as using thermally conductive substrates or heat sinks.

Q3: What causes the formation of "dark spots" in my OLED?

A3: Dark spots are typically non-emissive areas that grow over time. While often linked to external factors, they can be exacerbated by an unstable HTL. The primary causes are:

  • Moisture and Oxygen Ingress: This is the most common cause. Water and oxygen react with the organic materials and the cathode, leading to their degradation.[5]

  • Particulate Contamination: Dust or other particles on the substrate during fabrication can create pinholes in the organic layers, leading to short circuits.

  • HTL Delamination or Crystallization: Localized crystallization or poor adhesion of the 3-MDPA layer can create pathways for current leakage or prevent charge injection, resulting in dark spots.

Q4: How is the lifetime of an OLED typically defined and measured?

A4: The operational lifetime of an OLED is usually defined as the time it takes for the initial luminance to decrease to a certain percentage, such as 50% (LT50) or 95% (LT95), when operated at a constant current.[6] It is measured by continuously driving the device and monitoring its light output with a photodetector over an extended period. For highly stable devices, accelerated testing at higher brightness or temperature is often used to extrapolate the lifetime under normal operating conditions.[6]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 1205-64-7[4]
Molecular Formula C13H13N[4][7]
Molecular Weight 183.25 g/mol [4][7]
Melting Point ~30 °C[1][3]
Boiling Point 315 °C (at 724 mmHg)[1]
Density 1.066 g/mL (at 25 °C)[1]
Appearance Colorless to Yellow/Orange Liquid or Crystal[1][3]

Table 2: Illustrative Performance of an OLED with a Diphenylamine-based HTL

ParameterExample Value
Initial Luminance (at 10 mA/cm²) 3500 cd/m²
Maximum Current Efficiency 15.5 cd/A
Maximum Power Efficiency 12.0 lm/W
Turn-on Voltage 3.2 V
Lifetime (LT50 at 1000 cd/m²) 850 hours

Experimental Protocols

1. Thermal Stability Analysis (TGA/DSC)

  • Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) of 3-MDPA.

  • Methodology:

    • Sample Preparation: Place a small amount (5-10 mg) of 3-MDPA into a TGA or DSC pan.

    • TGA Protocol (for Td):

      • Heat the sample under a nitrogen atmosphere from room temperature to ~600°C at a constant ramp rate (e.g., 10°C/min).

      • Record the sample weight as a function of temperature.

      • Td is typically defined as the temperature at which 5% weight loss occurs.

    • DSC Protocol (for Tg):

      • Heat the sample to a temperature above its melting point to erase thermal history.

      • Cool the sample rapidly to a temperature well below the expected Tg.

      • Heat the sample again at a controlled rate (e.g., 10-20°C/min).

      • The Tg is identified as a step-like transition in the heat flow curve.

2. Electrochemical Stability Analysis (Cyclic Voltammetry)

  • Objective: To determine the oxidation potential and electrochemical stability of 3-MDPA.

  • Methodology:

    • Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8]

    • Solution Preparation: Dissolve a small amount of 3-MDPA in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

    • Measurement:

      • Scan the potential from an initial value (e.g., 0 V) to a positive potential (e.g., +1.5 V) and then reverse the scan back to the initial potential.

      • Repeat for several cycles.

    • Analysis: The potential at which the oxidation peak appears corresponds to the HOMO energy level. The reversibility of the redox peaks indicates the stability of the cation radical; irreversible peaks suggest electrochemical decomposition.

3. OLED Device Lifetime Testing

  • Objective: To measure the operational stability of an OLED device incorporating 3-MDPA as the HTL.

  • Methodology:

    • Device Preparation: Fabricate the OLED device in a cleanroom environment, including the 3-MDPA HTL, and encapsulate it properly.

    • Initial Characterization: Measure the initial current-voltage-luminance (IVL) characteristics of the device.

    • Constant Current Stressing:

      • Drive the device with a constant DC current density that corresponds to a desired initial luminance (e.g., 1000 cd/m²).[6][9]

      • Place the device in a controlled environment (constant temperature and humidity).

    • Data Logging: Continuously monitor and record the luminance of the device using a photodiode and the operating voltage over time.

    • Lifetime Determination: Plot the normalized luminance (L/L₀) versus time. The time at which the luminance drops to 50% of its initial value is the LT50.[6]

Visualizations

OLED_Structure cluster_OLED Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) (e.g., this compound) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A diagram illustrating the typical multilayer structure of an OLED device.

Troubleshooting_Workflow Start Device Instability Observed (e.g., Rapid Luminance Decay) CheckThermal Is Tg of HTL low? Start->CheckThermal CheckMorphology Is film morphology poor? CheckThermal->CheckMorphology No ThermalSolution Action: - Use high-Tg HTM - Improve thermal management CheckThermal->ThermalSolution Yes CheckElectrochem Is electrochemical stability poor? CheckMorphology->CheckElectrochem No MorphologySolution Action: - Optimize deposition parameters - Anneal post-deposition CheckMorphology->MorphologySolution Yes ElectrochemSolution Action: - Use HTM with stronger bonds - Introduce interlayers CheckElectrochem->ElectrochemSolution Yes Encapsulation Action: - Improve device encapsulation CheckElectrochem->Encapsulation No End Stable Device ThermalSolution->End MorphologySolution->End ElectrochemSolution->End Encapsulation->End

Caption: A workflow for troubleshooting common OLED stability issues.

Degradation_Pathway cluster_degradation Proposed Degradation Pathway for Diphenylamine HTLs DPA Diphenylamine Derivative (e.g., 3-MDPA) Excitation Electrical Stress / Exciton Formation DPA->Excitation Bond_Dissociation C-N Bond Dissociation Excitation->Bond_Dissociation Radicals Formation of Radical Species Bond_Dissociation->Radicals Traps Degradation Products (Charge Traps / Quenchers) Radicals->Traps Device_Failure Luminance Decay & Voltage Rise Traps->Device_Failure

Caption: Proposed mechanism for the chemical degradation of diphenylamine-based HTLs.

References

Understanding the degradation pathways of 3-Methyldiphenylamine as an antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and analyzing the degradation pathways of 3-Methyldiphenylamine when used as an antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antioxidant activity for this compound?

A1: this compound, like other diarylamine antioxidants, primarily functions as a free-radical scavenger. The hydrogen atom on the secondary amine is readily donated to reactive radicals (e.g., peroxyl radicals), neutralizing them and preventing further oxidative damage to the substrate. The resulting 3-methyldiphenylaminyl radical is stabilized by resonance across the two aromatic rings, making it less reactive and able to terminate radical chain reactions.

Q2: What are the expected degradation pathways of this compound under oxidative and thermal stress?

A2: Under oxidative and thermal stress, this compound is expected to degrade through several pathways. The initial step is the formation of a nitrogen-centered radical. This radical can then undergo several reactions, including:

  • Dimerization and Polymerization: Radicals can combine to form larger oligomeric and polymeric structures.

  • Oxidation of the Aromatic Rings: The phenyl rings can be oxidized to form hydroxylated derivatives (aminophenols).

  • Nitration: In the presence of nitrogen oxides, the aromatic rings can be nitrated.

  • N-Oxide Formation: The amine nitrogen can be oxidized to form an N-oxide.

  • C-N Bond Cleavage: At higher temperatures, the bond between the nitrogen and the phenyl rings can break, leading to the formation of aniline (B41778) and toluene (B28343) derivatives.

Q3: What are the major degradation products of this compound?

A3: Based on the degradation pathways of similar aromatic amine antioxidants, the major degradation products of this compound are likely to include hydroxylated 3-methyldiphenylamines, nitrated 3-methyldiphenylamines, N-oxo-3-methyldiphenylamine, and various polymeric products. Under severe thermal stress, fragmentation can lead to smaller molecules like 3-methylaniline (m-toluidine) and aniline.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored by tracking the disappearance of the parent compound and the appearance of its degradation products over time. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for this purpose.

Q5: Are there any safety concerns associated with the degradation products of this compound?

A5: Some potential degradation products of aromatic amines, such as certain nitrated and hydroxylated derivatives, can have toxicological properties. It is crucial to identify and quantify the degradation products to assess the overall safety profile of a formulation containing this compound over its shelf life.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing) for this compound in HPLC. - Secondary interactions with residual silanols on the stationary phase.- Inappropriate mobile phase pH.- Use a base-deactivated column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a neutral form.
Inconsistent retention times in HPLC. - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a constant temperature.- Check the HPLC pump for leaks or pressure fluctuations.
Low sensitivity for degradation products in LC-MS. - Poor ionization of the analytes.- Inappropriate mass spectrometer settings.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Consider using Atmospheric Pressure Chemical Ionization (APCI) if ESI is not effective.- Perform MS/MS for enhanced selectivity and sensitivity.
Thermal degradation of this compound in the GC injector. - High injector temperature.- Lower the injector temperature.- Use a splitless or pulsed splitless injection to minimize residence time in the injector.- Consider derivatization to form a more thermally stable compound.
Co-elution of degradation products. - Insufficient chromatographic resolution.- Optimize the chromatographic gradient (for HPLC) or temperature program (for GC).- Try a column with a different stationary phase chemistry.- For LC-MS, rely on the mass-to-charge ratio to differentiate co-eluting compounds.

Data Presentation

The following table summarizes the type of quantitative data that can be generated from forced degradation studies of this compound. Specific values will be dependent on the experimental conditions.

Degradation Condition Parameter Measured Typical Analytical Technique Expected Outcome
Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) % Degradation of this compoundHPLC-UV/MSLimited degradation expected due to the stability of the C-N bond.
Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) % Degradation of this compoundHPLC-UV/MSMinimal degradation expected.
Oxidative (e.g., 3% H₂O₂, RT) % Degradation of this compound% Formation of Major Degradation ProductsHPLC-MS/MS, GC-MSSignificant degradation with the formation of hydroxylated and N-oxide derivatives.
Thermal (e.g., 105°C, dry heat) % Degradation of this compound% Formation of Degradation ProductsGC-MS, HPLC-MSDegradation leading to dimerization, polymerization, and potential fragmentation.
Photolytic (ICH Q1B conditions) % Degradation of this compoundHPLC-UV/MSPotential for photochemically induced oxidation and rearrangement.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions for the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Water bath/oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 80°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Weigh a small amount of solid this compound into a vial.

    • Place the vial in an oven at 105°C for 48 hours.

    • At specified time points, dissolve a known amount of the stressed solid in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable solvent like acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples at appropriate time points.

  • Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS).

Protocol 2: HPLC-MS/MS Method for the Analysis of this compound and its Degradation Products

Objective: To separate, identify, and quantify this compound and its major degradation products.

Instrumentation:

  • HPLC system with a diode array detector (DAD) and a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: 254 nm and 280 nm.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Scan Mode: Full scan (m/z 50-500) for identification and Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: To be determined based on the mass of this compound and its expected degradation products.

Visualizations

degradation_pathway MDPA This compound Radical 3-Methyldiphenylaminyl Radical MDPA->Radical Oxidation (Radical Scavenging) Hydroxylated Hydroxylated Derivatives MDPA->Hydroxylated Direct Oxidation Nitrated Nitrated Derivatives MDPA->Nitrated Nitration N_Oxide N-Oxide MDPA->N_Oxide N-Oxidation Fragments Fragmentation Products (e.g., m-toluidine, aniline) MDPA->Fragments Thermal Cleavage Dimer Dimer/Polymer Radical->Dimer Dimerization Radical->Hydroxylated Further Oxidation experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Data Interpretation Acid Acid Hydrolysis HPLC_UV HPLC-UV Acid->HPLC_UV Base Base Hydrolysis Base->HPLC_UV Oxidation Oxidation LC_MS LC-MS/MS Oxidation->LC_MS Thermal Thermal GC_MS GC-MS Thermal->GC_MS Photo Photolytic Photo->LC_MS Quantify Quantify Degradants HPLC_UV->Quantify Pathway Elucidate Degradation Pathways LC_MS->Pathway Method Develop Stability- Indicating Method LC_MS->Method GC_MS->Pathway GC_MS->Method Method->Quantify start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo

Troubleshooting common issues in the scale-up of 3-Methyldiphenylamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 3-Methyldiphenylamine synthesis. The information is designed to help anticipate and manage common issues, ensuring process efficiency, product quality, and operational safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound production at scale?

A1: The most prevalent methods for industrial-scale synthesis of this compound are the Buchwald-Hartwig amination and the Ullmann condensation.[1] Both methods involve the cross-coupling of an aryl halide with an amine. Specifically, this can be the reaction of m-toluidine (B57737) with bromobenzene (B47551) or aniline (B41778) with 3-bromotoluene.[1]

Q2: What are the critical process parameters to monitor during the scale-up of a Buchwald-Hartwig amination for this compound synthesis?

A2: When scaling up a Buchwald-Hartwig amination, it is crucial to monitor and control the following parameters:

  • Reaction Temperature: Precise temperature control is vital to prevent side reactions and decomposition of the catalyst and product.

  • Reagent Addition Rate: Controlled addition of reagents, especially the base, can help manage the reaction exotherm.

  • Agitation Rate: Proper mixing is essential to ensure homogeneity, especially when using insoluble inorganic bases, preventing localized "hot spots" and ensuring efficient catalyst turnover.[2]

  • Inert Atmosphere: Strict exclusion of oxygen is necessary as the active Pd(0) catalyst is sensitive to air.

Q3: What types of impurities are commonly observed in this compound production?

A3: Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.

  • Organic Impurities: These can include unreacted starting materials (m-toluidine, bromobenzene, etc.), byproducts from side reactions (e.g., hydrodehalogenation of the aryl halide, double arylation), and degradation products.[3]

  • Inorganic Impurities: These may originate from catalysts (e.g., residual palladium or copper), reagents, and manufacturing equipment.[3]

  • Residual Solvents: Volatile organic compounds used as the reaction medium can remain in the final product.[3]

Q4: How can I effectively remove catalyst residues from the final product?

A4: Removal of palladium or copper residues is a critical purification step. Common methods include:

  • Filtration: The product mixture can be passed through celite or activated carbon to adsorb the metal catalyst.

  • Extraction: Aqueous washes with a suitable chelating agent can help extract the metal ions.

  • Crystallization: Recrystallization of the crude product can effectively remove both organic and inorganic impurities.

Q5: What are the safety considerations when scaling up the synthesis of this compound?

A5: Key safety considerations include:

  • Thermal Runaway: The cross-coupling reactions can be exothermic. A thorough understanding of the reaction calorimetry is essential to design an adequate cooling system and prevent a thermal runaway.[4]

  • Handling of Pyrophoric Reagents: Some reagents, like certain phosphine (B1218219) ligands or bases, can be pyrophoric and require careful handling under an inert atmosphere.

  • Solvent Safety: Use of flammable organic solvents requires appropriate grounding and bonding to prevent static discharge, as well as adequate ventilation.

  • Product Handling: this compound is a chemical irritant. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used.

Troubleshooting Guides

Problem 1: Low Reaction Yield
Possible Cause Diagnostic Check Suggested Solution
Catalyst Deactivation Analyze a sample of the reaction mixture for the presence of the active catalyst. Characterize the spent catalyst for poisons (e.g., sulfur, water).[5][6]Ensure all reagents and solvents are anhydrous and of high purity. Consider using a more robust catalyst or a pre-catalyst.[7] Implement a catalyst regeneration protocol if feasible.[6]
Sub-optimal Reaction Conditions Perform a Design of Experiments (DoE) at the lab scale to screen different bases, solvents, and temperatures.Optimize the reaction parameters based on the DoE results. A switch in solvent or base can significantly impact the yield.[8]
Incomplete Reaction Monitor the reaction progress using in-process controls (e.g., HPLC, GC).Increase the reaction time or temperature cautiously. Ensure efficient stirring to overcome mass transfer limitations.[2]
Poor Quality Raw Materials Analyze the purity of starting materials (m-toluidine, bromobenzene, etc.) and reagents.Source high-purity raw materials from a reliable supplier.[9][10]
Problem 2: High Levels of Impurities
Possible Cause Diagnostic Check Suggested Solution
Side Reactions Identify the structure of the major impurities using techniques like LC-MS or GC-MS.[11][12]Adjust reaction conditions to minimize the formation of specific byproducts. For example, lowering the temperature may reduce the rate of decomposition reactions.
Hydrodehalogenation Check for the presence of benzene (B151609) (from bromobenzene) in the reaction mixture.Ensure a strictly inert atmosphere. The presence of hydrogen sources can promote this side reaction.
Double Arylation Look for triarylamine impurities in the product.Use a slight excess of the amine coupling partner to favor the desired mono-arylation product.
Inefficient Purification Analyze the product after each purification step to assess the removal of impurities.Optimize the purification protocol. This may involve changing the recrystallization solvent, using a different adsorbent for chromatography, or adding an acidic/basic wash step.

Data Presentation

Table 1: Representative Buchwald-Hartwig Reaction Conditions for this compound Synthesis
ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃Pd(OAc)₂Buchwald Precatalyst
Ligand XPhosSPhostBuXPhos
Base NaOtBuK₂CO₃LHMDS
Solvent Toluene (B28343)DioxaneTHF
Temperature (°C) 10011080
Catalyst Loading (mol%) 1-22-30.5-1
Typical Yield (%) 85-9580-9090-98

Note: These are representative conditions and may require optimization for specific scale-up equipment and raw material quality.

Table 2: Common Impurities and their Typical Analytical Detection Methods
ImpurityPotential SourceAnalytical Method
m-ToluidineUnreacted starting materialHPLC, GC-MS
BromobenzeneUnreacted starting materialGC-MS
3,3'-Dimethyl-diphenylamineDimerization of m-toluidineHPLC, LC-MS
TriphenylamineReaction with aniline impurityHPLC, LC-MS
Palladium/CopperCatalyst residueICP-MS, AAS

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Reactor Setup: Charge an oven-dried, inerted reactor with the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Add anhydrous toluene to the reactor, followed by m-toluidine and bromobenzene.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L₂)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + R'₂NH - HX Amine_Complex Ar-Pd(II)(L₂)-NR'H Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'H (this compound) Reductive_Elimination->Product

Caption: Buchwald-Hartwig catalytic cycle for C-N bond formation.

Troubleshooting_Workflow_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity In_Process_Control Review In-Process Control Data Start->In_Process_Control Catalyst_Activity Investigate Catalyst Activity/Deactivation Start->Catalyst_Activity Impure_Materials Source High-Purity Materials Check_Purity->Impure_Materials Incomplete_Reaction Incomplete Reaction? In_Process_Control->Incomplete_Reaction Screen_Catalyst Screen Different Catalysts/ Ligands/Bases Catalyst_Activity->Screen_Catalyst End Yield Improved Impure_Materials->End Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Agitation) Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions->Catalyst_Activity No Side_Reactions->Optimize_Conditions Yes Optimize_Conditions->End Screen_Catalyst->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Identification and removal of common impurities in 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing common impurities in 3-Methyldiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities in this compound typically arise from the synthetic route used for its preparation, most commonly the Ullmann condensation or Buchwald-Hartwig amination. These impurities can be categorized as:

  • Unreacted Starting Materials:

  • Homocoupling Side Products:

    • Biphenyl (from bromobenzene coupling)

    • 3,3'-Dimethylbiphenyl (from 3-bromotoluene coupling)

  • Higher Order Amines:

    • Di(m-tolyl)amine

    • Diphenylamine (if aniline is a starting material)

  • Catalyst Residues:

    • Residual palladium or copper catalysts and their ligands.

  • Solvent Residues:

    • High-boiling point solvents used in the reaction, such as DMF or toluene.

Q2: My this compound sample is discolored (yellow to brown). What is the likely cause?

A2: Discoloration is often due to the presence of oxidized impurities or residual catalyst. Trace amounts of air-sensitive byproducts formed during the synthesis can also contribute to color. Purification via distillation or recrystallization can often resolve this issue.

Q3: Which analytical techniques are best suited for identifying impurities in this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.

  • GC-MS is excellent for identifying volatile and semi-volatile impurities such as unreacted starting materials and homocoupling byproducts.[1][2]

  • HPLC is well-suited for separating the main component from less volatile impurities and can be used for quantification.[3][4]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of unknown impurities if they can be isolated.

Q4: What is the most effective method for removing non-volatile impurities?

A4: For non-volatile impurities, such as higher-order amines or residual catalyst, vacuum distillation is highly effective. This compound has a high boiling point, allowing for the separation from less volatile substances under reduced pressure. Recrystallization is another powerful technique for removing impurities that have different solubility profiles from the desired product.

Troubleshooting Guides

Purification by Vacuum Distillation
Issue Possible Cause Troubleshooting Steps
Bumping or uneven boiling Insufficient agitation or lack of boiling chips.Ensure smooth boiling by using a magnetic stir bar or fresh boiling chips.
Product solidifying in the condenser Condenser temperature is too low. This compound has a melting point of ~30°C.Use a condenser with a jacket and circulate water at a temperature above the melting point of the product (e.g., 35-40°C).
Poor separation of impurities Inefficient distillation column or incorrect vacuum pressure.Use a fractionating column (e.g., Vigreux) to improve separation efficiency. Ensure the vacuum is stable and within the optimal range for the boiling points of the components.
Product decomposition Distillation temperature is too high.Reduce the distillation temperature by applying a higher vacuum. Ensure the heating mantle is not set to an excessively high temperature.
Purification by Recrystallization
Issue Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Consider using a different solvent or a co-solvent system.
No crystals form upon cooling Too much solvent was used, or the solution is not saturated.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal of this compound can also be effective.
Low recovery of purified product The product has significant solubility in the cold solvent. The chosen solvent is not optimal.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the collected crystals. Re-evaluate the choice of solvent.
Impurities co-precipitate with the product The cooling was too rapid, trapping impurities. The impurity has similar solubility to the product.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. Consider a different solvent in which the impurity is more soluble.

Data Presentation

The following table presents representative data for the purification of a crude this compound sample.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Vacuum Distillation ~90>9980-90Highly effective for removing non-volatile and some volatile impurities. Yield can be optimized by minimizing the hold-up volume in the distillation apparatus.
Recrystallization (Ethanol/Water) ~90>9875-85Effective for removing impurities with different solubility profiles. The solvent ratio and cooling rate are critical to prevent oiling out and maximize yield.
Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) ~90>99.560-75Provides the highest purity but is less practical for large-scale purification due to higher solvent consumption and lower yield.

Note: The data in this table is illustrative and based on typical outcomes for the purification of substituted diphenylamines. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude this compound in a suitable volatile solvent like dichloromethane (B109758) or toluene.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 300 °C.

      • Hold at 300 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 amu.

  • Data Analysis: Identify the main peak corresponding to this compound (m/z 183.25). Analyze the other peaks by comparing their mass spectra with spectral libraries (e.g., NIST) to identify potential impurities.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap and a pressure gauge.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvents or starting materials) in a separate receiving flask.

    • As the temperature rises, the main fraction of this compound will begin to distill. Collect the fraction that distills at the expected boiling point at the given pressure (e.g., ~141 °C at 10 mmHg).

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

    • Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.

  • Purity Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system. A mixture of ethanol (B145695) and water is often effective for diarylamines. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Crude_3MDPA Crude this compound Analytical_Techniques Analytical Techniques (GC-MS, HPLC) Crude_3MDPA->Analytical_Techniques Sample Purification_Method Select Purification Method (Distillation, Recrystallization) Crude_3MDPA->Purification_Method Purify Impurity_Profile Impurity Profile Identified Analytical_Techniques->Impurity_Profile Data Impurity_Profile->Purification_Method Informs Selection Pure_3MDPA Pure this compound Purification_Method->Pure_3MDPA Yields Pure_3MDPA->Analytical_Techniques Verify Purity

Caption: Workflow for the identification and removal of impurities from this compound.

Troubleshooting_Logic Start Crude Product Purity < 95% Check_Volatility Are impurities volatile? Start->Check_Volatility Vacuum_Distillation Perform Vacuum Distillation Check_Volatility->Vacuum_Distillation  Yes Check_Solubility Do impurities have different solubility? Check_Volatility->Check_Solubility  No Final_Product Pure Product Purity > 99% Vacuum_Distillation->Final_Product Recrystallization Perform Recrystallization Check_Solubility->Recrystallization  Yes Column_Chromatography Consider Column Chromatography Check_Solubility->Column_Chromatography  No / Complex  Mixture Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Enhancing the Efficiency of 3-Methyldiphenylamine as a Polymer Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of 3-Methyldiphenylamine as a polymer additive. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation and evaluation of this compound in polymer matrices.

Issue Potential Cause Recommended Action
Poor Dispersion of this compound - Incompatibility between the polar additive and non-polar polymer.- Agglomeration of the additive powder.- Insufficient mixing energy or time.- Consider the use of a compatibilizer or a surface treatment for the additive.- Ensure the additive is a fine, free-flowing powder before incorporation.- Optimize mixing parameters (e.g., increase screw speed, mixing time, or temperature within the polymer's processing window).- Masterbatching the additive in a compatible carrier resin can improve dispersion in the final compound.[1]
Discoloration (Yellowing/Pinking) of the Polymer - Over-oxidation of the phenolic components of the antioxidant during high-temperature processing.[2]- Reaction with environmental pollutants like nitrogen oxides (NOx).[2]- Interaction with other additives in the formulation.- Optimize processing temperatures to the lower end of the effective range.[2]- Minimize residence time in the extruder or molding machine.[2]- Ensure adequate ventilation to reduce exposure to combustion fumes.- Evaluate the compatibility of this compound with all other additives in the formulation.
"Blooming" or Surface Migration of the Additive - The concentration of this compound exceeds its solubility limit in the polymer.[3]- Low molecular weight of the additive allows for easier migration to the surface.[3]- Post-processing storage at elevated temperatures.- Reduce the concentration of this compound to below its saturation point in the specific polymer.- Consider using a higher molecular weight antioxidant or a polymeric antioxidant.- Store finished parts in a controlled, cool environment.
Inconsistent Antioxidant Performance (Variable OIT Results) - Non-uniform dispersion of the additive.- Degradation of the additive during processing.- Contamination of the polymer or additive.- Improve dispersion using the methods mentioned above.- Use a processing stabilizer (secondary antioxidant) like a phosphite (B83602) to protect the primary antioxidant during high-temperature processing.[4]- Ensure all materials and equipment are clean and dry before use.
Antagonistic Effects with Other Additives - Chemical reactions between this compound and other components (e.g., some hindered amine light stabilizers (HALS)).[5]- Certain fillers, like carbon black, can sometimes interact with and reduce the effectiveness of amine antioxidants.[6]- Conduct a thorough literature review or preliminary compatibility studies before combining additives.- Evaluate the performance of the complete additive package, not just individual components.- If antagonism is suspected, consider alternative stabilizers or a different combination of additives.

Frequently Asked Questions (FAQs)

1. What is the primary function of this compound in polymers?

This compound functions as a primary antioxidant, specifically a radical scavenger.[7] During polymer degradation, highly reactive free radicals are formed. This compound can donate a hydrogen atom to these radicals, neutralizing them and terminating the degradation chain reaction.[7][8] This action helps to protect the polymer from degradation caused by heat and oxygen, thereby preserving its mechanical and physical properties.[4]

2. How can I enhance the antioxidant efficiency of this compound?

The efficiency of this compound can often be enhanced through synergistic combinations with other types of antioxidants.[9] For instance, using it in conjunction with a secondary antioxidant, such as a phosphite or a thioester, can provide a more comprehensive stabilization package.[4] The secondary antioxidant works by decomposing hydroperoxides, which are precursors to free radicals, thus protecting the primary antioxidant (this compound) and allowing it to be more effective in scavenging radicals.[4]

3. What are the typical loading levels for this compound in polymers?

Typical dosage levels for antioxidants like this compound can range from 0.1% to 1.5% by weight, depending on the polymer type, the processing conditions, and the desired level of long-term stability.[2] It is crucial to determine the optimal concentration through experimental trials, as exceeding the solubility limit can lead to issues like blooming.[3]

4. Can this compound be used in food-contact applications?

The suitability of any polymer additive for food-contact applications is strictly regulated by governmental agencies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). It is imperative to consult the specific regulations and the manufacturer's documentation to determine if this compound is approved for the intended food-contact application and at what concentration.

5. How does processing temperature affect the performance of this compound?

High processing temperatures can accelerate the consumption of the antioxidant, potentially leading to its depletion before the polymer part is even in service.[2] Excessive heat can also cause the "over-oxidation" of the antioxidant, which can lead to discoloration of the polymer.[2] Therefore, it is essential to use the minimum processing temperature required for proper melt flow and to minimize the residence time of the molten polymer at high temperatures.

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT)

Objective: To assess the thermal-oxidative stability of a polymer stabilized with this compound using Differential Scanning Calorimetry (DSC). A longer OIT indicates greater stability.[10]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum or copper)

  • Analytical balance

  • Nitrogen and Oxygen (or air) gas supply with precise flow control

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample containing this compound into a sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating under Inert Atmosphere: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).[10]

  • Isothermal Hold (Inert): Once the isothermal temperature is reached, hold the sample at this temperature for 5 minutes to allow for thermal equilibrium.

  • Gas Switching: Switch the purge gas from nitrogen to oxygen (or air) at the same flow rate. This point marks the beginning of the OIT measurement (time zero).

  • Isothermal Hold (Oxidative): Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic peak, indicating the onset of oxidation, is observed.

  • Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.[11]

Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to degrade and to assess its volatility.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (platinum or ceramic)

  • Analytical balance

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a TGA sample pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[6]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of weight loss, which corresponds to the degradation or volatilization of the additive. This information is crucial for ensuring that the polymer processing temperature does not exceed the thermal stability of the additive.

Data Presentation

The following tables provide a conceptual framework for how to organize and present quantitative data from experiments evaluating the performance of this compound.

Table 1: Oxidative Induction Time (OIT) of Polypropylene with Varying Concentrations of this compound

Concentration of this compound (wt%)OIT at 200°C (minutes)
0.0 (Control)3.5
0.125.8
0.248.2
0.375.6

Table 2: Thermal Stability of this compound (TGA Data)

ParameterValue
Onset of Decomposition (5% weight loss)~250°C
Temperature at Maximum Rate of Decomposition~300°C
Residual Weight at 600°C< 1%

Visualizations

experimental_workflow_oit cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis start Weigh 5-10 mg of polymer sample heat_n2 Heat to 200°C in Nitrogen start->heat_n2 Place in DSC hold_n2 Isothermal Hold (5 min) heat_n2->hold_n2 switch_o2 Switch to Oxygen (Time = 0) hold_n2->switch_o2 hold_o2 Isothermal Hold in Oxygen switch_o2->hold_o2 end Determine OIT from Exothermic Peak Onset hold_o2->end Oxidation Occurs

Caption: Experimental workflow for determining Oxidative Induction Time (OIT).

antioxidant_mechanism P_radical Polymer Radical (P•) PH Stabilized Polymer (PH) P_radical->PH H• donation AH This compound (AH) A_radical Antioxidant Radical (A•) (Stable) AH->A_radical donates H•

Caption: Radical scavenging mechanism of this compound.

synergistic_effect cluster_primary Primary Antioxidant cluster_secondary Secondary Antioxidant cluster_degradation Degradation Pathway primary_ao This compound (Radical Scavenger) free_radicals Free Radicals (R•, RO•, ROO•) primary_ao->free_radicals Scavenges secondary_ao Phosphite / Thioester (Hydroperoxide Decomposer) hydroperoxides Hydroperoxides (ROOH) secondary_ao->hydroperoxides Decomposes hydroperoxides->free_radicals Decomposition degraded_polymer Degraded Polymer free_radicals->degraded_polymer Chain Scission polymer Polymer polymer->hydroperoxides Oxidation

Caption: Synergistic effect of primary and secondary antioxidants.

References

Overcoming performance limitations of 3-Methyldiphenylamine-based dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyldiphenylamine-based dyes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you address and overcome common performance limitations.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Section 1: Aggregation-Caused Quenching (ACQ) and Solubility

Q1: My fluorescence signal is strong in dilute solutions but disappears at higher concentrations or in the solid state. What is happening?

A1: This phenomenon is likely Aggregation-Caused Quenching (ACQ).[1][2] Many planar, π-conjugated dye molecules, including derivatives of diphenylamine, tend to stack together (form π-π interactions) at high concentrations or in poor solvents.[3] This close proximity creates non-radiative decay pathways that quench fluorescence, causing a significant drop in the fluorescence quantum yield.[1] This is a common issue for luminophores used as solid films in practical applications.

Q2: How can I confirm that the loss of fluorescence is due to ACQ?

A2: You can perform a concentration-dependent fluorescence study. Measure the fluorescence intensity of your dye at various concentrations. If the intensity increases linearly at low concentrations but then plateaus or decreases at higher concentrations, it strongly indicates ACQ.[1] Comparing the fluorescence of the dye in a dilute solution to its fluorescence in a solid film can also reveal the extent of quenching.[1]

Q3: What strategies can I use to overcome ACQ and improve solubility?

A3: Several strategies can mitigate ACQ:

  • Introduce Bulky Substituents: Attaching bulky groups to the dye's molecular structure can sterically hinder the close packing of molecules, preventing the π-π interactions that lead to quenching.[1]

  • Co-assembly with Molecular Barriers: Mixing the dye with an inert "molecular barrier" molecule, such as octafluoronaphthalene (B166452) (OFN), during aggregation or crystallization can disrupt the dye's self-aggregation and enhance the photoluminescence quantum yield (PLQY).[1][2]

  • Nanoparticle Encapsulation: Encapsulating the hydrophobic dye within the core of polymer nanoparticles can physically separate individual dye molecules, preserving their fluorescence in aqueous environments.[1]

  • Covalent Bonding: Covalently bonding the colorant to a branched polyesteramide can enhance solubility in both water and organic solvents.[4]

Q4: Is there quantitative data on the effectiveness of these mitigation strategies?

A4: Yes, studies on other polycyclic aromatic hydrocarbons (PAHs) demonstrate significant improvements by preventing aggregation. While specific data for this compound dyes may vary, the principles are transferable.

Mitigation StrategyDye System (Example)Initial PLQY (Aggregated)Final PLQY (Mitigated)Fold IncreaseReference
Co-assembly with OFNPerylene (Per)LowEnhanced474%[2]
Co-assembly with OFNCoronene (Cor)LowEnhanced582%[2]
TPE AttachmentTriphenylamine (TPA)0.42%91.6%21810% (218-fold)

Data adapted from studies on other aromatic systems for illustrative purposes.

Section 2: Photostability and Photobleaching

Q1: My fluorescent signal fades rapidly during imaging. How can I improve the photostability of my dye?

A1: The irreversible loss of fluorescence due to light exposure is called photobleaching.[5] To minimize this:

  • Reduce Excitation Light: Use the lowest possible light intensity and shortest exposure time necessary to acquire a good signal.[5][6]

  • Use Anti-Fade Reagents: Mount your samples in a commercially available anti-fade mounting medium, which often contains antioxidants to reduce photobleaching.[5][7]

  • Optimize the Environment: The local chemical environment can affect photostability. Ensure your buffer is free of oxidizing or reducing agents.[6] The choice of solvent can also influence the rate of photodegradation.[6]

  • Thioether Editing: If using self-labeling protein tags, be aware that proximal thioether groups can negatively affect the photostability of some dyes.[8]

Q2: Are there any general indicators of a dye's photostability?

A2: A key metric is the number of photons a dye molecule can absorb on average before it is bleached.[9] Dyes with higher photostability can withstand higher laser powers and longer exposure times, which is critical for advanced techniques like STED microscopy.[10] Some dyes, like the Alexa Fluor series, are specifically engineered for high photostability.[11][12]

Section 3: High Background and Low Signal-to-Noise Ratio

Q1: I'm observing high background fluorescence across my entire sample. What are the common causes and solutions?

A1: High background can obscure your signal and has several potential sources:[13]

  • Excess Unbound Dye: This is the most common cause.[13]

    • Solution: Increase the number and duration of wash steps after staining to remove unbound fluorophores.[7][13] Washing cells 3-4 times for 5 minutes each is a good practice.[7]

  • Suboptimal Dye Concentration: Using too much dye increases non-specific binding.[5][13]

    • Solution: Perform a titration experiment to find the lowest dye concentration that provides a strong specific signal with minimal background.[5][13]

  • Autofluorescence: The sample itself (cells, tissue) may have endogenous molecules that fluoresce.[13][14]

    • Solution: After fixation, you can treat samples with a chemical quenching agent like sodium borohydride (B1222165) or use a commercial reagent like TrueBlack®.[15] Another approach is to computationally subtract the autofluorescence spectrum from your stained sample's image.[7]

  • Imaging Medium: Some culture media, particularly those with phenol (B47542) red, are fluorescent.[7][13]

    • Solution: Image your cells in an optically clear buffered saline solution (like PBS) or a phenol red-free, background-reducing medium (like FluoroBrite™ DMEM).[7][13]

Q2: My dye seems to be binding non-specifically to cellular components or the coverslip. How can I improve specificity?

A2: Non-specific binding can be a significant issue, with some studies showing that up to a third of antibody-based drugs exhibit off-target binding.[16] For fluorescent dyes, this can be caused by hydrophobic or electrostatic interactions.

  • Blocking: For immunofluorescence, incubate the cells with a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for at least one hour to block non-specific binding sites.[15]

  • Optimize Incubation Time: Reduce the staining incubation time to minimize the chance for non-specific binding to occur.[5]

  • Adjust Buffer Composition: The pH and ionic strength of your buffers can influence non-specific interactions. Ensure you are using a well-buffered solution like PBS.

Section 4: Environmental Sensitivity

Q1: Do pH and buffer composition affect the performance of this compound-based dyes?

A1: Yes, the performance of many organic dyes is sensitive to the local chemical environment.

  • pH Sensitivity: The pH of the solution can alter the protonation state of a dye, which can change its absorption and emission spectra, quantum yield, and stability.[6] For example, the fluorescence of some dyes is highly dependent on pH over a broad range (pH 4-9).[12] It is critical to use a buffer system that maintains a stable pH optimal for your specific dye.[6] In textile dyeing, for instance, a buffered system at pH 11 can yield the best results for certain reactive dyes.[17]

  • Buffer Composition: The chemical composition of the buffer itself can be important. For example, in studies on skin, different buffers at the same pH (e.g., pH 4 citrate (B86180) vs. pH 4 glycolate) had different effects on the tissue's barrier function and inflammation response.[18] While not directly a dye-related issue, this illustrates that buffer components can have unintended biological effects that may confound experimental results.

Visualizations and Workflows

TroubleshootingWorkflow Start Low or No Fluorescence Signal CheckConcentration Is Dye Concentration Optimal? Start->CheckConcentration CheckAggregation Is Dye Aggregating? (ACQ) CheckConcentration->CheckAggregation Yes ActionTitrate Perform Concentration Titration (Protocol 1) CheckConcentration->ActionTitrate No CheckBleaching Is Photobleaching Occurring? CheckAggregation->CheckBleaching No ActionMitigateACQ Mitigate ACQ (e.g., Encapsulation) CheckAggregation->ActionMitigateACQ Yes CheckEnvironment Is Buffer/pH Correct? CheckBleaching->CheckEnvironment No ActionReduceBleaching Use Anti-Fade & Reduce Light Exposure CheckBleaching->ActionReduceBleaching Yes ActionCheckBuffer Verify Buffer pH and Composition CheckEnvironment->ActionCheckBuffer No Result Improved Signal CheckEnvironment->Result Yes ActionTitrate->Result ActionMitigateACQ->Result ActionReduceBleaching->Result ActionCheckBuffer->Result

Caption: Troubleshooting workflow for low fluorescence signal.

ACQ_Mitigation cluster_problem Problem cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Problem Aggregation-Caused Quenching (ACQ) (π-π stacking leads to low fluorescence) S1 Covalent Modification (Add bulky groups) Problem->S1 Apply Strategy S2 Nanoparticle Encapsulation (Isolate dye molecules) Problem->S2 Apply Strategy S3 Co-Assembly (Mix with molecular barriers) Problem->S3 Apply Strategy Outcome Isolated Dyes in Aggregated State (High Fluorescence) S1->Outcome S2->Outcome S3->Outcome

Caption: Logical workflow for addressing aggregation-caused quenching.

StainingWorkflow P0 1. Cell Preparation (Plate cells on coverslips) P1 2. Fixation (Optional) (e.g., 4% PFA for 15 min) P0->P1 P2 3. Permeabilization (Optional) (e.g., 0.1% Triton X-100 for 10 min) P1->P2 P3 4. Wash (3x with PBS) P2->P3 P4 5. Staining (Incubate with dye solution) P3->P4 P5 6. Final Washes (3-4x with imaging medium) P4->P5 P6 7. Imaging (Fluorescence Microscope) P5->P6

Caption: Experimental workflow for a general cell staining protocol.

Experimental Protocols

Protocol 1: Titration of Dye for Optimal Concentration in Fixed Cells

This protocol helps determine the optimal dye concentration that maximizes the signal-to-noise ratio.[5]

  • Cell Preparation: Seed cells in a 96-well imaging plate or on coverslips and culture to the desired confluency.

  • Fixation: Gently wash cells twice with Phosphate Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[5][15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[5][15]

  • Permeabilization (if required for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[5][15] Wash three times with PBS for 5 minutes each.[15]

  • Dye Dilution: Prepare a series of dye dilutions in PBS (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). A starting range between 0.1 µM and 5 µM is typical.[5]

  • Staining: Add the different dye dilutions to the wells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[5]

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter set. Use identical acquisition settings for all conditions.

  • Analysis: Quantify the mean fluorescence intensity of the target structure and a background region for each concentration. The optimal concentration is the one that provides the best signal-to-noise ratio.[5]

Protocol 2: General Staining Protocol for Live Cultured Cells

This protocol provides a general workflow for staining live, adherent cells.[7]

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Prepare Staining Solution: Dilute the this compound-based dye to the pre-optimized final concentration (determined from Protocol 1) in warm, phenol red-free imaging medium (e.g., FluoroBrite™ DMEM).[7][13]

  • Wash: Gently wash the cells twice with the pre-warmed imaging medium to remove any residual culture medium.[7]

  • Staining: Remove the wash buffer and add the dye-containing imaging medium to the cells.

  • Incubation: Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C in a humidified incubator. Ensure the samples are protected from light.

  • Final Washes: Remove the staining solution and wash the cells 3-4 times with warm imaging medium. An incubation of 5 minutes during each wash can help ensure complete removal of unbound probe.[7]

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with a live-cell incubation chamber and the appropriate filter sets.

Protocol 3: Mitigating ACQ via Nanoparticle Encapsulation

This protocol describes a nanoprecipitation method to encapsulate a hydrophobic dye within a polymer matrix to prevent aggregation in aqueous solutions.[1]

  • Dissolution: Dissolve the this compound-based dye and an amphiphilic polymer (e.g., P123) in a good organic solvent where both are soluble (e.g., Tetrahydrofuran - THF).

  • Injection: Rapidly inject the dye/polymer solution into a poor solvent (e.g., vigorously stirring deionized water). The volume of the poor solvent should be significantly larger (e.g., 10x) than the injected solvent.

  • Nanoparticle Formation: The rapid change in solvent polarity will cause the hydrophobic components to collapse, forming nanoparticles with the dye encapsulated in the core and the hydrophilic parts of the polymer stabilizing the surface.

  • Solvent Evaporation: Allow the organic solvent (THF) to evaporate by stirring the solution open to the air for several hours or by using a rotary evaporator.

  • Purification: Purify the resulting fluorescent nanoparticle suspension to remove any remaining free dye or polymer, for example, by using dialysis against deionized water.

  • Characterization: Confirm successful encapsulation by measuring the fluorescence of the nanoparticle suspension. The signal should be bright, indicating that ACQ has been successfully overcome.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 3-Methyldiphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing challenges related to catalyst deactivation and regeneration in the synthesis of 3-Methyldiphenylamine. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your synthetic procedures and extending the life of your catalysts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on catalyst performance and longevity. The synthesis of this compound is typically achieved through C-N cross-coupling reactions such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed). The troubleshooting guide is categorized based on the type of catalytic system used.

Ullmann Condensation (Copper-Catalyzed)

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Inactive Catalyst: The copper(I) catalyst (e.g., CuI, CuBr) may have oxidized to inactive copper(II) species.- Use a fresh batch of high-purity copper(I) salt. - Activate the catalyst in situ by adding a mild reducing agent. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Ligand Degradation: The ligand (e.g., L-proline, 1,10-phenanthroline) may have decomposed under the reaction conditions.- Screen different ligands to find one that is more stable at the required reaction temperature. - Lower the reaction temperature if possible, though this may require longer reaction times.
Inappropriate Base: The base (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough or may be poisoning the catalyst.- Screen a variety of bases to find the optimal one for your specific substrate combination. - Ensure the base is anhydrous, as water can interfere with the reaction.
Reaction Temperature Too Low: Ullmann reactions often require elevated temperatures to proceed efficiently.- Incrementally increase the reaction temperature, while monitoring for any signs of reactant or product decomposition.

Issue 2: Reaction Stalls Before Completion

Potential CauseSuggested Solution
Product Inhibition: The this compound product may be coordinating to the copper catalyst and inhibiting its activity.- Consider a continuous flow setup where the product is removed from the reaction mixture as it is formed. - A different ligand system may be less susceptible to product inhibition.
Catalyst Precipitation: The active copper species may be precipitating out of the solution.- Ensure the chosen solvent effectively solubilizes the catalytic species at the reaction temperature. - A change in ligand may improve the solubility and stability of the catalyst.
Buchwald-Hartwig Amination (Palladium-Catalyzed)

Issue 1: Formation of Black Precipitate (Palladium Black)

Potential CauseSuggested Solution
Catalyst Agglomeration: The active Pd(0) species has aggregated into inactive palladium black.[1]- Increase Ligand-to-Palladium Ratio: A higher concentration of the phosphine (B1218219) ligand can help stabilize the Pd(0) species and prevent aggregation.[1] - Lower Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst.[1] - Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are often more effective at stabilizing the palladium catalyst.
Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete.[1]- Use a more reliable Pd(0) source or a pre-formed Pd(0) catalyst. - Ensure the reaction conditions are suitable for the reduction of the pre-catalyst.

Issue 2: Low Yield or Slow Reaction Rate

Potential CauseSuggested Solution
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen.[1]- Perform the reaction under strictly anaerobic conditions. - Use degassed solvents.
Inappropriate Base: The choice of base is critical in the Buchwald-Hartwig reaction.- Screen different bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃. The optimal base can depend on the specific substrates and ligand used.
Catalyst Poisoning: Impurities in the starting materials or solvents can poison the palladium catalyst.- Purify all reactants and solvents before use. Common poisons include sulfur compounds and other coordinating species.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in this compound synthesis?

A1: The most common causes of catalyst deactivation can be broadly categorized into three types:

  • Poisoning: This occurs when impurities in the reaction mixture, such as sulfur or halogen compounds, strongly bind to the active sites of the catalyst, rendering them inactive.[1][2][3]

  • Fouling or Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores, preventing reactants from reaching them.[2] This is more common in high-temperature reactions.

  • Thermal Degradation (Sintering): At high temperatures, the small metal particles of the catalyst can agglomerate into larger particles, which reduces the active surface area and, consequently, the catalytic activity. This process is generally irreversible.[2][3]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A systematic approach can help identify the cause of deactivation:

  • Analyze Reactants and Solvents: Use techniques like GC-MS or elemental analysis to check for potential poisons in your starting materials and solvents.

  • Characterize the Spent Catalyst: Techniques such as Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) can quantify the amount of coke on the catalyst.[3] X-ray Photoelectron Spectroscopy (XPS) can provide information about the oxidation state of the metal, and Transmission Electron Microscopy (TEM) can reveal changes in particle size due to sintering.

  • Review Reaction Conditions: Consistently high reaction temperatures may suggest thermal degradation, while a sudden drop in activity after introducing a new batch of reagent could point to poisoning.

Q3: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?

A3: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.

  • Coking: Deactivation by coke can often be reversed by controlled oxidation to burn off the carbon deposits.[4]

  • Poisoning: If the poison is reversibly bound, it may be removed by washing the catalyst with a suitable solvent or a dilute acid/base solution.

  • Sintering: Deactivation due to sintering is generally irreversible. In such cases, the catalyst will need to be replaced.[3]

Q4: What is a typical catalyst lifetime I can expect in these reactions?

A4: The lifetime of a catalyst is highly dependent on the specific reaction conditions, the purity of the reagents, and the nature of the catalyst itself. For C-N cross-coupling reactions, catalyst turnover numbers (TONs) can range from a few hundred to several thousand before significant deactivation is observed. For industrial processes, catalysts are expected to be stable for extended periods, and regeneration protocols are often integrated into the overall process.

Quantitative Data on Catalyst Performance and Deactivation

While specific quantitative data for this compound synthesis is limited in the public domain, the following tables provide representative data from closely related N-arylation reactions to serve as a benchmark for performance expectations.

Table 1: Performance of Copper Catalysts in N-Arylation of Amines

Catalyst SystemSubstratesTemp (°C)Time (h)Yield (%)TON (Turnover Number)Reference
CuI / L-prolineAniline + Iodobenzene1102485~17Adapted from literature
CuO NanoparticlesImidazole + Iodobenzene1101295~19Adapted from literature
Cu₂O / ZnOAniline + Bromobenzene1301092~92Adapted from literature

Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination

Catalyst SystemSubstratesTemp (°C)Time (h)Yield (%)TON (Turnover Number)Reference
Pd(OAc)₂ / XPhosm-toluidine (B57737) + Chlorobenzene1001698~98Adapted from literature
Pd₂(dba)₃ / SPhosAniline + Bromobenzene80895~95Adapted from literature
[Pd(cinnamyl)Cl]₂ / DavePhosm-toluidine + Aryl BromideRT2490~90Adapted from literature

Table 3: Catalyst Deactivation and Regeneration Efficiency (Illustrative Examples)

Catalyst SystemDeactivation CauseActivity Loss (%)Regeneration MethodActivity Recovered (%)Reference
Pd/CCoking40% after 5 cyclesOxidative treatment (Air, 300°C)~90% of initial activity[4]
Cu₂O/TiO₂Fouling25% over 24hWashing with dioxane~88% of initial activity
Pd(OH)₂/CPore blockage>90% after 1 useWashing with Chloroform/Acetic Acid>70% for 3 cycles[5]

Experimental Protocols

Protocol 1: General Procedure for Ullmann Synthesis of this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reactants: Add m-toluidine (1 equivalent), an aryl halide (e.g., bromobenzene, 1.2 equivalents), and a high-boiling point aprotic solvent (e.g., DMF, DMSO, or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Synthesis of this compound
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.5 equivalents).

  • Addition of Reactants: Add m-toluidine (1.2 equivalents), an aryl halide (e.g., chlorobenzene, 1 equivalent), and an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 3: Regeneration of a Palladium Catalyst Deactivated by Coking

This protocol is a general method for regenerating a supported palladium catalyst (e.g., Pd/C) that has been deactivated by the deposition of carbonaceous materials.

  • Catalyst Recovery: After the reaction, filter the heterogeneous catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst thoroughly with a solvent that dissolves the reactants and products but not the catalyst (e.g., toluene, followed by a more polar solvent like ethanol) to remove any adsorbed organic species.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove residual solvent.

  • Oxidative Treatment (Calcination):

    • Place the dried, deactivated catalyst in a tube furnace.

    • Pass a stream of diluted air or an oxygen/nitrogen mixture (e.g., 5% O₂) over the catalyst.

    • Slowly ramp the temperature to 300-400 °C. Caution: The combustion of coke is exothermic. A slow heating rate and a dilute oxidant stream are crucial to prevent overheating, which can cause irreversible sintering of the catalyst.

    • Hold the catalyst at the target temperature for 2-4 hours, or until the combustion of coke is complete (this can be monitored by analyzing the off-gas for CO₂).

  • Cooling: Cool the catalyst down to room temperature under a flow of inert gas (e.g., nitrogen or argon).

  • Reduction (Re-activation): The palladium on the catalyst will be in an oxidized state (PdO) after the oxidative treatment. To restore its catalytic activity, it must be reduced back to Pd(0).

    • In the same tube furnace, switch the gas flow to a stream of diluted hydrogen (e.g., 5% H₂ in N₂).

    • Heat the catalyst to 150-200 °C and hold for 2-4 hours.

  • Final Cooling and Storage: Cool the catalyst to room temperature under an inert gas atmosphere. The regenerated catalyst should be stored under an inert atmosphere until its next use.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in troubleshooting and managing catalyst performance in this compound synthesis.

Catalyst_Deactivation_Troubleshooting cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting cluster_remediation Remediation Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Run_Reaction Run Reaction Reaction_Setup->Run_Reaction Monitor_Performance Monitor Performance Run_Reaction->Monitor_Performance Product_Isolation Product Isolation Monitor_Performance->Product_Isolation Good Performance Low_Yield Low Yield / Stalled Reaction Monitor_Performance->Low_Yield Poor Performance Identify_Cause Identify Cause of Deactivation Low_Yield->Identify_Cause Poisoning Poisoning Identify_Cause->Poisoning Coking Coking Identify_Cause->Coking Sintering Sintering Identify_Cause->Sintering Optimize_Conditions Optimize Reaction Conditions Poisoning->Optimize_Conditions Purify Reagents Regenerate_Catalyst Regenerate Catalyst Coking->Regenerate_Catalyst Replace_Catalyst Replace Catalyst Sintering->Replace_Catalyst Regenerate_Catalyst->Run_Reaction Reuse Catalyst Replace_Catalyst->Reaction_Setup New Catalyst Batch Optimize_Conditions->Reaction_Setup Implement Changes Catalyst_Regeneration_Workflow Start Spent Catalyst (Deactivated by Coking) Wash Wash with Solvents (e.g., Toluene, Ethanol) Start->Wash 1. Remove Adsorbed Organics Dry Dry in Vacuum Oven Wash->Dry 2. Remove Solvents Oxidize Oxidative Treatment (Dilute Air, 300-400°C) Dry->Oxidize 3. Burn off Coke Cool_Inert Cool under Inert Gas (e.g., Nitrogen) Oxidize->Cool_Inert 4. Prevent Re-oxidation Reduce Reduction (Dilute H₂, 150-200°C) Cool_Inert->Reduce 5. Re-activate Metal (e.g., PdO to Pd) End Regenerated Catalyst (Ready for Reuse) Reduce->End 6. Cool and Store

References

Managing thermal stability and decomposition of 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the thermal stability and decomposition of 3-Methyldiphenylamine during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the known thermal properties of this compound?

PropertyValueSource
Melting Point29 - 30 °C[1]
Boiling Point315 °C @ 724 mmHg
Flash Point>110 °C (>230 °F)
Autoignition Temperature634 °C (for Diphenylamine)[2]

Q2: What are the expected decomposition products of this compound?

A2: The primary hazardous decomposition products formed upon heating this compound are carbon monoxide, carbon dioxide, and oxides of nitrogen.[2][3]

Q3: What are the recommended storage and handling conditions to ensure the thermal stability of this compound?

A3: To maintain the integrity and stability of this compound, it is recommended to:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from strong oxidizing agents and strong acids, as these are incompatible materials.[1]

  • Protect the compound from light.[2][3]

  • Avoid prolonged exposure to elevated temperatures.

Q4: What safety precautions should be taken when heating this compound?

A4: When working with this compound at elevated temperatures, it is crucial to:

  • Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or decomposition products.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Be aware that fine dust of similar compounds like diphenylamine (B1679370) can form explosive mixtures with air.[4] While this compound is a low-melting solid, this is a relevant consideration if handling it as a powder.

  • In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam as extinguishing media.[2]

Section 2: Troubleshooting Guides for Thermal Analysis

This section provides guidance on common issues that may be encountered during the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Noisy Baseline - Unstable gas flow rate.- Contamination in the furnace or on the balance.- External vibrations.- Ensure a constant and appropriate purge gas flow rate.- Clean the furnace and balance components according to the instrument manual.- Place the TGA instrument on a vibration-dampening table.
Irreproducible Decomposition Temperatures - Inconsistent heating rate.- Variation in sample mass or preparation.- Sample reacting with the sample pan.- Use a consistent and appropriate heating rate for all experiments.- Use a consistent sample mass (typically 5-10 mg) and ensure uniform packing in the pan.- Use an inert sample pan (e.g., alumina (B75360) or platinum).
Unexpected Weight Loss at Low Temperatures - Presence of residual solvent or moisture.- Sublimation of the sample.- Dry the sample thoroughly under vacuum before analysis.- Perform a TGA-MS or Pyrolysis-GC-MS analysis to identify the evolved gases. Consider using a sealed pan with a pinhole lid to suppress sublimation.
Differential Scanning Calorimetry (DSC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Broad or Distorted Melting Peak - Impurities in the sample.- Poor thermal contact between the sample and the pan.- Heating rate is too high.- Purify the sample if necessary.- Ensure the sample is evenly spread at the bottom of the pan.- Use a lower heating rate (e.g., 2-5 °C/min).
Baseline Shift at an Unexpected Temperature - Instrument artifact.- A subtle thermal event like a glass transition.- Run a baseline with empty pans to check for instrument-related shifts.- Analyze the sample using Modulated DSC (MDSC) to confirm if it is a reversible thermal event.
Exothermic Event Before Decomposition - Oxidative degradation.- Crystallization of an amorphous phase.- Ensure a consistent and high-purity inert gas purge.- Cool the sample from the melt at a controlled rate to observe crystallization behavior.

Section 3: Experimental Protocols

The following are generalized protocols for conducting TGA and DSC analysis on this compound. Instrument-specific parameters should be optimized by the user.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials:

  • This compound sample

  • TGA instrument

  • Alumina or platinum sample pans

  • High-purity nitrogen gas (or other inert gas)

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply.

    • Perform any necessary calibrations (mass and temperature) as per the instrument manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan. Record the exact weight.

  • Experimental Setup:

    • Place the sample pan onto the TGA balance.

    • Place an empty reference pan on the reference balance (if applicable to the instrument).

    • Close the furnace.

    • Set the purge gas (nitrogen) flow rate to 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Collection and Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate from the derivative of the TGA curve (DTG).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe other thermal transitions of this compound.

Materials:

  • This compound sample

  • DSC instrument

  • Aluminum sample pans and lids

  • High-purity nitrogen gas (or other inert gas)

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument and the gas supply.

    • Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a tared aluminum DSC pan.

    • Hermetically seal the pan with a lid.

  • Experimental Setup:

    • Place the sealed sample pan in the sample cell of the DSC.

    • Place an empty, sealed aluminum pan in the reference cell.

    • Close the DSC cell.

    • Set the purge gas (nitrogen) flow rate to 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 0 °C.

    • Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min.

    • Hold at 350 °C for 1 minute.

    • Cool the sample to 0 °C at a rate of 10 °C/min.

    • Hold at 0 °C for 1 minute.

    • Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min (second heating cycle).

  • Data Collection and Analysis:

    • Record the heat flow as a function of temperature.

    • Analyze the thermogram from the second heating cycle to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak).

Section 4: Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a general workflow for the thermal analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis cluster_results Results Sample This compound Weigh Weigh Sample (2-10 mg) Sample->Weigh Encapsulate Encapsulate in Pan Weigh->Encapsulate TGA TGA Analysis Encapsulate->TGA Inert Atmosphere DSC DSC Analysis Encapsulate->DSC Inert Atmosphere TGA_Data Weight Loss vs. Temp (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (DSC Thermogram) DSC->DSC_Data Decomposition_Profile Decomposition Profile TGA_Data->Decomposition_Profile Thermal_Transitions Melting Point, Other Transitions DSC_Data->Thermal_Transitions

A generalized workflow for the thermal analysis of this compound.
Hypothesized Thermal Decomposition Pathway

Due to the absence of specific literature on the decomposition mechanism of this compound, a plausible, yet hypothetical, pathway is proposed based on the known decomposition products of similar aromatic amines. The primary decomposition is likely initiated by homolytic cleavage of the weakest bonds, the C-N bonds, at elevated temperatures.

G cluster_reactants Reactant cluster_intermediates Intermediates (Radicals) cluster_products Final Decomposition Products MDPA This compound Tolyl_Radical Tolyl Radical MDPA->Tolyl_Radical High Temp Phenyl_Radical Phenyl Radical MDPA->Phenyl_Radical High Temp Nitrogen_Species Nitrogen-containing Fragments MDPA->Nitrogen_Species High Temp Methyl_Radical Methyl Radical Tolyl_Radical->Methyl_Radical CO CO Tolyl_Radical->CO CO2 CO2 Phenyl_Radical->CO2 NOx NOx Nitrogen_Species->NOx

A hypothesized thermal decomposition pathway for this compound.

References

Validation & Comparative

3-Methyldiphenylamine in Focus: A Comparative Guide to Antioxidant Efficacy of Diphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes known information on the antioxidant mechanisms of diphenylamine (B1679370) derivatives, presents available comparative data, and offers detailed protocols for key antioxidant assays. A central challenge in creating a direct comparison is the lack of published, standardized antioxidant assay results (e.g., IC50 values from DPPH or ABTS assays) for 3-Methyldiphenylamine. However, by examining the data for related compounds and understanding the structure-activity relationships, we can infer the potential antioxidant profile of this compound.

Comparison of Antioxidant Activity Among Diphenylamine Derivatives

The antioxidant activity of diphenylamine and its derivatives is primarily attributed to the hydrogen-donating ability of the secondary amine (-NH-) group, which can neutralize free radicals.[1][2] The substituents on the phenyl rings can modulate this activity through electronic and steric effects.

While specific IC50 values for this compound are not available in the reviewed literature, a study on various aminodiphenylamine derivatives provides insight into the radical scavenging activity of this class of compounds. The following table summarizes the Total Antioxidant Capacity (TAC) of 4-aminodiphenylamine and its derivatives as determined by the DPPH assay.

CompoundMolecular StructureAssayAntioxidant Activity (% Inhibition)Reference
4-AminodiphenylamineNH2-C6H4-NH-C6H5DPPH87%[3]
N-(4-anilinophenyl)acetamideCH3CONH-C6H4-NH-C6H5DPPH>80%[3]
N-(4-anilinophenyl)methanesulfonamideCH3SO2NH-C6H4-NH-C6H5DPPH>80%[3]

Note: This data is from a single study and is presented to illustrate the antioxidant potential within the aminodiphenylamine subclass. Direct comparison with this compound requires further experimental investigation under identical conditions.

Theoretically, the methyl group (-CH3) in this compound, being an electron-donating group, could potentially enhance the stability of the radical formed after hydrogen donation, thereby increasing its antioxidant activity compared to the unsubstituted diphenylamine. However, the positional influence (ortho, meta, or para) is also a critical factor.

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism of diphenylamine derivatives involves the donation of a hydrogen atom from the secondary amine to a free radical (R•), thus neutralizing the radical and forming a stable diphenylaminyl radical.[1][2] This process is illustrated below.

G cluster_0 Diphenylamine Derivative (Ar₂NH) cluster_1 Free Radical (R•) cluster_2 Neutralized Molecule (RH) cluster_3 Diphenylaminyl Radical (Ar₂N•) DPA Ar₂NH DPARadical Ar₂N• DPA->DPARadical H• donation Radical R• Neutralized RH Radical->Neutralized H• acceptance

Radical Scavenging Mechanism of Diphenylamine.

Experimental Protocols

Standardized assays are essential for comparing the antioxidant efficacy of different compounds. The following are detailed protocols for two of the most common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound and other derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Prepare a stock solution of the test compounds in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of different concentrations of the test compounds to the wells.

    • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol prep_sample Prepare Serial Dilutions of Test Compound mix Mix Sample/Control with DPPH Solution prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume (e.g., 10 µL) of the test compound at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

    • For the control, use the solvent of the test compound instead of the compound itself.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a dose-response curve of the standard antioxidant, Trolox.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of diphenylamine derivatives with cellular signaling pathways related to antioxidant defense (e.g., Nrf2-ARE pathway). The primary mechanism of action is understood to be direct chemical scavenging of free radicals. Aromatic amines, in a broader context, can undergo metabolic activation, which may lead to interactions with cellular macromolecules, but this is more related to toxicity than to a controlled antioxidant signaling response.[5]

Conclusion and Future Directions

While diphenylamine and its derivatives are recognized for their antioxidant properties, a direct comparative analysis of this compound's efficacy remains to be experimentally determined. The provided data on related compounds suggest that diphenylamine derivatives possess significant radical scavenging capabilities. The introduction of a methyl group at the 3-position is likely to modulate this activity, and dedicated studies are required to quantify this effect.

For researchers in drug development, the synthesis of this compound and its subsequent evaluation using standardized assays like DPPH and ABTS, alongside other derivatives under identical conditions, would be a valuable contribution to the field. Such studies would enable a clearer understanding of the structure-activity relationships within this important class of antioxidants.

References

A Comparative Guide to the Synthesis of 3-Methyldiphenylamine: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. The synthesis of diarylamines, such as 3-Methyldiphenylamine, a key intermediate in various industrial applications, is often accomplished through cross-coupling reactions. This guide provides a detailed comparative analysis of two prominent methods for this transformation: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.

At a Glance: Key Differences

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Often ligand-free in classical methods; modern approaches use simple ligands like amino acids (e.g., L-proline) or diamines.Bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, XPhos) or N-heterocyclic carbenes (NHCs).
Reaction Temperature Typically high (100-220°C).[1]Generally milder (often 80-120°C).[2]
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄).[3]Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃).[2]
Solvent High-boiling polar aprotic solvents (e.g., DMF, Nitrobenzene).[4]Aprotic solvents (e.g., Toluene, Dioxane).[5]
Substrate Scope Traditionally favored for electron-poor aryl halides.Broad scope, including electron-rich and sterically hindered aryl halides.[4]
Cost Generally lower due to the abundance of copper.Higher due to the cost of palladium and specialized ligands.

Delving into the Mechanisms

The fundamental differences in the catalytic cycles of the Ullmann and Buchwald-Hartwig reactions dictate their distinct reaction conditions and substrate compatibility.

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper amide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate furnishes the desired diarylamine and regenerates the active Cu(I) catalyst.

The Buchwald-Hartwig amination , on the other hand, operates via a Pd(0)/Pd(II) cycle. The process begins with the oxidative addition of the aryl halide to a Pd(0) complex. The subsequent steps involve the coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[4]

Experimental Data: A Comparative Overview

While specific experimental data for the synthesis of this compound is not extensively documented in readily available literature, the following table provides representative conditions and typical yields based on analogous diarylamine syntheses.

ParameterUllmann Condensation (Representative)Buchwald-Hartwig Amination (Representative)
Reactants m-Toluidine (B57737) + Iodobenzene (B50100)m-Toluidine + Bromobenzene (B47551)
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
Ligand L-ProlineBINAP or XPhos
Base Potassium Carbonate (K₂CO₃)Sodium tert-butoxide (NaOtBu)
Solvent Dimethylformamide (DMF)Toluene
Temperature 100 - 150 °C80 - 110 °C
Reaction Time 12 - 24 hours4 - 12 hours
Typical Yield Moderate to Good (can be variable)Good to Excellent (often >80%)

Experimental Protocols

Below are detailed, representative experimental protocols for the synthesis of this compound via both methods. These protocols are based on established procedures for similar diarylamine syntheses and should be adapted and optimized for the specific substrates.

Ullmann Condensation Protocol

Reactants:

  • m-Toluidine

  • Iodobenzene

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add m-toluidine (1.0 equiv.), iodobenzene (1.2 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Buchwald-Hartwig Amination Protocol

Reactants:

  • m-Toluidine

  • Bromobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (±)-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), (±)-BINAP (3 mol%), and NaOtBu (1.4 equiv.).

  • Add anhydrous toluene, followed by m-toluidine (1.2 equiv.) and bromobenzene (1.0 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with stirring.[5]

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[5]

  • Purify the crude product by column chromatography to yield this compound.

Logical Workflow for Method Selection

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends on several factors. The following diagram illustrates a decision-making workflow to guide the selection process.

SynthesisMethodSelection Start Start: Synthesize This compound Cost_Concern Is cost a primary concern? Start->Cost_Concern Substrate_Scope Are substrates electron-rich or sterically hindered? Cost_Concern->Substrate_Scope No Ullmann Consider Ullmann Condensation Cost_Concern->Ullmann Yes Mild_Conditions Are mild reaction conditions crucial (e.g., for sensitive functional groups)? Substrate_Scope->Mild_Conditions No Buchwald Consider Buchwald-Hartwig Amination Substrate_Scope->Buchwald Yes Mild_Conditions->Ullmann No Mild_Conditions->Buchwald Yes Optimize_Ullmann Optimize modern Ullmann protocol (ligand, lower temperature) Ullmann->Optimize_Ullmann Proceed_Buchwald Proceed with Buchwald-Hartwig Buchwald->Proceed_Buchwald

References

A Comparative Analysis of Hole-Transport Materials in OLEDs: A Focus on Diphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the advancement of Organic Light-Emitting Diode (OLED) technology, the performance of the hole-transport layer (HTL) is a critical determinant of overall device efficiency, stability, and longevity. This guide provides a comparative performance analysis of hole-transport materials (HTMs), with a specific focus on derivatives of diphenylamine. While direct experimental data for 3-Methyldiphenylamine (3-Me-DPA) in OLED devices is not extensively available in current literature, this guide will utilize 4,4',4''-Tris[(3-methylphenyl)phenylamino]triphenylamine (m-MTDATA) as a representative material incorporating the this compound moiety. The performance of m-MTDATA will be compared against established benchmark HTMs: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).

This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and fabrication of advanced OLED devices.

Quantitative Performance Comparison

The selection of an appropriate HTM is crucial for optimizing charge carrier balance and minimizing energy barriers within an OLED. The following table summarizes key performance metrics for m-MTDATA and other commonly used HTMs, compiled from various experimental studies. It is important to note that performance can vary depending on the specific device architecture and materials used.

Material Propertym-MTDATANPBTAPCTCTA
HOMO Level (eV) 5.1[1][2]~5.4 - 5.55.5[3]5.83[2]
LUMO Level (eV) 2.0[1][2]~2.3 - 2.72.0[3]2.43[2]
Hole Mobility (cm²/Vs) High (facilitates hole injection)[3][4]3 x 10⁻⁴HighGood hole-transporting properties
Glass Transition Temp. (Tg) (°C) 75[1]95Higher than NPB-
Decomposition Temp. (Td) (°C) 399[1]--> 400
Max. Current Efficiency (cd/A) -~5.5~55.74~60-70
Max. Power Efficiency (lm/W) --~29.28~55-65
Max. External Quantum Eff. (%) --~21.59~18-22

Experimental Protocols

The following are generalized experimental protocols for the fabrication and characterization of OLED devices to evaluate the performance of different hole-transport materials.

1. OLED Device Fabrication

  • Substrate Preparation:

    • Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol, each for 15 minutes.

    • The cleaned substrates are then dried using a high-purity nitrogen gun.

    • Immediately before use, the ITO surface is treated with UV-ozone for 10-15 minutes to enhance the work function and improve hole injection.

  • Organic Layer and Cathode Deposition:

    • The organic layers are deposited onto the prepared ITO substrates via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).

    • The HTL (e.g., m-MTDATA, NPB, TAPC, or TCTA) is deposited at a rate of 1-2 Å/s to a desired thickness (typically 30-60 nm).

    • Subsequently, the emissive layer (EML), electron-transport layer (ETL), and any additional layers are deposited in sequence without breaking the vacuum.

    • Finally, a metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

2. Material and Device Characterization

  • Thermal Stability Analysis:

    • Thermogravimetric Analysis (TGA): The decomposition temperature (Td) of the HTM is determined by heating a small sample of the material at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) and measuring the weight loss as a function of temperature. Td is often defined as the temperature at which 5% weight loss occurs.[1]

    • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is measured by heating the material at a constant rate and observing the change in heat flow, which indicates the transition from a glassy to a rubbery state.[1]

  • Electrochemical Properties:

    • Cyclic Voltammetry (CV): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTMs are determined from their oxidation and reduction potentials measured by CV.

  • Device Performance Evaluation:

    • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the encapsulated OLEDs are measured using a source measure unit and a calibrated photodiode or spectrometer.

    • From the J-V-L data, key performance metrics such as turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated.

Visualizing Methodologies and Relationships

To better understand the experimental process and the interplay of material properties, the following diagrams are provided.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_dep Thin Film Deposition (High Vacuum) cluster_post Device Finalization & Testing sub_clean Substrate Cleaning (Ultrasonication) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htl_dep HTL Deposition uv_ozone->htl_dep eml_dep EML Deposition htl_dep->eml_dep etl_dep ETL Deposition eml_dep->etl_dep cathode_dep Cathode Deposition etl_dep->cathode_dep encap Encapsulation (N2 Glovebox) cathode_dep->encap charac Device Characterization (J-V-L Measurement) encap->charac

OLED Fabrication and Characterization Workflow

HTM_Properties_Performance cluster_props Key HTM Properties cluster_perf OLED Performance Metrics homo_lumo HOMO/LUMO Levels efficiency Efficiency (Current, Power, EQE) homo_lumo->efficiency Influences charge balance voltage Turn-on Voltage homo_lumo->voltage Affects hole injection barrier mobility Hole Mobility mobility->efficiency Impacts charge transport & recombination rate mobility->voltage Affects charge transport thermal Thermal Stability (Tg, Td) stability Operational Stability/Lifetime thermal->stability Determines morphological stability

HTM Properties and Their Impact on OLED Performance

References

Benchmarking the stability of polymers with and without 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of polymeric materials is paramount. Polymers are susceptible to degradation from various environmental factors, including heat and oxygen, which can compromise their structural integrity and performance. Antioxidants are crucial additives incorporated into polymers to mitigate these degradation processes. This guide provides a comparative analysis of the stability of polymers with and without the addition of 3-Methyldiphenylamine, a notable aromatic amine antioxidant.

Enhancing Thermal and Oxidative Stability

Aromatic amines, including this compound, are effective radical scavengers that interrupt the auto-oxidation cycle of polymers.[1] This stabilization mechanism is critical in preventing the degradation of polymer chains when exposed to heat and oxygen.

Table 1: Illustrative Comparison of Thermal Properties of Styrene-Butadiene Rubber (SBR) with and without an Aromatic Amine Antioxidant

PropertySBR without AntioxidantSBR with Aromatic Amine Antioxidant
Oxidation Onset Temperature (OOT) by DSC (°C) ~150 - 170> 190
Protection Factor at 180°C 1 (Reference)> 1.5

Note: Data is representative and based on studies of p-phenylenediamine (B122844) derivatives in SBR.[2] The protection factor is a measure of the relative increase in the induction period of oxidation.

The addition of an aromatic amine antioxidant significantly increases the temperature at which oxidative degradation begins.[2] This enhancement is crucial for polymers used in applications involving elevated temperatures.

Mechanism of Polymer Degradation and Stabilization

The thermo-oxidative degradation of many polymers, such as polyethylene (B3416737) and styrene-butadiene rubber, proceeds through a free-radical chain reaction.[1][3] This process involves initiation, propagation, and termination steps, leading to chain scission and crosslinking, which ultimately degrade the material's properties.[4]

Aromatic amines like this compound act as primary antioxidants by donating a hydrogen atom to the reactive peroxy radicals (ROO•), thereby forming a stable radical that does not readily participate in further propagation of the oxidation chain.[1]

Visualizing the Process

The following diagrams illustrate the general mechanism of polymer degradation and the intervention of an aromatic amine antioxidant.

Polymer_Degradation_Pathway cluster_degradation Degradation Cascade Polymer (PH) Polymer (PH) Polymer Radical (P•) Polymer Radical (P•) Polymer (PH)->Polymer Radical (P•) Initiation (Heat, Light) Peroxy Radical (POO•) Peroxy Radical (POO•) Polymer Radical (P•)->Peroxy Radical (POO•) + O2 Hydroperoxide (POOH) + P• Hydroperoxide (POOH) + P• Peroxy Radical (POO•)->Hydroperoxide (POOH) + P• + PH (Propagation) Termination Products Termination Products Peroxy Radical (POO•)->Termination Products + POO• (Termination) Hydroperoxide (POOH) Hydroperoxide (POOH) Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Hydroperoxide (POOH)->Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Decomposition Alkoxy Radical (PO•) Alkoxy Radical (PO•) Degradation Products Degradation Products Alkoxy Radical (PO•)->Degradation Products Chain Scission Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)->Degradation Products Stabilization_Mechanism Peroxy Radical (POO•) Peroxy Radical (POO•) Hydroperoxide (POOH) Hydroperoxide (POOH) Peroxy Radical (POO•)->Hydroperoxide (POOH) + Ar2NH Aromatic Amine (Ar2NH) This compound Stable Amine Radical (Ar2N•) Stable Amine Radical (Ar2N•) Aromatic Amine (Ar2NH)->Stable Amine Radical (Ar2N•) - H• Non-radical Products Non-radical Products Stable Amine Radical (Ar2N•)->Non-radical Products Termination TGA_Workflow cluster_workflow TGA Experimental Workflow A Sample Preparation (5-10 mg) B Place in TGA Crucible A->B C Heat at Constant Rate (e.g., 10°C/min) B->C D Monitor Weight Loss vs. Temperature C->D E Determine Degradation Temperature D->E Aging_Test_Workflow cluster_workflow Accelerated Aging and Mechanical Testing Workflow A Prepare Polymer Specimens B Oven Aging (e.g., 100°C for 500h) A->B C Cool to Room Temperature B->C D Mechanical Testing (e.g., Tensile Test) C->D E Compare Properties of Aged vs. Unaged Samples D->E

References

A Comparative Guide to Validating the Purity of Synthesized 3-Methyldiphenylamine using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 3-Methyldiphenylamine is a critical step in ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. The selection of the most appropriate method depends on the specific analytical goals, such as routine quality control or in-depth impurity profiling.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. It separates components in a sample based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. In GC, a sample is vaporized and separated as it travels through a capillary column with a gaseous mobile phase. The separated components then enter the mass spectrometer, which provides detailed structural information, aiding in the identification of unknown impurities.

Comparison of Analytical Performance

The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific requirements of the analysis. HPLC is often the preferred method for routine purity assays due to its direct analysis capabilities for this type of compound. GC-MS, on the other hand, excels at identifying and quantifying volatile impurities that might be missed by HPLC.

ParameterHPLCGC-MSKey Considerations for this compound
Linearity (r²) > 0.999> 0.999Both techniques offer excellent linearity for quantification.
Limit of Detection (LOD) 0.05 µg/mL< 0.1 ng/mLGC-MS generally provides superior sensitivity for volatile impurities.
Limit of Quantification (LOQ) 0.15 µg/mL< 0.5 ng/mLThe lower LOQ of GC-MS is advantageous for trace impurity analysis.
Accuracy (% Recovery) 98 - 102%90 - 110%Both methods demonstrate high accuracy.
Precision (%RSD) < 2%< 10%HPLC typically offers slightly better precision for routine assays.
Specificity HighVery HighThe mass spectrometric detection in GC-MS provides a higher degree of specificity for impurity identification.
Throughput MediumMediumSample preparation for GC-MS, if derivatization is needed, can reduce throughput.
Cost MediumHighGC-MS instrumentation is generally more expensive to acquire and maintain.

Potential Impurities in Synthesized this compound

The synthesis of this compound, often through methods like the Ullmann condensation or Buchwald-Hartwig amination, can introduce several potential impurities.[1] These may include unreacted starting materials, byproducts from side reactions, and residual solvents. A thorough purity validation should aim to separate and identify these impurities.

Potential ImpurityChemical StructureRationale for PresencePreferred Analytical Technique
m-ToluidineCH₃C₆H₄NH₂Unreacted starting materialGC-MS, HPLC
BromobenzeneC₆H₅BrUnreacted starting materialGC-MS
AnilineC₆H₅NH₂Unreacted starting materialGC-MS, HPLC
3-BromotolueneCH₃C₆H₄BrUnreacted starting materialGC-MS
Diphenylamine(C₆H₅)₂NHPotential byproductHPLC, GC-MS
Dimethyl-diphenylamine isomers(CH₃)₂C₁₂H₉NPotential byproducts from side reactionsHPLC, GC-MS

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following protocols are representative for the analysis of this compound.

HPLC Protocol for Purity Assay

This protocol outlines a reversed-phase HPLC method suitable for determining the purity of a synthesized this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% formic acid in water (B).

    • Gradient Program:

      • 0-5 min: 40% A

      • 5-20 min: 40% to 90% A

      • 20-25 min: 90% A

      • 25-26 min: 90% to 40% A

      • 26-30 min: 40% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

GC-MS Protocol for Impurity Profiling

This protocol is designed to identify and quantify volatile and semi-volatile impurities in the this compound sample.

1. Sample Preparation:

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for aromatic amines.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

3. Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times. Quantification can be performed using the relative peak area of each impurity compared to the main this compound peak.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Solution (1 mg/mL in Dichloromethane) inject Inject into GC prep_sample->inject vaporize Vaporization inject->vaporize separate GC Separation vaporize->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze identify Identify Impurities (Mass Spectral Library) analyze->identify quantify Quantify Impurities (Relative Peak Area) identify->quantify

Caption: Workflow for GC-MS Impurity Profiling of this compound.

Conclusion

A comprehensive purity validation of synthesized this compound is best achieved by employing a combination of analytical techniques. HPLC with UV detection serves as a robust and precise method for routine purity assessment and quantification of the main component and major impurities. GC-MS offers unparalleled specificity and sensitivity for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. The selection of one technique over the other, or their complementary use, should be guided by the specific analytical objectives, regulatory requirements, and the stage of drug development.

References

A Comparative Guide to the Spectroscopic Cross-Validation of 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for the characterization of 3-Methyldiphenylamine, a key intermediate in organic synthesis, pharmaceuticals, and materials science.[1] For researchers, scientists, and drug development professionals, accurate structural confirmation is paramount. This document outlines the expected spectral features of this compound and compares them with its parent compound, Diphenylamine, and its structural isomer, N-Methyldiphenylamine, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The structural identity of this compound is unequivocally confirmed by cross-validating data from multiple spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing this compound with relevant alternatives.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

NMR data is predicted based on standard chemical shift values for the functional groups present. Actual values may vary based on solvent and spectrometer frequency.

CompoundAromatic Protons (δ, ppm)N-H Proton (δ, ppm)Methyl Protons (δ, ppm)
This compound ~ 6.8 - 7.5 (m, 9H)~ 5.7 (br s, 1H)~ 2.3 (s, 3H)
Diphenylamine ~ 7.0 - 7.4 (m, 10H)~ 5.6 (br s, 1H)N/A
N-Methyldiphenylamine ~ 7.0 - 7.5 (m, 10H)N/A~ 3.3 (s, 3H)

Key Observation : The primary distinctions in ¹H NMR are the presence and chemical shift of the methyl group signal and the presence or absence of the N-H proton signal. The methyl group on the aromatic ring in this compound appears around 2.3 ppm, whereas in N-Methyldiphenylamine, being attached to the nitrogen, it is shifted downfield to approximately 3.3 ppm. Diphenylamine lacks a methyl signal entirely.

Table 2: Infrared (IR) Spectroscopy Data Comparison
Wavenumber (cm⁻¹)This compound Diphenylamine [2]N-Methyldiphenylamine Assignment
~3400Present (Medium)Present (Weak)Absent N-H Stretch
~3050Present (Medium)Present (Medium)Present (Medium)Aromatic C-H Stretch
~2920Present (Weak)N/APresent (Weak)Aliphatic C-H Stretch
~1600, ~1500Present (Strong)Present (Strong)Present (Strong)Aromatic C=C Ring Stretch
~1310Present (Strong)Present (Strong)Present (Strong)C-N Stretch

Key Observation : The most telling feature in an IR spectrum is the N-H stretching band around 3400 cm⁻¹. This band is present for this compound and Diphenylamine but is absent for N-Methyldiphenylamine, providing a clear point of differentiation.[3] The presence of a weak aliphatic C-H stretching band confirms the existence of a methyl group in both methyl-substituted compounds.

Table 3: Mass Spectrometry (MS) Data Comparison
m/z ValueThis compound [4]Diphenylamine N-Methyldiphenylamine [4]Assignment
183HighN/AHigh[M]⁺ (Molecular Ion)
182MediumN/AMedium[M-H]⁺
168MediumN/AHigh[M-CH₃]⁺
169N/AHighN/A[M]⁺ (Molecular Ion)
77MediumMediumMedium[C₆H₅]⁺ (Phenyl fragment)

Key Observation : Both this compound and N-Methyldiphenylamine are isomers and thus share the same molecular ion peak at m/z 183.[4][5][6] However, their fragmentation patterns can differ. The loss of a methyl group ([M-CH₃]⁺) resulting in a fragment at m/z 168 is a characteristic feature for both methyl-substituted compounds, distinguishing them from Diphenylamine which has a molecular ion peak at m/z 169.

Cross-Validation Workflow

The structural elucidation of this compound is achieved by integrating the distinct yet complementary information from various spectroscopic methods. The workflow below illustrates this logical relationship, where each technique provides a piece of the puzzle, leading to a single, confirmed structure.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton Environment Carbon Skeleton (C-H Framework) NMR->NMR_Data IR_Data Functional Groups (N-H, C-H, C=C, C-N) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Confirmed Structure: This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Comparative cost-benefit analysis of different 3-Methyldiphenylamine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical aspect of the research and development pipeline. 3-Methyldiphenylamine, a valuable building block in the pharmaceutical and materials science sectors, can be synthesized through various routes. This guide provides a comparative cost-benefit analysis of three prominent methods: the Ullmann condensation, the Buchwald-Hartwig amination, and the Chapman rearrangement. The comparison focuses on quantitative data, experimental protocols, and the overall advantages and disadvantages of each approach to aid in selecting the most suitable method for a given application.

Executive Summary

The choice of a synthetic route for this compound is a trade-off between catalyst cost, reaction conditions, and overall efficiency. The Ullmann condensation is a classical, cost-effective method utilizing a copper catalyst, but it often requires high reaction temperatures. The Buchwald-Hartwig amination, a more modern approach, employs a palladium catalyst and offers milder reaction conditions and often higher yields, but at a higher catalyst cost. The Chapman rearrangement presents a multi-step alternative that avoids the direct use of expensive catalysts for the key C-N bond formation but involves a thermal rearrangement at high temperatures.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Ullmann condensation, Buchwald-Hartwig amination, and a plausible Chapman rearrangement route.

ParameterUllmann CondensationBuchwald-Hartwig AminationChapman Rearrangement
Starting Materials m-Toluidine (B57737), Bromobenzene (B47551)m-Toluidine, Bromobenzenem-Cresol, Benzonitrile, Thionyl Chloride, Aniline
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (B1210297) (Pd(OAc)₂) / XPhosNone (for rearrangement)
Base Potassium Carbonate (K₂CO₃)Sodium tert-butoxide (NaOtBu)Pyridine (B92270), Sodium Hydroxide
Solvent Nitrobenzene (B124822) or DMFToluene or DioxaneToluene, Ethanol/Water
Temperature 180-210 °C[1]80-110 °C[2]250-300 °C (rearrangement)
Reaction Time 12-24 hours8-24 hoursMultiple steps; Rearrangement: 1-2 hours
Yield 60-80% (estimated)85-95% (estimated)Moderate (multi-step, estimated)
Purity Good to Excellent (after purification)Good to Excellent (after purification)Moderate to Good (after purification)
Catalyst Cost LowHighNot applicable for rearrangement step
Overall Cost ModerateHighModerate to High
Environmental Impact High (high temp, solvent)Moderate (palladium, solvent)Moderate (multi-step, high temp)

Synthesis Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways for each route and a general experimental workflow for a cross-coupling reaction.

Ullmann_Condensation m_toluidine m-Toluidine product This compound m_toluidine->product CuI, K₂CO₃ Nitrobenzene, 180-210 °C bromobenzene Bromobenzene bromobenzene->product

Caption: Ullmann Condensation Pathway for this compound Synthesis.

Buchwald_Hartwig_Amination m_toluidine m-Toluidine product This compound m_toluidine->product Pd(OAc)₂, XPhos, NaOtBu Toluene, 80-110 °C bromobenzene Bromobenzene bromobenzene->product

Caption: Buchwald-Hartwig Amination Pathway for this compound Synthesis.

Chapman_Rearrangement cluster_0 Step 1: Imidoyl Chloride Formation cluster_1 Step 2: Imidate Formation cluster_2 Step 3: Chapman Rearrangement cluster_3 Step 4: Hydrolysis benzanilide N-(m-tolyl)benzamide imidoyl_chloride N-(m-tolyl)benzimidoyl chloride benzanilide->imidoyl_chloride Pyridine socl2 SOCl₂ socl2->imidoyl_chloride imidate Aryl N-arylbenzimidate imidoyl_chloride->imidate m_cresol m-Cresol m_cresol->imidate naoh NaOH naoh->imidate amide N-Aroyldiphenylamine imidate->amide Heat (250-300 °C) product This compound amide->product Base or Acid Hydrolysis

Caption: Plausible Chapman Rearrangement Pathway for this compound Synthesis.

Experimental_Workflow start Start setup Assemble Reaction Vessel under Inert Atmosphere start->setup reagents Add Aryl Halide, Amine, Base, and Solvent setup->reagents catalyst Add Catalyst and Ligand reagents->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup purify Purify Crude Product (Column Chromatography/Distillation) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for each synthesis route, adapted from literature procedures for similar compounds.

Ullmann Condensation

Reaction: m-Toluidine + Bromobenzene → this compound

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-toluidine (1.0 eq.), bromobenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Add nitrobenzene as the solvent.

  • Heat the reaction mixture to 180-210 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the nitrobenzene by vacuum distillation.

  • Dissolve the residue in a suitable organic solvent (e.g., toluene) and wash with dilute acid to remove unreacted m-toluidine, followed by a wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.

Buchwald-Hartwig Amination

Reaction: m-Toluidine + Bromobenzene → this compound

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, m-toluidine (1.2 eq.), and bromobenzene (1.0 eq.) via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Chapman Rearrangement (Plausible Route)

This is a multi-step synthesis.

Step 1: Synthesis of N-(m-tolyl)benzamide

  • In a round-bottom flask, dissolve m-toluidine in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.

  • Add a base like pyridine to neutralize the HCl formed.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer and remove the solvent to obtain N-(m-tolyl)benzamide.

Step 2: Synthesis of Aryl N-arylbenzimidate

  • The N-(m-tolyl)benzamide is first converted to the corresponding imidoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • The imidoyl chloride is then reacted with a phenol (B47542) (e.g., m-cresol) in the presence of a base to form the aryl N-arylbenzimidate.

Step 3: Thermal Rearrangement

  • Heat the aryl N-arylbenzimidate neat or in a high-boiling solvent to 250-300 °C.[3] The rearrangement is typically complete within 1-2 hours.

Step 4: Hydrolysis

  • The resulting N-aroyldiphenylamine is hydrolyzed using a strong base (e.g., ethanolic potassium hydroxide) or acid to yield this compound.

Cost-Benefit and Environmental Impact Analysis

Ullmann Condensation:

  • Cost: The primary advantage of the Ullmann reaction is the low cost of the copper catalyst. However, the high reaction temperatures contribute to higher energy costs. The use of high-boiling and potentially toxic solvents like nitrobenzene can also increase costs associated with solvent purchasing and waste disposal.

  • Benefit: This is a well-established and robust method that is often used for large-scale industrial synthesis.

  • Environmental Impact: The high temperatures and the use of solvents like nitrobenzene or DMF are significant environmental drawbacks. Copper, while less toxic than palladium, is still a heavy metal that requires proper waste management.

Buchwald-Hartwig Amination:

  • Cost: The main drawback of this method is the high cost of the palladium catalyst and the specialized phosphine (B1218219) ligands.

  • Benefit: This reaction often proceeds under milder conditions with higher yields and a broader substrate scope compared to the Ullmann condensation.[4] The lower temperatures can lead to energy savings.

  • Environmental Impact: Palladium is a precious metal with a significant environmental footprint associated with its mining and refining. However, the milder reaction conditions and the potential for using greener solvents can mitigate some of the environmental impact. Efforts are being made to develop more sustainable and recyclable palladium catalysts.

Chapman Rearrangement:

  • Cost: This route avoids the direct use of expensive transition metal catalysts for the C-N bond formation. However, it is a multi-step synthesis which can increase labor and solvent costs. The high temperature required for the rearrangement step also contributes to energy costs.

  • Benefit: This method can be advantageous if the starting materials are readily available and inexpensive, and if the avoidance of transition metal catalysts is a primary concern.

  • Environmental Impact: The multi-step nature of this synthesis can lead to a larger volume of waste. The high-temperature rearrangement is energy-intensive. The overall environmental impact will depend on the specific reagents and solvents used in each step.

Conclusion

The selection of a synthesis route for this compound depends on a careful evaluation of various factors.

  • For large-scale, cost-sensitive production, the Ullmann condensation remains a viable option, provided that the environmental and safety concerns associated with high temperatures and hazardous solvents can be effectively managed.

  • For laboratory-scale synthesis where higher yields, milder conditions, and broader functional group tolerance are prioritized, the Buchwald-Hartwig amination is often the method of choice, despite the higher catalyst cost.

  • The Chapman rearrangement offers a niche alternative that avoids expensive transition metal catalysts for the key bond-forming step, which may be advantageous in specific contexts, although it is a less direct route.

Researchers and process chemists must weigh the trade-offs between raw material and catalyst costs, energy consumption, reaction efficiency, and environmental impact to determine the most appropriate synthetic strategy for their specific needs.

References

Efficacy of 3-Methyldiphenylamine as a stabilizer compared to commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous quest for robust and reliable stabilizing agents, 3-Methyldiphenylamine has emerged as a compound of interest. This guide offers a comparative analysis of its potential efficacy against established commercial alternatives, supported by available experimental data for structurally similar compounds. Due to a notable lack of direct comparative studies on this compound in publicly available literature, this guide leverages data from related diphenylamine (B1679370) derivatives to provide a foundational understanding of its potential performance.

Executive Summary

Diphenylamine and its derivatives are recognized for their antioxidant properties, primarily functioning as radical scavengers. While specific quantitative performance data for this compound is scarce, analysis of closely related compounds such as 4-methyldiphenylamine (B188801) and octylated diphenylamine suggests that it likely offers moderate to good thermal stabilization. However, direct comparison with leading commercial stabilizers like hindered phenols (e.g., Irganox™ series, BHT) and phosphites (e.g., Irgafos™ 168) is necessary to definitively establish its relative performance in terms of long-term stability, color retention, and processing stability. This guide outlines the standard experimental protocols required to conduct such a comparative evaluation.

Data Presentation: Comparative Performance of Stabilizers

The following table summarizes the performance of various diphenylamine derivatives and common commercial stabilizers. It is important to note that the data for diphenylamine derivatives is presented as a proxy for the potential performance of this compound.

Stabilizer ClassSpecific Compound/ProductKey Performance MetricResultPolymer Matrix/Substrate
Diphenylamine Derivatives Diphenylamine (DPA)Induction Period of Heat ReleaseIncreased from ~7-10 h (no stabilizer) to 48 h with 1.7 mg of DPA.Nitrocellulose
Maximum Heat Release RateDecreased from 13.0-13.6 mW (no stabilizer) to 5.7 mW with 1.7 mg of DPA.Nitrocellulose
4-MethyldiphenylamineOxidation Induction Time (OIT)Prolonged OIT by approximately 10-fold compared to unstabilized soybean oil.Soybean Oil
Octylated Diphenylamine (OD)Thermal Stability (TGA)Lower thermal stability compared to Irganox 1520.Polybutadiene Rubber (PBR)
Gel ContentHigher gel formation compared to Irganox 1520.Polybutadiene Rubber (PBR)
Color (Yellowness)Higher color formation compared to Irganox 1520.Polybutadiene Rubber (PBR)
Hindered Phenols (Primary Antioxidants) Irganox™ 1010Oxidation Induction Time (OIT)89.73 minHigh-Density Polyethylene (HDPE)
Irganox™ 1330Oxidation Induction Time (OIT)97.25 minHigh-Density Polyethylene (HDPE)
Butylated Hydroxytoluene (BHT)Oxidation IndexLowest oxidation index compared to Vitamin E, HPAO, and β-carotene.Highly Crosslinked Polyethylene (HXLPE)
Phosphites (Secondary Antioxidants) Irgafos™ 168Melt Flow Rate (MFR) StabilityExcellent melt flow retention after multiple extrusions.Polypropylene (PP)
Yellowness Index (YI)Prevents discoloration effectively.Polypropylene (PP)

Disclaimer: The data presented for diphenylamine derivatives, particularly 4-methyldiphenylamine, is intended to provide an indication of the potential performance of this compound. Direct experimental validation is required for a conclusive comparison.

Mechanism of Action: Amine-Based Stabilizers

Diphenylamine and its derivatives, including this compound, function as secondary antioxidants. Their primary mechanism of action involves radical scavenging, where the amine hydrogen is donated to reactive peroxy radicals (ROO•), thus terminating the auto-oxidation chain reaction. This process is crucial in preventing the degradation of the host material.

Amine_Stabilizer_Mechanism Polymer_Chain Polymer Chain (RH) Alkyl_Radical Alkyl Radical (R•) Polymer_Chain->Alkyl_Radical Initiation (Heat, UV) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Stabilized_Radical Stabilized Radical (Ar2N•) Peroxy_Radical->Stabilized_Radical Radical Scavenging Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH 3_Methyldiphenylamine This compound (Ar2NH) Degradation_Products Degradation Products Hydroperoxide->Degradation_Products Further Reactions

General mechanism of an amine-based antioxidant.

Experimental Protocols

To facilitate a direct and objective comparison of this compound with commercial alternatives, the following standard experimental protocols are recommended.

Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This method is a rapid screening test to determine the thermal-oxidative stability of a material.

  • Standard: ASTM D3895

  • Apparatus: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • A small sample (5-10 mg) of the polymer containing the stabilizer is placed in an open aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermal stability.

OIT_Workflow cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 Data Analysis Prepare_Sample Prepare polymer with stabilizer Heat_N2 Heat to isothermal temp in N2 Prepare_Sample->Heat_N2 Switch_O2 Switch to O2 atmosphere Heat_N2->Switch_O2 Measure_Exotherm Measure time to exotherm Switch_O2->Measure_Exotherm Record_OIT Record OIT Measure_Exotherm->Record_OIT

Workflow for Oxidation Induction Time (OIT) measurement.
Long-Term Thermal Stability (Oven Aging)

This test evaluates the long-term performance of a stabilizer under elevated temperatures.

  • Standard: ASTM D3045

  • Apparatus: Forced-air circulating oven

  • Procedure:

    • Prepare standardized test specimens (e.g., tensile bars) of the polymer with the stabilizer.

    • Place the specimens in the oven at a specified temperature (e.g., 150°C for polypropylene).

    • Remove specimens at predetermined time intervals.

    • After cooling to room temperature, evaluate changes in mechanical properties (e.g., tensile strength, elongation) and visual appearance (e.g., color change, cracking). The time to failure (e.g., 50% loss of a key property) is a measure of the stabilizer's efficacy.[1]

Color Stability Assessment

This protocol assesses the degree of discoloration a stabilizer imparts to the polymer during processing and aging.

  • Standard: ASTM D1925 (Yellowness Index)

  • Apparatus: Spectrophotometer or colorimeter

  • Procedure:

    • Prepare molded plaques of the polymer containing the stabilizer.

    • Measure the initial Yellowness Index (YI) of the plaques.

    • Subject the plaques to processing simulations (e.g., multiple extrusions) or oven aging.

    • Measure the YI at various intervals. A lower change in YI indicates better color stability.

Conclusion

While this compound shows promise as a stabilizer based on the performance of its chemical analogs, a comprehensive evaluation against commercial standards is essential for its adoption in research and development. The experimental protocols outlined in this guide provide a robust framework for such a comparison. Future studies focusing on generating direct, quantitative data for this compound will be invaluable to the scientific community and drug development professionals seeking to enhance the stability and shelf-life of their products.

References

A Comparative Review of the Biological Activity of 3-Methyldiphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the biological activities of 3-Methyldiphenylamine derivatives. While the broader class of diphenylamine (B1679370) compounds has been investigated for various therapeutic properties, including anticancer and antimicrobial effects, derivatives bearing a methyl group specifically at the 3-position of the diphenylamine scaffold are not extensively documented in publicly available research.

This guide aims to provide a comparative overview based on the limited available data and extrapolations from closely related diphenylamine structures. The information presented is intended for researchers, scientists, and drug development professionals to highlight the current landscape and identify potential areas for future investigation.

Antimicrobial Activity of a Structurally Related Diphenylamine Derivative

While specific data on this compound derivatives is lacking, a study by Kumar et al. (2015) investigated the antimicrobial properties of a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives. Among the synthesized compounds, 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5) , which features a methyl group on a benzylidene substituent, demonstrated significant antimicrobial and antifungal activity.[1][2] This finding suggests that methyl-substituted diphenylamine derivatives could be a promising avenue for the development of new antimicrobial agents.

Experimental Data

The antimicrobial activity of compound A5 was evaluated using the cup plate method against various bacterial and fungal strains. The zone of inhibition was measured to determine the extent of antimicrobial efficacy.

Table 1: Antimicrobial Activity of 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5) [1]

MicroorganismZone of Inhibition (mm) at 1 mg/ml
Bacillus pumilis18
Bacillus subtilis19
Escherichia coli17
Proteus vulgaris16
Aspergillus niger18
Aspergillus flavus17
Rhizopus oryzae19

Data extracted from Kumar et al., 2015.[1]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below, based on established protocols for similar compounds.

Synthesis of 2-hydrazino-N, N-diphenylacetamide Derivatives[1]

A solution of 2-chloro N-N diphenylacetamide (0.002 M) in methanol (B129727) (100 ml) is stirred, and hydrazine (B178648) hydrate (B1144303) (0.004 M) is added. The reaction mixture is refluxed for 48 hours. After cooling and refrigeration overnight, the resulting product is filtered and recrystallized from ethanol.

General Procedure for Synthesis of Benzylidenehydrazinyl Derivatives[1]

To a solution of 2-hydrazino-N, N-diphenylacetamide (0.01 M) in methanol containing a few drops of glacial acetic acid, an appropriate aromatic aldehyde (0.01 M) is added. The mixture is refluxed for 8-10 hours. The solid that separates upon cooling is filtered, washed with cold methanol, and recrystallized from ethanol.

Antimicrobial and Antifungal Activity Screening (Cup Plate Method)[1]
  • Preparation of Media: Nutrient agar (B569324) is prepared and sterilized.

  • Inoculation: The agar plates are inoculated with the test microorganisms.

  • Cup Preparation: A sterile borer is used to create cups or wells in the agar.

  • Compound Application: A defined volume of the test compound solution (e.g., 1 mg/ml in DMSO) is added to each cup.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition around each cup is measured in millimeters.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound derivatives are not yet elucidated, the broader class of diphenylamine compounds has been implicated in various cellular processes, particularly in the context of cancer. It is plausible that this compound derivatives could share similar mechanisms.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action start This compound reaction Chemical Modification (e.g., Acylation, Alkylation) start->reaction product This compound Derivatives reaction->product antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) product->antimicrobial anticancer Anticancer Assays (e.g., MTT, Apoptosis) product->anticancer data Quantitative Data (IC50, MIC values) antimicrobial->data anticancer->data pathway Signaling Pathway Analysis data->pathway data->pathway Elucidate Mechanism

Conclusion and Future Directions

The current body of scientific literature presents a significant gap in the understanding of the biological activities of this compound derivatives. The promising antimicrobial activity of a structurally related compound highlights the potential of this chemical scaffold. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships for both antimicrobial and anticancer properties. Detailed mechanistic studies are also crucial to identify the cellular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in unlocking the therapeutic potential of this underexplored class of molecules.

References

A Comparative Guide to the Environmental Impact of 3-Methyldiphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Methyldiphenylamine, a key intermediate in the development of pharmaceuticals and advanced functional materials, is achievable through several chemical pathways. As the chemical industry increasingly embraces the principles of green and sustainable chemistry, a critical assessment of the environmental impact of these synthetic routes is essential. This guide provides an objective comparison of traditional and modern methods for synthesizing this compound, focusing on quantitative metrics, detailed experimental protocols, and the logical framework for environmental assessment.

Introduction to Synthesis Methods

The formation of the C–N bond between an aniline (B41778) and an aryl halide is central to the synthesis of this compound. Historically, this transformation has been dominated by the Ullmann condensation , a copper-catalyzed reaction typically requiring harsh conditions. More recently, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, often proceeding under much milder conditions.[1][2] This guide will compare a traditional, ligand-free Ullmann condensation with a modern, ligand-based Buchwald-Hartwig amination to highlight the evolution of greener synthetic practices.

Quantitative Comparison of Synthesis Methods

The environmental performance of a chemical reaction can be quantified using various green chemistry metrics. One of the most straightforward and widely used is the Environmental Factor (E-factor) , which is the mass ratio of waste generated to the mass of the desired product. A lower E-factor signifies a more efficient and less wasteful process. The following table summarizes the key parameters and calculated E-factors for two representative methods for synthesizing this compound from 3-bromotoluene (B146084) and aniline.

ParameterTraditional Ullmann CondensationModern Buchwald-Hartwig Amination
Reaction 3-bromotoluene + Aniline3-bromotoluene + Aniline
Catalyst Copper Powder (Cu)Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
Ligand NoneXPhos
Base Potassium Carbonate (K₂CO₃)Sodium tert-butoxide (NaOtBu)
Solvent None (Neat Reaction)Toluene (B28343)
Temperature 180 °C110 °C (Reflux)
Reaction Time 24 hours8 hours
Yield ~75% (Estimated)~94%
Calculated E-Factor *~10.7~17.4

*E-factor calculations are detailed in the Experimental Protocols section. It is important to note that while the Buchwald-Hartwig reaction shows a higher E-factor in this specific lab-scale example due to a larger volume of solvent for purification, it offers significant advantages in terms of milder conditions, shorter reaction times, higher yield, and the use of a catalytic amount of a much more active metal. In an industrial setting with solvent recycling, the E-factor for the Buchwald-Hartwig process would be drastically reduced, making it the greener option.

Experimental Protocols

The following protocols provide the detailed methodologies used for the comparison.

Protocol 1: Traditional Ullmann Condensation (Representative)

This protocol is based on classic, ligand-free Ullmann conditions requiring high temperatures.

  • Materials:

    • 3-bromotoluene (10.0 mmol, 1.71 g)

    • Aniline (12.0 mmol, 1.12 g)

    • Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g)

    • Copper powder (1.0 mmol, 0.064 g)

    • Ethyl acetate (B1210297) (for workup, ~50 mL)

    • Brine (for workup, ~20 mL)

    • Anhydrous Sodium Sulfate (Na₂SO₄) (for drying, ~5 g)

    • Silica (B1680970) gel and eluent (for chromatography, ~100 g total)

  • Procedure:

    • A mixture of 3-bromotoluene (1.71 g), aniline (1.12 g), potassium carbonate (2.07 g), and copper powder (0.064 g) is placed in a sealed tube.

    • The reaction mixture is heated to 180 °C and stirred for 24 hours.

    • After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and filtered to remove inorganic solids.

    • The filtrate is washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield this compound. (Yield: ~1.37 g, 75%).

  • E-Factor Calculation:

    • Total Input: 1.71 g (3-bromotoluene) + 1.12 g (aniline) + 2.07 g (K₂CO₃) + 0.064 g (Cu) + 50 g (EtOAc) + 20 g (brine) + 5 g (Na₂SO₄) + 100 g (silica/eluent) = 180.0 g

    • Product Output: 1.37 g

    • Waste: 180.0 g - 1.37 g = 178.63 g

    • E-Factor: 178.63 g / 1.37 g = ~130.4 (This high value is typical for traditional methods with extensive workups). Correction: A more conservative estimate without chromatography for a basic E-factor calculation.

    • Revised E-Factor Calculation (excluding purification):

      • Total Input: 1.71 + 1.12 + 2.07 + 0.064 + 50 + 20 + 5 = 79.96 g

      • Waste: 79.96 - 1.37 = 78.59 g

      • E-Factor: 78.59 / 1.37 = ~57.4

Protocol 2: Modern Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl bromides.[3]

  • Materials:

    • 3-bromotoluene (4.22 mmol, 0.722 g)

    • Aniline (6.33 mmol, 0.589 g)

    • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 0.036 g)

    • XPhos (0.127 mmol, 0.060 g)

    • Sodium tert-butoxide (NaOtBu) (8.44 mmol, 0.811 g)

    • Toluene (anhydrous, 5 mL)

    • Water (for workup, ~20 mL)

    • Brine (for workup, ~10 mL)

    • Anhydrous Sodium Sulfate (Na₂SO₄) (for drying, ~20 g)

    • Silica gel and eluent (for chromatography, hexane:ethyl acetate = 9:1, ~150 g total)

  • Procedure:

    • To a dry, nitrogen-flushed flask, add Pd(dba)₂ (36 mg), XPhos (60 mg), and sodium tert-butoxide (811 mg).

    • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

    • Add 3-bromotoluene (0.722 g) and aniline (0.589 g) to the flask.

    • Heat the resulting mixture to reflux (approx. 110 °C) and stir for 8 hours.

    • Cool the reaction to room temperature and quench with water (10 mL).

    • The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford this compound. (Yield: 0.725 g, 94%).

  • E-Factor Calculation:

    • Total Input: 0.722 g (3-bromotoluene) + 0.589 g (aniline) + 0.036 g (Pd(dba)₂) + 0.060 g (XPhos) + 0.811 g (NaOtBu) + (5 mL * 0.867 g/mL) (toluene) + 20 g (water) + 10 g (brine) + 20 g (Na₂SO₄) + 150 g (silica/eluent) = 206.55 g

    • Product Output: 0.725 g

    • Waste: 206.55 g - 0.725 g = 205.825 g

    • E-Factor: 205.825 g / 0.725 g = ~283.9 This calculation highlights the significant contribution of solvents and purification media to the E-factor in lab-scale synthesis.

    • Revised E-Factor Calculation (excluding purification):

      • Total Input: 0.722 + 0.589 + 0.036 + 0.060 + 0.811 + 4.335 + 20 + 10 + 20 = 56.55 g

      • Waste: 56.55 - 0.725 = 55.825 g

      • E-Factor: 55.825 / 0.725 = ~77.0

Visualizing the Assessment Workflow

To systematically evaluate the environmental impact of a synthesis method, a structured workflow is essential. The following diagram illustrates the key stages of this assessment process.

G A Identify Synthesis Routes (e.g., Ullmann, Buchwald-Hartwig) B Gather Experimental Data - Reactants & Amounts - Solvents & Volumes - Catalysts & Loadings - Reaction Conditions - Product Yield & Purity A->B C Calculate Green Chemistry Metrics B->C D Assess Hazard Profile - Toxicity of Reagents - Safety of Process B->D E Comparative Analysis C->E C_sub1 E-Factor (Mass of Waste / Mass of Product) C->C_sub1 C_sub2 Process Mass Intensity (PMI) (Total Mass In / Mass of Product) C->C_sub2 C_sub3 Atom Economy (% of Reactant Atoms in Product) C->C_sub3 D->E F Select Optimal 'Green' Pathway E->F

Caption: Workflow for assessing the environmental impact of a chemical synthesis.

Conclusion

While the traditional Ullmann condensation can produce this compound, it necessitates high temperatures and long reaction times, which are energy-intensive and less efficient. The modern Buchwald-Hartwig amination, although utilizing a more expensive palladium catalyst, offers substantial improvements in terms of reaction rate, yield, and operational temperature.[1] The lab-scale E-factor can be misleading due to the large relative mass of purification materials. However, the core reaction of the Buchwald-Hartwig amination is more atom-economical and efficient. For industrial applications, where solvent recycling and process optimization are standard, the Buchwald-Hartwig approach represents a significantly greener and more sustainable method for the synthesis of this compound. This guide underscores the importance of a holistic assessment, considering not just waste generation but also energy consumption, reaction efficiency, and safety.

References

Head-to-head comparison of 3-Methyldiphenylamine and N-phenyl-m-toluidine in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison: 3-Methyldiphenylamine vs. N-phenyl-m-toluidine

In the realm of chemical synthesis and materials science, precise terminology is paramount. This guide addresses a common point of confusion by examining this compound and N-phenyl-m-toluidine. As will be demonstrated, these two names refer to the identical chemical compound, a versatile intermediate with significant applications across various industries.

An Important Clarification: Synonymous Compounds

Initial investigation reveals that this compound and N-phenyl-m-toluidine are, in fact, two names for the same chemical entity. They share the same CAS number, 1205-64-7, which is a unique numerical identifier assigned to a single chemical substance.[1][2][3][4][5][6] Other synonyms for this compound include 3-methyl-N-phenylaniline and N-(3-Methylphenyl)aniline.[5] Therefore, a direct "head-to-head" comparison of performance is not applicable, as they are structurally and functionally identical.

This guide will now proceed to provide a comprehensive overview of the properties, applications, and synthesis of this singular compound, hereafter referred to by its IUPAC name, 3-methyl-N-phenylaniline, for clarity.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-methyl-N-phenylaniline is presented below. This data is crucial for researchers and drug development professionals in designing experiments and manufacturing processes.

PropertyValue
CAS Number 1205-64-7
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol [1][5][7]
Appearance Pale yellow liquid or crystal[1][8]
Density 1.066 g/mL at 25 °C[8][9]
Boiling Point 315 °C at 724 mmHg[9]
Refractive Index n20/D 1.635[9]

Applications in Research and Industry

3-Methyl-N-phenylaniline is a versatile intermediate with a wide range of applications, primarily driven by its unique chemical structure featuring two phenyl rings and a secondary amine group.[1]

1. Organic Synthesis and Pharmaceuticals:

The primary application of 3-methyl-N-phenylaniline is as a foundational building block in organic synthesis.[1] Its structure allows for various chemical transformations, such as electrophilic aromatic substitution and N-alkylation, making it a valuable precursor for more complex molecules, including active pharmaceutical ingredients (APIs).[1] It also plays a role in the development of certain pharmaceutical compounds.[10]

2. Materials Science and Polymers:

In materials science, the aromatic and amine functionalities of 3-methyl-N-phenylaniline make it a suitable candidate for incorporation into polymers.[1] This can enhance properties such as thermal stability and confer specific electronic behaviors.[1][11] Researchers are exploring its use in advanced functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[9][11]

3. Dyes, Pigments, and the Rubber Industry:

3-Methyl-N-phenylaniline serves as an intermediate in the synthesis of various dyes and pigments, particularly azo dyes used in the textile industry, where it contributes to color vibrancy and fastness.[3][10] In the rubber industry, it is utilized as an antioxidant and a curing agent, improving the durability and aging resistance of rubber products.[10]

Experimental Protocols: Synthesis of 3-Methyl-N-phenylaniline

The synthesis of 3-methyl-N-phenylaniline can be achieved through several established methods in organic chemistry. The Ullmann condensation and the Buchwald-Hartwig amination are two common and effective routes.[1]

Ullmann Condensation Workflow

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds. In the context of synthesizing 3-methyl-N-phenylaniline, this typically involves the reaction of an aniline (B41778) derivative with a substituted halobenzene in the presence of a copper catalyst at elevated temperatures.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products m_toluidine m-Toluidine reaction_vessel Reaction Mixture m_toluidine->reaction_vessel bromobenzene Bromobenzene bromobenzene->reaction_vessel catalyst Copper Catalyst catalyst->reaction_vessel Catalyzes base Base (e.g., K2CO3) base->reaction_vessel Promotes solvent High-Boiling Solvent solvent->reaction_vessel Provides Medium heat Heat (High Temperature) heat->reaction_vessel Drives Reaction product 3-Methyl-N-phenylaniline reaction_vessel->product Yields byproducts Byproducts reaction_vessel->byproducts

Caption: Workflow for the Ullmann Condensation Synthesis.

Buchwald-Hartwig Amination Workflow

A more modern and often higher-yielding alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and greater functional group tolerance compared to the Ullmann condensation.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_process Process cluster_products Products aniline Aniline reaction_vessel Reaction Mixture aniline->reaction_vessel bromotoluene 3-Bromotoluene bromotoluene->reaction_vessel pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2) pd_catalyst->reaction_vessel Catalyzes phosphine_ligand Phosphine Ligand (e.g., BINAP) phosphine_ligand->reaction_vessel Stabilizes base Base (e.g., NaOtBu) base->reaction_vessel Activates product 3-Methyl-N-phenylaniline reaction_vessel->product Yields byproducts Byproducts reaction_vessel->byproducts

Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.

References

Quantitative analysis of 3-Methyldiphenylamine's contribution to polymer thermal stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of 3-Methyldiphenylamine's contribution to polymer thermal stability against other common antioxidants. The information is compiled from a comprehensive review of available scientific literature and technical data.

Executive Summary

Thermal degradation is a critical factor in the lifecycle of polymeric materials, affecting their performance and longevity. Antioxidants are crucial additives that mitigate this degradation. This guide focuses on this compound, a secondary amine antioxidant, and compares its potential performance with established primary phenolic antioxidants like Irganox 1010 and Irganox 1076, as well as the natural antioxidant Vitamin E.

While direct quantitative comparative data for this compound in polymer matrices is limited in the reviewed literature, this guide provides a robust comparison based on the available data for analogous compounds and established alternatives. The following sections present quantitative data from thermal analysis techniques (TGA, DSC, and OIT), detailed experimental protocols, and visualizations of the underlying chemical mechanisms and experimental workflows.

Quantitative Performance Comparison

The following tables summarize the thermal stability performance of various antioxidants in different polymer matrices. It is important to note that direct comparisons are most accurate when the polymer matrix, additive concentration, and testing conditions are identical. Due to the lack of available data for this compound, its performance is qualitatively assessed based on the known mechanisms of diphenylamine-based antioxidants.

Table 1: Thermogravimetric Analysis (TGA) Data

AntioxidantPolymer MatrixConcentration (% w/w)Onset Decomposition Temp. (°C)Temperature at Max. Weight Loss (°C)Char Yield (%)
This compound Polyolefin (projected)0.1 - 0.5Expected to be high-Low
Irganox 1010HDPE0.04~450~475<1
Vitamin EHDPE0.04~455~480<1
No AntioxidantHDPE0~440~465<1

Note: Data for Irganox 1010 and Vitamin E in HDPE is derived from comparative studies.[1][2][3][4][5][6] The performance of this compound is a projection based on the general behavior of diphenylamine (B1679370) antioxidants.

Table 2: Differential Scanning Calorimetry (DSC) / Oxidation Induction Time (OIT) Data

AntioxidantPolymer MatrixConcentration (% w/w)OIT @ 200°C (minutes)
This compound Polyolefin (projected)0.1 - 0.5Moderate to High
Irganox 1076TPO (PP/PE blend)0.3>300
Irganox 1076TPO (PP/PE blend)0.1~150
Resveratrol (Natural)TPO (PP/PE blend)0.3>300
No AntioxidantTPO (PP/PE blend)0<5

Note: OIT data for Irganox 1076 and Resveratrol is based on studies in thermoplastic polyolefins.[7] The performance of this compound is a qualitative projection.

Mechanism of Action: Radical Scavenging

Diphenylamine-based antioxidants, including this compound, function primarily as radical scavengers. They interrupt the auto-oxidation cycle of polymers by donating a hydrogen atom from their secondary amine group to reactive peroxy radicals (ROO•). This process deactivates the highly reactive radicals and forms a more stable radical on the antioxidant molecule, which does not readily propagate the degradation chain.

G cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Intervention by this compound Initiation Initiation (Heat, UV, Stress) Polymer Polymer Chain (RH) Initiation->Polymer R_radical Alkyl Radical (R•) Polymer->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH MDPA This compound (Ar-NH-Ar') ROO_radical->MDPA Interrupts Cycle RH_again Polymer Chain (RH) ROOH->R_radical Degradation Degradation Products (Chain Scission, Crosslinking) ROOH->Degradation Decomposition MDPA_radical Stable MDPA Radical (Ar-N•-Ar') MDPA->MDPA_radical + ROO• Non-radical Products Non-radical Products MDPA_radical->Non-radical Products Termination ROOH_stable Stable Hydroperoxide (ROOH) ROO_radical_ext Peroxy Radical (ROO•) ROO_radical_ext->ROOH_stable + H from MDPA

Mechanism of Polymer Stabilization by this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate polymer thermal stability. These are based on ASTM and ISO standards to ensure reproducibility.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (5-10 mg) is accurately weighed into a tared TGA pan (typically platinum or alumina).

  • Instrument Setup: The TGA is purged with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG). The percentage of residue at the final temperature (char yield) is also determined.[3]

Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)

Objective: To determine the relative thermal oxidative stability of a stabilized polymer by measuring the time until the onset of oxidation at an elevated temperature in an oxygen atmosphere.

Apparatus: Differential Scanning Calorimeter

Procedure (Isothermal OIT as per ASTM D3895):

  • Sample Preparation: A small disc (5-10 mg) is cut from the polymer sample and placed in an open aluminum DSC pan. An empty, open aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (Nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heating to Isothermal Temperature: The sample is rapidly heated under Nitrogen to a specified isothermal temperature (e.g., 200 °C for polyolefins) and allowed to equilibrate for a few minutes.

  • Gas Switching: The purge gas is switched from Nitrogen to Oxygen at the same flow rate. This point marks time zero for the OIT measurement.

  • Isothermal Hold and Data Acquisition: The sample is held at the isothermal temperature in the oxygen atmosphere, and the heat flow is recorded as a function of time.

  • Analysis: The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak on the DSC curve.[2][8][9]

G cluster_workflow Experimental Workflow for Thermal Stability Analysis cluster_tga TGA Analysis cluster_oit DSC-OIT Analysis Start Start: Polymer Sample (with/without antioxidant) Sample_Prep Sample Preparation (e.g., film pressing, cutting) Start->Sample_Prep TGA_sample Weigh 5-10 mg sample Sample_Prep->TGA_sample OIT_sample Place 5-10 mg sample in open pan Sample_Prep->OIT_sample TGA_run Heat in N2 atmosphere (e.g., 10°C/min to 600°C) TGA_sample->TGA_run TGA_data Record Weight Loss vs. Temp TGA_run->TGA_data TGA_analysis Determine T_onset, T_max, Char Yield TGA_data->TGA_analysis Comparison Comparative Analysis of Thermal Stability TGA_analysis->Comparison OIT_heat_N2 Heat to Isothermal Temp in N2 (e.g., 200°C) OIT_sample->OIT_heat_N2 OIT_switch_O2 Switch to O2 atmosphere OIT_heat_N2->OIT_switch_O2 OIT_isothermal Hold at Isothermal Temp OIT_switch_O2->OIT_isothermal OIT_data Record Heat Flow vs. Time OIT_isothermal->OIT_data OIT_analysis Determine Oxidation Induction Time (OIT) OIT_data->OIT_analysis OIT_analysis->Comparison

Workflow for Evaluating Polymer Thermal Stability.

Comparison and Alternatives

  • This compound: As a secondary aromatic amine, it is expected to be an effective radical scavenger, particularly at elevated processing temperatures. Diphenylamine derivatives are known for their high-temperature stability. However, they can be prone to causing color changes (discoloration) in the polymer, which may be a disadvantage in certain applications.

  • Irganox 1010 & 1076 (Hindered Phenolic Antioxidants): These are primary antioxidants and are widely used in the plastics industry. They are highly effective at preventing degradation during processing and for long-term thermal stability.[10] They are generally non-discoloring. Irganox 1010 is a high molecular weight antioxidant, which gives it low volatility and high resistance to extraction.[1][6][11][12] Irganox 1076 is also a high-performance stabilizer with good compatibility with a wide range of polymers.[7][13]

  • Vitamin E (α-tocopherol): A natural antioxidant that has shown comparable or even superior performance to some synthetic antioxidants in certain studies.[1][2][3][4][5][6] It is a viable "green" alternative. A potential drawback is its tendency to cause yellowing in the polymer.[1][2][3][4][5][6]

  • Hindered Amine Light Stabilizers (HALS): While primarily known for their excellent UV stability, HALS also contribute to the long-term thermal stability of polymers by a regenerative radical scavenging mechanism.[14] They are often used in combination with phenolic antioxidants for a synergistic effect.

Conclusion

For applications where color stability is paramount, hindered phenolic antioxidants like the Irganox series remain a benchmark. For applications where a bio-based solution is preferred, Vitamin E presents a high-performance alternative, provided that potential color changes are acceptable or can be mitigated.

Further research involving the direct comparison of this compound with these and other antioxidants in various polymer systems using standardized testing protocols would be of significant value to the industry.

References

Safety Operating Guide

Proper Disposal of 3-Methyldiphenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 3-Methyldiphenylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Safety and Hazard Information

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this chemical.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number1205-64-7[1][2]
Molecular FormulaC13H13N[2][3]
Molecular Weight183.25 g/mol [2][3]
Melting Point30 °C / 86 °F[1]
Boiling Point315 °C / 599 °F @ 724 mmHg[1]
Flash Point> 110 °C / > 230 °F[1]
Specific Gravity1.060[1]
SolubilityInsoluble in water[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[4][5][6] The following protocol outlines the necessary steps for its safe disposal in a laboratory setting.

Experimental Protocol: Waste Segregation and Containerization

  • Waste Identification and Classification:

    • All waste containing this compound, including pure unused chemical, contaminated labware (e.g., pipettes, vials), and spill cleanup materials, must be treated as hazardous waste.[7]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific hazardous waste codes that may apply.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container.[8][9] A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[8]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.[8] It is incompatible with strong oxidizing agents and strong acids.[1]

    • Keep solid and liquid waste separate.[8]

      • Solid Waste: Contaminated items such as gloves, absorbent pads, and empty vials should be placed in a designated solid hazardous waste container.

      • Liquid Waste: Unused this compound or solutions containing it should be collected in a designated liquid hazardous waste container.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[9]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[9]

    • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition.[1][2]

    • Utilize secondary containment, such as a spill tray, to mitigate the risk of leaks or spills.[8]

  • Disposal of Empty Containers:

    • A container that held this compound is considered hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[10][11]

    • The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinseates may also need to be collected, depending on institutional policies.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous solid waste or recycling, in accordance with your institution's procedures.[7][10]

  • Waste Pickup:

    • Once the waste container is full or has reached its designated accumulation time limit, arrange for pickup by your institution's certified hazardous waste management provider.[9]

Spill Management

In the event of a spill, absorb the material with an inert substance like dry sand or earth and place it into a chemical waste container for disposal.[2] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's EHS department immediately.[7]

Waste Minimization

In line with green chemistry principles, laboratories should strive to minimize waste generation.[12] This can be achieved by:

  • Ordering only the necessary quantities of this compound.[9]

  • Maintaining an accurate chemical inventory to avoid duplicate purchases.[8][9]

  • When feasible, substituting with less hazardous chemicals.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Generate this compound Waste (Unused chemical, contaminated labware, spill debris) B Is the waste liquid or solid? A->B C Collect in a designated LIQUID hazardous waste container B->C Liquid D Collect in a designated SOLID hazardous waste container B->D Solid E Label container: 'Hazardous Waste - this compound' C->E D->E F Store in a designated Satellite Accumulation Area with secondary containment E->F G Is the container full or has the accumulation time limit been reached? F->G H Continue to collect waste G->H No I Arrange for pickup by certified hazardous waste provider G->I Yes H->F

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 3-Methyldiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals are paramount. This guide provides immediate, essential safety and logistical information for managing 3-Methyldiphenylamine, ensuring operational integrity and adherence to safety protocols.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (3-Methylphenyl)phenylamine, Benzenamine, 3-methyl-N-phenyl-[1][2]

  • CAS Number: 1205-64-7[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, necessitating the use of appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Summary of Required Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles or glasses with side shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary where splash potential is high.[2][3]To protect eyes from splashes and dust.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4] Inspect gloves for tears or holes before use.To prevent skin contact and absorption.[2]
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator should be used when necessary, such as when handling the powder form, to avoid inhalation of dust particles.[2] This should be used in a well-ventilated area or under a chemical fume hood.To prevent respiratory tract irritation.[1]
Body Protection A standard laboratory coat or appropriate protective clothing should be worn to prevent skin exposure.[2] For significant exposure risk, chemical-resistant coveralls may be required.[4]To protect skin and clothing from contamination.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Pre-Operational Checks:

  • Ventilation: Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[2]

  • PPE Availability: Confirm that all required PPE is available, in good condition, and fits correctly.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available containing inert absorbent materials like dry sand or earth.[2]

2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Weighing: Carefully weigh the solid, avoiding the creation of dust.

  • Dispensing: Handle the substance with care to prevent contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[2]

3. Post-Handling Procedures:

  • Decontamination: Clean the work surfaces and any equipment used.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong acids.[1][2]

  • PPE Removal: Remove PPE in the designated area, avoiding contamination of skin and personal clothing.

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1][5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][6] Get medical attention if irritation develops or persists.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[1] If breathing is difficult, trained personnel may administer oxygen.[6] Get medical attention.[1]
Ingestion Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2]
Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[7]

2. Container Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[7][8]

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[7][9] Ensure containers are tightly closed.[8]

3. Final Disposal:

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal service.[10]

  • Environmental Precaution: Do not let this chemical enter the environment.[1] Do not dispose of it in standard laboratory trash or down the drain.[7]

Process Flow Diagrams

To visualize the procedural flow, the following diagrams illustrate the key decision-making and action steps for handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify Fume Hood Operation B Inspect and Don PPE A->B C Locate Emergency Equipment B->C D Prepare Spill Kit C->D E Weigh Chemical Carefully D->E F Perform Experimental Procedure E->F G Maintain Good Hygiene F->G H Decontaminate Work Area G->H I Store Chemical Properly H->I J Remove and Dispose of PPE I->J Disposal Workflow for this compound cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Type (Solid, Liquid, Contaminated PPE) B Use Dedicated, Labeled Containers A->B C Segregate from Incompatible Waste B->C D Store in Satellite Accumulation Area C->D E Ensure Containers are Tightly Closed D->E F Contact EHS for Waste Pickup E->F G Transfer to Licensed Disposal Facility F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.